molecular formula C20H12ClIN4O B2942461 Dynapyrazole A

Dynapyrazole A

Cat. No.: B2942461
M. Wt: 486.7 g/mol
InChI Key: VABPBCMFKJDOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynapyrazole A is a useful research compound. Its molecular formula is C20H12ClIN4O and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dynapyrazole A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynapyrazole A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABPBCMFKJDOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dynapyrazole A mechanism of action on cytoplasmic dynein

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Cytoplasmic Dynein: The Mechanism of Action and Application of Dynapyrazole A An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

Cytoplasmic dyneins are massive AAA+ (ATPases Associated with diverse cellular Activities) motor proteins responsible for minus-end directed transport along the microtubule network. Historically, dissecting dynein-dependent processes—such as intraflagellar transport (IFT) and organelle trafficking—was hindered by a lack of potent, specific pharmacological probes. While ciliobrevins were introduced as first-in-class cell-permeable inhibitors, their utility was bottlenecked by low potency and a propensity for isomerization[1].

Through chemical structure-guided design and conformational constraint of the ciliobrevin scaffold, researchers developed a tricyclic pyrazoloquinazolinone derivative named Dynapyrazole A ()[2]. As a Senior Application Scientist, I consider Dynapyrazole A a critical tool for motor protein pharmacology because of its highly specific, unique mechanism of action: it selectively blocks microtubule-stimulated ATPase activity while leaving basal ATPase function intact[1].

Structural Biology & Mechanism of Action (MoA)

Dynein’s motor domain is driven by a ring of six AAA+ domains, with the AAA1 domain acting as the primary site of ATP hydrolysis[3].

Unlike its predecessor, ciliobrevin D, which globally suppresses both basal and microtubule-stimulated ATP hydrolysis, Dynapyrazole A acts as a precision allosteric disruptor. It targets the AAA1 site (or its immediate regulatory network) specifically during the microtubule-bound state[3].

The Biological Consequence: By inhibiting only the processive, microtubule-stimulated step of the mechanochemical cycle, Dynapyrazole A leaves the dynein-microtubule binding affinity largely intact. It effectively converts dynein from an active motor into a passive microtubule cross-linker ()[4]. In live cells, this blockade removes the mechanical counterbalance against kinesin, leading to dramatic cytoskeletal reorganizations, such as the formation of giant planar microtubule rings[4].

MoA Dynein Cytoplasmic Dynein (AAA+ Motor Domain) AAA1 AAA1 Catalytic Site Dynein->AAA1 Basal Basal ATPase Activity (MT-Independent) AAA1->Basal Stimulated MT-Stimulated ATPase Activity AAA1->Stimulated MT Microtubule Binding MT->Stimulated Allosteric Activation Processivity Minus-End Directed Processivity Stimulated->Processivity DynA Dynapyrazole A DynA->Basal Spares Activity DynA->Stimulated Potent Inhibition

Fig 1. Dynapyrazole A selectively inhibits microtubule-stimulated ATPase activity at the AAA1 site.

Quantitative Profiling

Dynapyrazole A is highly hydrophobic (ClogP = 4.2). Consequently, its apparent potency is highly sensitive to serum proteins in cellular media[1]. For optimal target engagement, biochemical and cellular assays should be designed with minimal blocking agents or low-serum conditions.

ParameterValueBiological Context
Dynein 1 MT-Gliding IC₅₀ 2.3 μMCytoplasmic cargo transport & organelle motility ()[5]
Dynein 2 MT-Gliding IC₅₀ 2.6 μMRetrograde intraflagellar transport (IFT) in cilia[5]
Hedgehog Signaling IC₅₀ 1.9 μMDownstream phenotypic effect of IFT blockade[5]
Hydrophobicity (ClogP) 4.2Dictates the requirement for low-serum assay conditions[1]

Self-Validating Experimental Protocols

Robust assay design must include internal logic where the successful execution of the assay inherently proves the integrity of the reagents. The following protocols detail how to evaluate Dynapyrazole A's target engagement and functional inhibition.

Protocol A: ADP-Vanadate Photocleavage Assay (Target Engagement)

Causality & Validation: This assay is a self-validating system. UV-induced cleavage of the dynein heavy chain only occurs if the AAA1 catalytic site is properly folded, successfully binds ATP, and traps the transition state analog (vanadate). A positive cleavage signal in the DMSO control validates the functional integrity of the recombinant motor, while a reduction in cleavage directly proves that Dynapyrazole A is specifically occupying or disrupting the AAA1 site ()[3].

  • Protein Preparation: Purify recombinant human dynein 1 motor domain. Ensure the protein is kept on ice in a standard motility buffer (e.g., 30 mM PIPES, pH 6.8).

  • Inhibitor Pre-Incubation: Incubate the dynein construct with 4 µM Dynapyrazole A (or DMSO control) for 15 minutes at room temperature. Causality: Pre-incubation allows the hydrophobic inhibitor to access and bind the AAA1 pocket before competitive nucleotides are introduced.

  • Transition State Trapping: Add 1 mM ATP and 1 mM Sodium Orthovanadate (Vi) to the mixture. Causality: Vanadate acts as a γ-phosphate analog, trapping the functional motor in the ADP-Vi transition state exclusively at the AAA1 site.

  • Photolysis: Irradiate the samples with 365 nm UV light for 30 minutes on ice. Causality: UV light excites the trapped vanadate, inducing highly localized photolysis of the polypeptide backbone.

  • Quantification: Resolve the samples via SDS-PAGE and Western Blot. Quantify the disappearance of the intact heavy chain.

Workflow Prep 1. Protein Prep Recombinant Dynein 1 Inhibitor 2. Target Engagement Pre-incubate with Dynapyrazole A Prep->Inhibitor Trap 3. Transition State Trap Add ATP + Sodium Vanadate Inhibitor->Trap UV 4. Photolysis 365nm UV Irradiation Trap->UV Readout 5. Validation SDS-PAGE & Western Blot UV->Readout

Fig 2. Self-validating ADP-vanadate photocleavage workflow for mapping AAA1 target engagement.

Protocol B: In vitro TIRF Microtubule Gliding Assay (Functional Inhibition)

Causality & Validation: This protocol is self-validating through the use of polarity-marked microtubules. By observing the directionality of gliding (minus-end leading), we internally validate that the motility is exclusively driven by dynein, eliminating artifacts from non-specific drift or contaminating plus-end directed motors.

  • Surface Functionalization: Coat plasma-cleaned glass coverslips with anti-GFP antibodies. Causality: This specifically anchors GFP-tagged dynein to the surface in a uniform orientation, preventing motor denaturation that occurs with direct glass adsorption.

  • Motor Immobilization: Flow in GFP-dynein and incubate for 5 minutes. Wash out unbound motors with buffer containing casein. Causality: Casein blocks non-specific microtubule binding to the glass.

  • Assay Mixture: Introduce fluorescently labeled, polarity-marked microtubules, 1 mM ATP, and varying concentrations of Dynapyrazole A (0.1 µM to 20 µM).

  • TIRF Microscopy: Image at 1-2 frames per second using Total Internal Reflection Fluorescence (TIRF) microscopy. Causality: TIRF provides an optical section of ~100 nm, minimizing background fluorescence from unbound microtubules in solution and yielding a high signal-to-noise ratio for surface gliding events.

Conclusion & Future Perspectives

Dynapyrazole A represents a significant leap in chemical biology, offering researchers a reversible, highly potent tool to dissect dynein 1 and 2 mechanics. By specifically uncoupling microtubule-stimulated ATP hydrolysis from basal activity, it allows us to study the mechanical counterbalance of the cytoskeleton without completely denaturing the motor's microtubule-binding affinity. Future drug development efforts will likely focus on modifying the pyrazoloquinazolinone scaffold to reduce hydrophobicity (lowering the ClogP) and to achieve isoform specificity between cytoplasmic dynein 1 and ciliary dynein 2.

References

  • Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife (2017).[Link]

  • Chemical Biology of Dynein. Digital Commons, The Rockefeller University (2018).[Link]

  • Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. ACS Nano (2021).[Link]

Sources

A Technical Guide to the Inhibition of Microtubule-Stimulated ATPase Activity: Mechanism, Assays, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inhibition of microtubule-stimulated ATPase activity is a cornerstone of drug discovery for targeting cytoskeletal motor proteins. While the query focuses on Dynapyrazole A, it is critical to clarify at the outset that Dynapyrazole A is a well-characterized inhibitor of the motor protein dynein, not a kinesin . It functions by specifically blocking the microtubule-stimulated ATPase activity of dynein, leaving the basal activity largely unaffected[1][2][3].

However, the core mechanism—interrupting the microtubule-activated enzymatic cycle—is a highly sought-after strategy in anti-cancer therapeutics, most notably in the development of inhibitors for the mitotic kinesin Eg5 (also known as KIF11 or KSP). These agents induce mitotic arrest and apoptosis in rapidly dividing cancer cells by preventing the formation of a bipolar spindle[4][5].

This guide will therefore address the user's core scientific interest by focusing on the inhibition of the kinesin Eg5 as a paradigm for this mechanism. We will use the archetypal allosteric Eg5 inhibitor, Monastrol , as our primary exemplar to provide an in-depth exploration of the underlying biology, detailed experimental protocols for measuring ATPase inhibition, and frameworks for data analysis and interpretation.

Part 1: The Target: Kinesin-5 (Eg5/KIF11) - A Master Regulator of Mitosis

The Essential Role of Eg5 in Spindle Formation

The Kinesin-5 family, of which Eg5 is the human ortholog, comprises plus-end directed motor proteins essential for cell division[4]. Eg5 proteins are homotetramers, possessing two motor domains at each end. This structure allows Eg5 to bind to two different microtubules simultaneously. During mitosis, Eg5 localizes to the spindle midzone, where it crosslinks antiparallel microtubules and slides them apart. This outward-pushing force is fundamental for separating the centrosomes and establishing the bipolar spindle architecture necessary for accurate chromosome segregation[4][6]. Inhibition of Eg5 function prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which triggers a mitotic arrest and subsequent cell death[5][7]. This specific role in mitosis, with minimal involvement in quiescent, non-dividing cells, makes Eg5 a highly attractive target for cancer therapy[8][9].

The Eg5 Mechanochemical ATPase Cycle

Like all kinesins, Eg5 converts the chemical energy from ATP hydrolysis into mechanical force. This process is tightly coupled in a mechanochemical cycle that is potently stimulated by microtubule binding. The basal rate of ATP hydrolysis by Eg5 in solution is very low. Upon encountering a microtubule, the cycle is engaged, leading to a significant increase in the ATPase rate.

The key steps are:

  • ATP Binding: An ATP molecule binds to the nucleotide-binding pocket in the Eg5 motor domain, triggering a conformational change that docks the "neck linker." This docking event produces the mechanical "power stroke."

  • ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi).

  • Phosphate Release: The release of Pi weakens the affinity of the motor head for the microtubule.

  • ADP Release: The release of ADP is the rate-limiting step of the cycle and allows the motor head to detach from the microtubule or, in the case of the other head, re-bind strongly to ATP and the microtubule to continue the cycle[5][10].

It is this precise, microtubule-dependent cycle that small molecule inhibitors are designed to disrupt.

Eg5_ATPase_Cycle cluster_cycle Eg5 ATPase Cycle on Microtubule cluster_inhibition Point of Inhibition Eg5_ATP Eg5•ATP Strong MT Binding (Neck Linker Docked) Eg5_ADP_Pi Eg5•ADP•Pi Post-Hydrolysis (Weak MT Binding) Eg5_ATP->Eg5_ADP_Pi ATP Hydrolysis Eg5_ADP Eg5•ADP Weak MT Binding Eg5_ADP_Pi->Eg5_ADP Pi Release Eg5_Empty Eg5 (Empty) Strong MT Binding Eg5_ADP->Eg5_Empty ADP Release (Rate-Limiting) Eg5_Empty->Eg5_ATP ATP Binding (Power Stroke) Inhibitor Allosteric Inhibitors (e.g., Monastrol) Inhibitor->Eg5_ADP Binds to L5 Loop Traps ADP Prevents Release ATPase_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Eg5 Enzyme - Stabilized Microtubules - Inhibitor Dilutions - Malachite Green Reagent - Phosphate Standards Plate Plate Setup (96-well): Add Inhibitor/Vehicle Add Standards Reagents->Plate Incubate1 Pre-warm plate to reaction temperature Plate->Incubate1 Initiate Initiate Reaction: Add Master Mix (Eg5 + MTs) Add ATP Incubate1->Initiate Incubate2 Incubate for fixed time (e.g., 20 min) Initiate->Incubate2 Quench Stop Reaction (Add EDTA) Incubate2->Quench Develop Add Malachite Green Reagent (Color Development) Quench->Develop Read Measure Absorbance (620-650 nm) Develop->Read Calculate Calculate [Pi] Released (using Standard Curve) Read->Calculate Plot Plot Dose-Response Curve (% Activity vs. [Inhibitor]) Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Sources

Dynapyrazole A: Mechanistic Role in Hedgehog Signaling Pathway Inhibition via Dynein Modulation

[1]

Executive Summary

Dynapyrazole A is a synthetic, cell-permeable small molecule that functions as a potent inhibitor of cytoplasmic dynein .[1] Unlike canonical Hedgehog (Hh) pathway inhibitors (e.g., Vismodegib) that directly bind the transmembrane protein Smoothened (Smo), Dynapyrazole A inhibits Hh signaling by disrupting retrograde intraflagellar transport (IFT) .

By targeting the microtubule-stimulated ATPase activity of the dynein motor, Dynapyrazole A arrests the trafficking of essential Hh pathway components (such as Gli transcription factors) within the primary cilium. This guide details the chemical biology, mechanism of action (MOA), and experimental protocols for utilizing Dynapyrazole A as a probe for ciliary dynamics and Hh pathway modulation.

Mechanistic Architecture

The Primary Target: Cytoplasmic Dynein

Dynapyrazole A was developed through structure-guided optimization of Ciliobrevin , a first-generation dynein inhibitor. It specifically targets the AAA+ (ATPases Associated with diverse cellular Activities) domain of the dynein heavy chain.

  • Binding Site: Dynapyrazole A binds near the ATP-hydrolysis site of the AAA1 subdomain.[2]

  • Selectivity Profile: Unlike Ciliobrevins, which inhibit both basal and microtubule-stimulated ATPase activity, Dynapyrazole A exhibits a unique selectivity for the microtubule-stimulated state.[1][3][4] This suggests it locks the motor in a conformation that prevents the mechanochemical cycle required for processive movement along microtubules.

Downstream Consequence: Hedgehog Pathway Blockade

The Hedgehog pathway is obligately dependent on the primary cilium , a sensory organelle projecting from the cell surface. Signal transduction requires the bidirectional transport of proteins (Smo, Ptch1, Gli) along the ciliary axoneme.

  • Retrograde Transport Failure: Cytoplasmic Dynein-2 is the motor responsible for retrograde IFT (tip-to-base transport).

  • Accumulation & Arrest: Upon Dynapyrazole A treatment, Dynein-2 is inhibited. This prevents the recycling of activated Gli proteins and the removal of negative regulators.

  • Signal Termination: Consequently, even in the presence of Hh ligands (e.g., Sonic Hedgehog), the downstream transcriptional program (Gli1/2 activation) is blunted because the dynamic protein turnover required for signal transduction is frozen.

Pathway Visualization

The following diagram illustrates the specific intervention point of Dynapyrazole A within the ciliary Hh pathway.

Hedgehog_Dynapyrazole_Mechanismcluster_ciliumPrimary Cilium Microenvironmentcluster_nucleusNucleusMicrotubulesAxonemal MicrotubulesDyneinCytoplasmic Dynein-2(Retrograde Motor)Microtubules->Dynein TracksKinesinKinesin-2(Anterograde Motor)Microtubules->Kinesin TracksGli_ActGli ActivatorDynein->Gli_Act Retrograde Transport(Tip to Base)SmoSmoothened (Smo)Kinesin->Smo Anterograde TransportGeneExpHh Target Genes(Gli1, Ptch1)Gli_Act->GeneExp TranslocationDynaDynapyrazole ADyna->Dynein Inhibits AAA1ATPase ActivityDyna->GeneExp Blocks Activation

Caption: Dynapyrazole A inhibits Dynein-2, halting retrograde transport of Gli, thereby blocking Hh gene expression.

Chemical Biology & SAR

Dynapyrazole A is a tricyclic pyrazoloquinazolinone derivative.[1] Its design addressed the poor potency and chemical instability (isomerization) of Ciliobrevins.

FeatureCiliobrevin DDynapyrazole A
Core Scaffold QuinazolinonePyrazoloquinazolinone
Primary Target Dynein (AAA1 site)Dynein (AAA1 site)
IC50 (ATPase) ~20 µM2.6 µM (High Potency)
Mechanism Basal & MT-stimulated inhibitionMT-stimulated specific
Cell Permeability ModerateHigh
Stability Prone to isomerizationConformationally locked

Key Insight: The "locking" of the pyrazole ring in Dynapyrazole A forces the molecule into a bioactive conformation that mimics the transition state of the dynein motor, resulting in a ~10-fold increase in potency over its predecessor.

Experimental Protocols

Protocol A: Microtubule-Stimulated ATPase Assay (Target Engagement)

This assay confirms that Dynapyrazole A is engaging its target (Dynein) by measuring the release of inorganic phosphate (Pi) during ATP hydrolysis.

Reagents:

  • Recombinant Cytoplasmic Dynein (human or yeast).

  • Taxol-stabilized Microtubules (MTs).

  • EnzChek Phosphate Assay Kit (or Malachite Green).

  • Dynapyrazole A (dissolved in DMSO).

Workflow:

  • Preparation: Dilute Dynapyrazole A to 10x final concentration (range: 0.1 µM – 100 µM).

  • Incubation: Mix 20 nM Dynein with Dynapyrazole A in Assay Buffer (30 mM HEPES pH 7.4, 50 mM K-Acetate, 2 mM Mg-Acetate, 1 mM EGTA). Incubate for 10 min at RT.

  • Activation: Add Taxol-stabilized MTs (2 µM final) to stimulate the motor.

  • Start Reaction: Add ATP (1 mM final).

  • Measurement: Monitor absorbance (650 nm for Malachite Green) or fluorescence (EnzChek) over 30 minutes.

  • Validation: Calculate IC50. Dynapyrazole A should show inhibition only in the presence of MTs.

Protocol B: Gli-Luciferase Reporter Assay (Hh Pathway Readout)

This functional assay determines if the dynein inhibition translates to a blockade of Hh signaling.

Cell Line: NIH/3T3 Shh-Light II cells (stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).

Workflow Visualization:

Luciferase_WorkflowStep1Seed Shh-Light II Cells(96-well plate)Step2Starve Cells(0.5% Serum, 24h)Step1->Step2Step3Induce Pathway(+SAG agonist)Step2->Step3ConcurrentStep4Treat Compound(+Dynapyrazole A)Step3->Step4ConcurrentStep5Lysis & Readout(Dual-Luciferase)Step4->Step524-48h IncubationResultCalculate Gli Activity(Firefly/Renilla Ratio)Step5->Result

Caption: Workflow for assessing Hh pathway inhibition using Shh-Light II reporter cells.

Step-by-Step:

  • Seeding: Plate NIH/3T3 Shh-Light II cells at 20,000 cells/well. Allow to adhere overnight.

  • Induction: Switch to low-serum medium (0.5% calf serum) containing SAG (Smoothened Agonist) at 100 nM to fully activate the Hh pathway.

  • Treatment: Simultaneously treat with Dynapyrazole A (titration: 0.5 µM – 50 µM). Include Vismodegib (100 nM) as a positive control for inhibition.

  • Incubation: Incubate for 30–48 hours.

  • Readout: Lyse cells and measure Firefly and Renilla luciferase activity.

  • Analysis: Normalize Firefly signals to Renilla (internal control). Dynapyrazole A should dose-dependently reduce the ratio, indicating Hh inhibition downstream of Smo activation.

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Serpinskaya, A. S., Furukawa, H., ... & Kapoor, T. M. (2017).[3] Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[5] [Link]

  • Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Hyman, L. D., ... & Chen, J. K. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125-129. [Link]

  • Roossien, D. H., Miller, K. E., & Gallo, G. (2015). Ciliobrevins as tools for studying dynein motor function.[6] Frontiers in Cellular Neuroscience, 9, 252. [Link]

  • Goetz, S. C., & Anderson, K. V. (2010).[1] The primary cilium: a signalling centre during vertebrate development. Nature Reviews Genetics, 11(5), 331-344. [Link]

Dynapyrazole A: A Mechanistic Probe of Cytoplasmic Dynein Function and its Selectivity Profile for Dynein 1 versus Dynein 2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Cytoplasmic dyneins, the primary minus-end-directed microtubule motors, are fundamental to a vast array of cellular processes. The two cytoplasmic isoforms, dynein 1 and dynein 2, perform distinct, non-overlapping functions, making isoform-selective chemical probes essential for their study. Dynapyrazole A emerged from the structural optimization of a prior class of inhibitors, the ciliobrevins, offering enhanced potency and a unique mechanism of action. This technical guide provides a comprehensive analysis of Dynapyrazole A, focusing on its selectivity between dynein 1 and dynein 2. We will dissect the experimental data that defines its inhibitory profile, detail the methodologies used for its characterization, and discuss its applications and limitations for researchers in cell biology and drug development. Contrary to the pursuit of isoform selectivity, this guide will establish that Dynapyrazole A functions as a potent, pan-inhibitor of both cytoplasmic dynein isoforms, providing a valuable tool for the acute and reversible inhibition of general dynein-dependent processes.

Introduction: The Dichotomy of Cytoplasmic Dynein Function

In the intricate landscape of intracellular transport, motor proteins are the engines that drive the movement of cargo along cytoskeletal tracks. The dynein superfamily comprises large, multi-subunit protein complexes that convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules.[1] Within this family, two cytoplasmic isoforms are critical for cellular organization and function in metazoans.[2]

  • Cytoplasmic Dynein 1 (Dynein 1): This isoform is the workhorse of the cytoplasm.[3] It is responsible for a multitude of transport events, including the movement of organelles (such as endosomes and lysosomes), vesicles, mRNAs, and even viruses toward the minus-ends of microtubules, which are typically located at the cell center.[3][4] Dynein 1 is also fundamentally involved in cell division, where it plays roles in mitotic spindle assembly and chromosome segregation.[4][5] Given its broad and essential functions, its persistent inhibition is often cytotoxic.[6]

  • Cytoplasmic Dynein 2 (Dynein 2): In stark contrast to the ubiquitous role of dynein 1, the function of dynein 2 is highly specialized and spatially restricted to cilia and flagella.[7][8] Also known as intraflagellar transport (IFT) dynein, it powers the retrograde movement of IFT trains from the ciliary tip back to the base, a process essential for ciliary assembly, maintenance, and signaling.[9] Consequently, dynein 2 is a key player in developmental pathways such as Hedgehog signaling.[6][10]

The distinct localization and functions of these two isoforms necessitate the development of specific tools to dissect their individual contributions to cellular physiology and pathology. An ideal chemical probe would exhibit high selectivity for one isoform over the other, allowing researchers to inhibit one without affecting the functions of the other.[11]

cluster_0 Cytoplasmic Dynein Isoforms cluster_1 Cellular Functions Dynein 1 Dynein 1 Organelle Transport Organelle Transport Dynein 1->Organelle Transport Mitosis Mitosis Dynein 1->Mitosis Vesicle Trafficking Vesicle Trafficking Dynein 1->Vesicle Trafficking Dynein 2 Dynein 2 Intraflagellar Transport (IFT) Intraflagellar Transport (IFT) Dynein 2->Intraflagellar Transport (IFT) Cilia Maintenance Cilia Maintenance Dynein 2->Cilia Maintenance Hedgehog Signaling Hedgehog Signaling Dynein 2->Hedgehog Signaling

Figure 1: Distinct cellular roles of cytoplasmic dynein 1 and 2.

Dynapyrazole A: A Second-Generation Dynein Inhibitor

Dynapyrazole A is a cell-permeable dynein inhibitor developed through a chemical structure-guided design process aimed at improving upon the first-in-class inhibitors, ciliobrevins.[7][12] Ciliobrevins, while valuable, suffer from limitations in potency and possess suboptimal chemical properties, such as the potential for isomerization, which complicates their use.[7][12] By characterizing the structure of ciliobrevins, researchers designed conformationally constrained isosteres, leading to the creation of the more potent dynapyrazoles.[7]

A Unique Mode of Action

A key distinguishing feature of Dynapyrazole A is its mechanism of inhibition. Biochemical analyses revealed that while ciliobrevins inhibit both the basal and the microtubule-stimulated ATPase activity of dynein, Dynapyrazole A potently blocks only the microtubule-stimulated activity.[7][12] This is a critical insight, as the microtubule-stimulated ATPase cycle is what directly fuels the processive movement of the motor along its track. This unique mode of action suggests that Dynapyrazole A interferes with the communication between the microtubule-binding domain (MTBD) and the core motor domain.[7] Further studies using ADP-vanadate-dependent photocleavage have shown that Dynapyrazole A's activity is consistent with binding at the primary catalytic site, AAA1, within the hexameric ring of the dynein motor domain.[7][13]

cluster_0 Dynein ATPase Cycle cluster_1 Inhibitor Action Dynein Dynein Dynein + MT Dynein + MT Dynein->Dynein + MT Binds Microtubule Basal ATPase Basal ATPase Dynein->Basal ATPase Low Level ATP Hydrolysis ATP Hydrolysis\n(MT-Stimulated) ATP Hydrolysis (MT-Stimulated) Dynein + MT->ATP Hydrolysis\n(MT-Stimulated) ATP Force Generation\n& Movement Force Generation & Movement ATP Hydrolysis\n(MT-Stimulated)->Force Generation\n& Movement ADP + Pi Force Generation\n& Movement->Dynein Releases MT Ciliobrevin Ciliobrevin Ciliobrevin->ATP Hydrolysis\n(MT-Stimulated) INHIBITS Ciliobrevin->Basal ATPase INHIBITS Dynapyrazole A Dynapyrazole A Dynapyrazole A->ATP Hydrolysis\n(MT-Stimulated) STRONGLY INHIBITS

Figure 2: Contrasting mechanisms of Ciliobrevin and Dynapyrazole A.

Quantitative Analysis: Selectivity of Dynapyrazole A for Dynein 1 vs. Dynein 2

The central question for researchers wishing to distinguish between dynein 1 and dynein 2-mediated processes is the isoform selectivity of an inhibitor. Extensive in vitro characterization using purified components has demonstrated that Dynapyrazole A inhibits both cytoplasmic dynein 1 and dynein 2 with nearly identical potency .[7]

Comparative Inhibitory Potency

The quantitative data underscores the lack of isoform selectivity. Dynapyrazole A is therefore best described as a pan-inhibitor of cytoplasmic dyneins.

InhibitorTarget IsoformAssay TypeIC50 (µM)Reference
Dynapyrazole A Cytoplasmic Dynein 1Microtubule Gliding2.3 ± 1.4[7]
Dynapyrazole A Cytoplasmic Dynein 2Microtubule Gliding2.6 ± 1.3[7]
Ciliobrevin DCytoplasmic Dynein 1Microtubule Gliding15 ± 2.9[7]
Ciliobrevin DCytoplasmic Dynein 2Microtubule Gliding20 ± 1.0[7]

Table 1: Comparative IC50 values of Dynapyrazole A and Ciliobrevin D against cytoplasmic dynein 1 and 2. The data clearly shows the ~6-8 fold increase in potency of Dynapyrazole A over Ciliobrevin D, and its similar efficacy against both dynein isoforms.

These findings imply that while Dynapyrazole A is a superior inhibitor in terms of potency, it cannot be used to selectively inhibit dynein 1 or dynein 2 in a cellular context where both are active.[6] The development of a truly isoform-selective dynapyrazole will require further structure-activity relationship (SAR) studies.[7]

Experimental Protocols for Assessing Dynein Inhibition

The determination of inhibitor potency and selectivity relies on robust, reproducible in vitro assays. The two primary methods used in the characterization of Dynapyrazole A are the microtubule gliding assay and the ATPase activity assay.

Protocol: Microtubule Gliding Assay

This assay provides a direct visualization of dynein motor function. Purified dynein motors are adsorbed onto a glass coverslip, which then propels fluorescently labeled microtubules when ATP is supplied. The velocity of microtubule movement is measured, and the effect of an inhibitor is quantified by the reduction in this velocity.

Step-by-Step Methodology:

  • Chamber Preparation: Construct a flow chamber using a glass slide and a passivated coverslip. Passivation (e.g., with polyethylene glycol) is crucial to prevent non-specific protein adsorption.

  • Motor Immobilization: Introduce a solution of purified, tagged (e.g., GFP- or His-tagged) dynein 1 or dynein 2 motor domain constructs into the chamber. The tags facilitate binding to an antibody-coated or otherwise functionalized surface. Allow incubation for 5-10 minutes.

  • Blocking: Wash the chamber with a blocking buffer (e.g., casein-containing buffer) to block any remaining non-specific binding sites on the surface.

  • Microtubule Introduction: Introduce a solution of taxol-stabilized, fluorescently labeled (e.g., rhodamine-labeled) microtubules into the chamber.

  • Motility Initiation: Perfuse the chamber with motility buffer containing ATP and an oxygen-scavenging system. Add varying concentrations of Dynapyrazole A or a vehicle control (DMSO) to this buffer.

  • Data Acquisition: Immediately visualize the chamber using Total Internal Reflection Fluorescence (TIRF) microscopy. Record time-lapse movies of the gliding microtubules.

  • Analysis: Generate kymographs from the time-lapse movies to measure the velocity of individual microtubules. Plot the average velocity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Microtubule Gliding Assay Workflow A 1. Prepare Passivated Flow Chamber B 2. Immobilize Purified Dynein Motors A->B C 3. Block Surface with Casein Buffer B->C D 4. Introduce Fluorescent Microtubules (MTs) C->D E 5. Add Motility Buffer (ATP + Inhibitor) D->E F 6. Image with TIRF Microscopy E->F G 7. Analyze Velocity (Kymographs) F->G H 8. Calculate IC50 G->H

Figure 3: Workflow for the in vitro microtubule gliding assay.

Protocol: Microtubule-Stimulated ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by dynein, which is the enzymatic activity that powers its motion. The assay quantifies the liberation of inorganic phosphate (Pi) from ATP.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing a fixed concentration of purified dynein motor domain, motility buffer, and varying concentrations of Dynapyrazole A.

  • Microtubule Stimulation: To half of the reactions, add taxol-stabilized microtubules to measure the stimulated ATPase rate. To the other half, add buffer alone to measure the basal rate.

  • Initiation: Initiate the reaction by adding a final concentration of Mg-ATP (e.g., 1 mM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 30-60 minutes) during which ATP hydrolysis proceeds linearly.

  • Quenching & Detection: Stop the reaction by adding a detection reagent that complexes with the liberated inorganic phosphate to produce a colored product (e.g., malachite green).

  • Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 650 nm) using a plate reader.

  • Analysis: Convert absorbance values to phosphate concentration using a standard curve. Calculate the ATPase rate (moles of Pi per mole of dynein per second) and plot it against the inhibitor concentration to determine the effect on both basal and microtubule-stimulated activity.

Applications in Research and Associated Limitations

As a potent, acute, and reversible pan-dynein inhibitor, Dynapyrazole A is a valuable tool for specific research applications.[7][12]

Key Applications:

  • Studying Dynamic Processes: Its fast-acting nature is ideal for dissecting dynein's role in rapid cellular events like intraflagellar transport, lysosome motility, and the early stages of mitosis.[7]

  • General Dynein Inhibition: It can be used to confirm the involvement of "a dynein" in a cellular process before undertaking more complex genetic knockdown or knockout experiments.

  • Mechanism of Action Studies: Its unique inhibition of only the microtubule-stimulated ATPase activity makes it a useful probe for studying the allosteric communication within the dynein motor domain.[7]

Critical Limitations:

  • Lack of Isoform Selectivity: As detailed in this guide, Dynapyrazole A cannot distinguish between dynein 1 and dynein 2. Results from cellular experiments must be interpreted with the caution that both motors may be inhibited.

  • Cellular Toxicity: Due to the essential and widespread roles of dynein 1, prolonged exposure (>1 hour) to Dynapyrazole A is expected to be toxic to most cell types.[6] Experiments should be designed for acute, short-term inhibition.

Conclusion and Future Outlook

Dynapyrazole A represents a significant advancement in the chemical biology of dynein, offering a substantial increase in potency and a distinct mechanism of action compared to its predecessors.[12] However, this technical guide clarifies that it functions as a pan-inhibitor, targeting both cytoplasmic dynein 1 and dynein 2 with similar efficacy.[7] While this property limits its use for dissecting isoform-specific roles, its acute and reversible nature makes it a powerful tool for studying the general, dynamic functions of cytoplasmic dynein. The challenge for the field remains the development of inhibitors with true isoform selectivity. Future medicinal chemistry efforts, likely building upon the validated dynapyrazole scaffold, will be crucial for creating the next generation of chemical probes to untangle the complex and distinct worlds of dynein 1 and dynein 2.

References

  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

  • eLife. (2017, May 19). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Retrieved from [Link]

  • Hoang, A. T., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. PubMed. Retrieved from [Link]

  • Roberts, A. J. (2018). Emerging mechanisms of dynein transport in the cytoplasm versus the cilium. PMC - NIH. Retrieved from [Link]

  • Kimura, K., & Kimura, A. (2020). The Generation of Dynein Networks by Multi-Layered Regulation and Their Implication in Cell Division. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • eLife. (2017, May 19). Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Retrieved from [Link]

  • Aboalela, A., et al. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit”. PMC. Retrieved from [Link]

  • Reck-Peterson, S. L., et al. (2018). Mechanism and Regulation of Cytoplasmic Dynein. PMC. Retrieved from [Link]

  • See, S. K., et al. (2015). Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity. ACS Chemical Biology. Retrieved from [Link]

  • Ugo, A., & Gatti, C. L. (2024). Structure and Function of Dynein's Non-Catalytic Subunits. MDPI. Retrieved from [Link]

  • Jiang, Y., et al. (2022). The effect of cytoplasmic dynein on the development and functional maintenance of retinal photoreceptor cells. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Vívenes, C. Y., et al. (2009). Biochemical identification of dynein-ATPase activity in human sperm. PubMed. Retrieved from [Link]

  • Aboalela, A., et al. (2021). Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a. Molecules. Retrieved from [Link]

  • Nagpal, J., et al. (2022). Optogenetic control of kinesin-1, -2, -3 and dynein reveals their specific roles in vesicular transport. PMC. Retrieved from [Link]

  • Steinman, J. B. (2018). Chemical Biology of Dynein. Digital Commons @ Rockefeller University. Retrieved from [Link]

  • Santarossa, M., et al. (2021). Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors. PMC - NIH. Retrieved from [Link]

  • Santarossa, M., et al. (2021). Targeting allostery in the Dynein motor domain with small molecule inhibitors. PubMed. Retrieved from [Link]

  • Gallo, G. (2016). Ciliobrevins as tools for studying dynein motor function. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Mazur, M., et al. (2023). Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. PMC. Retrieved from [Link]

  • Gallo, G. (2016). Ciliobrevins as Tools for Studying Dynein Motor Function. ResearchGate. Retrieved from [Link]

  • Redwine, W. B., et al. (2017). The human cytoplasmic dynein interactome reveals novel activators of motility. eLife. Retrieved from [Link]

  • See, S. K., et al. (2015). Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity. Stanford Libraries. Retrieved from [Link]

  • Vívenes, C. Y., et al. (2009). Biochemical Identification of Dynein-ATPase Activity in Human Sperm. ResearchGate. Retrieved from [Link]

  • eLife. (2017, May 19). Figures and data in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. Retrieved from [Link]

  • Kon, T., & Shiroguchi, K. (2013). Big steps toward understanding dynein. PMC - NIH. Retrieved from [Link]

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. PMC. Retrieved from [Link]

  • McKenney, R. J., et al. (2014). Activation of cytoplasmic dynein motility by dynactin-cargo adapter complexes. Hubrecht Institute. Retrieved from [Link]

  • Wiggermann, M., et al. (2015). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

Sources

Targeting the AAA1 Motor Domain: Mechanistic and Structural Insights into Dynein Inhibition by Dynapyrazole A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytoplasmic dynein is a massive (~1.2 MDa) microtubule-based motor protein complex that drives retrograde intracellular transport, a process critical for organelle trafficking, mitosis, and ciliary function. The core of dynein’s force-generating machinery lies within its heavy chain, which features a hexameric ring of AAA+ (ATPases Associated with diverse cellular Activities) domains. While first-generation inhibitors like ciliobrevins provided initial tools to probe dynein function, their utility was hampered by low potency and geometric isomerization (E/Z) at the C8–C11 double bond.

To overcome these limitations, conformationally constrained tricyclic pyrazoloquinazolinone derivatives—termed dynapyrazoles —were developed 1. Dynapyrazole A exhibits a unique mode of action: it potently inhibits microtubule (MT)-stimulated ATPase activity while sparing basal ATPase activity, effectively decoupling ATP hydrolysis from the microtubule-binding cycle 1. This whitepaper provides an in-depth technical analysis of Dynapyrazole A's binding site at the AAA1 subunit, the structural basis of its selectivity, and the self-validating experimental workflows required to characterize such AAA+ motor inhibitors.

Structural Architecture of the Dynein Motor Domain

The dynein motor domain is composed of six AAA+ subunits (AAA1 to AAA6). Four of these subunits (AAA1–AAA4) contain nucleotide-binding pockets located at the interface between the large (AAA-L) and small (AAA-S) subdomains of adjacent modules 2.

  • AAA1: The primary catalytic site responsible for the majority of ATP hydrolysis driving motility. It contains highly conserved Walker A (P-loop) and Walker B motifs, alongside Sensor I and II residues [[3]]().

  • AAA3: Acts as an allosteric regulatory site. ATP hydrolysis at AAA3 gates the chemomechanical cycle of the AAA1 site 2.

Elucidating the Dynapyrazole A Binding Site

In silico modeling and biochemical assays confirm that Dynapyrazole A acts as an ATP-competitive inhibitor targeting the AAA1 subunit 3. The molecule docks into the nucleotide-binding pocket formed between the AAA1 and AAA2 subdomains, interacting directly with the Walker A and B motifs 3.

To rule out allosteric inhibition via AAA3, researchers utilized a dynein AAA3 mutant. Dynapyrazole A successfully inhibited the basal ATPase activity of this mutant (IC50 ~5.5 µM), proving that its primary mechanism of action does not rely on the AAA3 regulatory domain, thereby isolating AAA1 as the definitive target [[2]](). Furthermore, structural refinements suggest that in cytoplasmic dynein 1, Arg1852 participates in a "glutamate switch" mechanism (interacting with Glu1849) to facilitate hydrolysis at this site, a dynamic that is disrupted upon inhibitor binding 3.

G DynA Dynapyrazole A (Tricyclic Scaffold) AAA1 AAA1 Subunit (Catalytic Site) DynA->AAA1 Competes with ATP Walker Walker A/B & Sensor I/II Motifs AAA1->Walker Binds at MT Microtubule-Stimulated ATPase Activity Walker->MT Potently Inhibits Basal Basal ATPase Activity (MT-Independent) Walker->Basal Spares (No Inhibition)

Fig 1: Logical pathway of Dynapyrazole A selectively inhibiting MT-stimulated AAA1 ATPase activity.

Quantitative Data Synthesis: Dynapyrazole A vs. Ciliobrevin D

The conformational constraint in Dynapyrazole A not only eliminates isomer-driven variability but also shifts its pharmacological profile. While Ciliobrevin D acts as a blunt instrument inhibiting all dynein ATPase activity, Dynapyrazole A is a precision tool that specifically blocks the microtubule-stimulated state 1.

Pharmacological ParameterCiliobrevin DDynapyrazole ACausality / Significance
Primary Target Site AAA1 (and potentially AAA3)AAA1DynA's rigid structure increases AAA1 pocket specificity.
Basal ATPase Inhibition Yes (Potent)No (Minimal)DynA decouples ATP hydrolysis from the MT-binding cycle.
MT-Stimulated ATPase Inhibition YesYes (Potent)Both halt MT-driven motility, but DynA requires ~6x lower dose.
In vitro IC50 (MT-gliding) 15 ± 2.9 µM2.3 ± 1.4 µMHigher potency of DynA due to N7 protonation and constrained geometry.
Photocleavage Blockade (AAA1) ~160 µM~4 µMDynA displaces nucleotide at AAA1 at ~40x lower concentrations.

Experimental Validation Workflows (Self-Validating Protocols)

To rigorously validate the binding site and mechanism of an AAA+ motor inhibitor, one must employ assays that directly probe nucleotide occupancy and functional coupling. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: ADP-Vanadate Photocleavage Assay

Purpose: To directly quantify the competitive displacement of nucleotides at the AAA1 site. Causality: Ultraviolet (UV) irradiation of dynein in the presence of ADP and orthovanadate (Vi) induces a highly specific peptide backbone cleavage exclusively at the AAA1 Walker A motif [[1]](). If Dynapyrazole A binds to AAA1, it will sterically block ADP-Vi from entering the pocket, thereby preventing UV-induced cleavage.

Step-by-Step Methodology:

  • Preparation: Purify recombinant human cytoplasmic dynein motor domain. Prepare a cleavage buffer (30 mM HEPES pH 7.4, 50 mM K-acetate, 2 mM Mg-acetate, 1 mM EGTA).

  • Inhibitor Incubation (The Variable): Incubate 0.5 µM dynein with varying concentrations of Dynapyrazole A (0.1 µM to 40 µM) for 15 minutes at room temperature.

    • Self-Validation Control: Include a 2% DMSO vehicle control (maximum cleavage expected) and a high-dose Ciliobrevin D control (positive control for cleavage inhibition).

  • Complex Formation: Add 1 mM ATP and 1 mM sodium orthovanadate to the mixture. Incubate for 10 minutes to allow ATP hydrolysis and the trapping of the Dynein-ADP-Vi transition state complex at AAA1.

  • UV Irradiation: Transfer the samples to a pre-chilled 96-well quartz plate. Irradiate with 365 nm UV light for 45 minutes on ice to induce backbone cleavage.

  • Resolution & Quantification: Quench the reaction with SDS sample buffer. Resolve the fragments using 4-12% SDS-PAGE. Stain with Coomassie Brilliant Blue.

  • Analysis: Perform densitometric quantification of the intact heavy chain versus the two distinct cleavage fragments. Calculate the IC50 of cleavage blockade (expected ~4 µM for Dynapyrazole A) 1.

G Step1 1. Incubate Dynein with Dynapyrazole A (0 - 40 µM) Step2 2. Add ATP and Orthovanadate (Vi) (Forms Dynein-ADP-Vi Complex) Step1->Step2 Step3 3. UV Irradiation (365 nm) (Induces AAA1 Backbone Cleavage) Step2->Step3 Step4 4. SDS-PAGE & Coomassie Staining (Resolve Cleavage Fragments) Step3->Step4 Step5 5. Densitometric Quantification (Measure AAA1 Occupancy) Step4->Step5

Fig 2: Step-by-step workflow for the ADP-Vanadate photocleavage assay to determine AAA1 occupancy.

Protocol 2: Microtubule-Stimulated vs. Basal ATPase Assay (EnzChek)

Purpose: To differentiate between allosteric microtubule-coupling mechanisms and pure catalytic inhibition. Causality: Dynein's basal ATP hydrolysis rate is low (~0.5 s⁻¹). Binding to microtubules stimulates this rate via conformational changes transmitted through the stalk/buttress domains to AAA1 [[3]](). By measuring inorganic phosphate (Pi) release in the presence and absence of MTs, we can pinpoint whether an inhibitor blocks the catalytic machinery entirely or specifically targets the MT-bound conformation.

Step-by-Step Methodology:

  • Reagent Setup: Utilize a continuous spectrophotometric assay (e.g., EnzChek Phosphate Assay) which couples Pi release to the conversion of 2-amino-6-mercapto-7-methylpurine riboside (MESG) by purine nucleoside phosphorylase (PNP), yielding an absorbance shift at 360 nm.

  • Basal Reaction: Mix 20 nM dynein motor domain with the EnzChek reaction mixture (PNP, MESG) and varying concentrations of Dynapyrazole A (0 - 40 µM).

  • MT-Stimulated Reaction: In a parallel set of wells, add taxol-stabilized microtubules (e.g., 2.5 µM, 8 µM, or 15 µM) to the mixture.

    • Self-Validation Control: Use a no-ATP baseline to subtract background hydrolysis, and a Ciliobrevin D control (which should suppress both basal and MT-stimulated rates).

  • Initiation & Readout: Initiate the reaction by adding 2 mM ATP. Monitor absorbance at 360 nm continuously for 30 minutes at 25°C.

  • Data Extraction: Calculate the steady-state ATPase rate (s⁻¹). Dynapyrazole A will show a dose-dependent reduction of the MT-stimulated rate (saturating at ~0.5 s⁻¹, matching the basal rate), while the basal rate itself remains completely unaffected 1.

Conclusion & Future Perspectives

The structural evolution from ciliobrevins to dynapyrazoles represents a significant leap in the chemical biology of AAA+ motors. By conformationally constraining the pyrazoloquinazolinone scaffold, researchers achieved a highly potent, cell-permeable inhibitor that specifically targets the AAA1 nucleotide-binding pocket of cytoplasmic dynein 1. Crucially, Dynapyrazole A's ability to inhibit microtubule-stimulated ATPase activity while sparing basal activity provides researchers with a surgical tool to probe acute dynein functions without inducing immediate cellular toxicity associated with total ATPase blockade. Future drug development efforts targeting dynein—whether for oncology or neurodegenerative diseases—must leverage these self-validating biochemical workflows to ensure high target specificity at the AAA1 domain.

References

  • Source: nih.
  • Source: nih.
  • Source: rockefeller.

Sources

Dynapyrazole A: A Technical Guide to a Precision Inhibitor of Cytoplasmic Dynein

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Cellular Superhighway with Precision

Within the intricate network of cellular transport, cytoplasmic dyneins stand as critical molecular motors, powering the movement of a vast array of cargoes along microtubule tracks. The precise regulation of this transport is fundamental to numerous cellular processes, from organelle positioning and intracellular trafficking to cell division and migration. Dysregulation of dynein function has been implicated in a range of pathologies, including neurodegenerative diseases and developmental disorders. The development of specific chemical probes to dissect and modulate dynein activity has therefore been a significant endeavor in cell biology and drug discovery.

This technical guide provides an in-depth exploration of Dynapyrazole A, a potent and specific, cell-permeable inhibitor of cytoplasmic dynein. Unlike its predecessors, such as ciliobrevin, Dynapyrazole A exhibits a unique mode of action, selectively inhibiting the microtubule-stimulated ATPase activity of dynein without significantly affecting its basal activity.[1][2] This property makes it an invaluable tool for researchers seeking to probe the specific contributions of microtubule-engaged dynein in various cellular contexts. This document will delve into the chemical properties, mechanism of action, synthesis, and key applications of Dynapyrazole A, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Dynapyrazole A

Dynapyrazole A is a synthetic small molecule belonging to the pyrazolo[1,5-a]quinazoline class of compounds.[3] Its design represents a structure-guided evolution from the earlier dynein inhibitor, ciliobrevin, aimed at improving potency and overcoming certain chemical liabilities.

PropertyValueSource
Molecular Formula C₂₀H₁₂ClIN₄O[4]
Molecular Weight 486.69 g/mol [4]
CAS Number 2226517-75-3[4]
Appearance White to beige powder[4]
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term stability[5]

Molecular Structure of Dynapyrazole A

The chemical structure of Dynapyrazole A is characterized by a rigid tricyclic core, which was designed to lock the molecule in a conformation favorable for binding to dynein.

Caption: Chemical structure of Dynapyrazole A.

Mechanism of Action: A Specific Brake on the Dynein Motor

Dynapyrazole A exerts its inhibitory effect by targeting the ATPase activity of cytoplasmic dynein, which is essential for its motor function. The dynein motor domain is composed of a hexameric ring of AAA+ (ATPases Associated with diverse cellular Activities) domains. ATP hydrolysis, primarily at the AAA1 site, drives the conformational changes that result in force production and movement along microtubules.[1][2]

The key feature of Dynapyrazole A's mechanism is its specificity for the microtubule-stimulated ATPase activity of dynein.[1][2] This is a critical distinction from earlier inhibitors like ciliobrevin, which inhibit both the basal and microtubule-stimulated ATPase activities. This specificity suggests that Dynapyrazole A preferentially binds to a conformation of dynein that is adopted upon its engagement with microtubules.

Experimental evidence, including UV-vanadate-mediated photocleavage assays, has shown that Dynapyrazole A binds to the primary ATPase site, AAA1, of the dynein motor domain.[1][6] By inhibiting ATP hydrolysis at this site, Dynapyrazole A effectively stalls the motor protein when it is actively engaged in transport along a microtubule, without significantly affecting the non-productive ATP turnover of dynein in the cytoplasm.

G cluster_0 Cytoplasmic Dynein Motor Domain Dynein Dynein (AAA1-6) Cargo Binding Microtubule Microtubule Track Dynein->Microtubule Binds to microtubule ADP ADP + Pi Dynein:head->ADP Hydrolyzes ATP (Movement) Microtubule->Dynein Stimulates ATPase activity ATP ATP ATP->Dynein:head Binds to AAA1 DynapyrazoleA Dynapyrazole A DynapyrazoleA->Dynein:head Binds to AAA1, blocks ATP hydrolysis

Sources

A Technical Guide to Interrogating Retrograde Intraflagellar Transport with Dynapyrazole A

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intraflagellar transport (IFT) is the fundamental bidirectional motility of protein complexes essential for the assembly, maintenance, and sensory function of primary cilia. The retrograde (tip-to-base) arm of this transport system, powered by the cytoplasmic dynein-2 motor, is critical for recycling IFT machinery and signaling components. Dysregulation of retrograde IFT is implicated in a class of human genetic disorders known as ciliopathies. Dynapyrazole A has emerged as a potent and specific, cell-permeable small molecule inhibitor that uniquely targets the microtubule-stimulated ATPase activity of cytoplasmic dynein.[1][2][3] This guide provides a comprehensive technical overview of the mechanism of Dynapyrazole A and its application in studying retrograde IFT, offering detailed experimental protocols for its use in cell-based assays.

Chapter 1: The Fundamentals of Intraflagellar Transport (IFT)
1.1 The Bidirectional Railway: Anterograde vs. Retrograde Transport

The cilium, a microtubule-based organelle, relies on a continuous shuttle of proteins for its existence.[4] This process, IFT, can be conceptualized as a dynamic, bidirectional railway. "Trains" composed of IFT-A and IFT-B protein complexes move along the axonemal microtubules.[5]

  • Anterograde Transport: Kinesin-2 motors power the movement of IFT trains from the base to the tip of the cilium, carrying essential building blocks like tubulin and other axonemal components.[6][7]

  • Retrograde Transport: At the ciliary tip, the IFT machinery is remodeled. The cytoplasmic dynein-2 motor complex then engages the IFT trains to transport them, along with turnover products, back to the cell body.[7][8]

1.2 The Retrograde Motor: Cytoplasmic Dynein-2

Cytoplasmic dynein-2 (also referred to as IFT-dynein) is a multi-subunit AAA+ motor protein exclusively dedicated to powering retrograde IFT within cilia.[3][9] It is transported to the ciliary tip as inactive cargo on anterograde trains and is activated for the return journey.[6] The proper function of dynein-2 is paramount; it ensures the recycling of the IFT-A and IFT-B complexes and is essential for clearing signaling proteins from the cilium to terminate signaling cascades, such as the Hedgehog pathway.[9][10]

1.3 The Significance of Retrograde IFT in Ciliary Function and Disease

Efficient retrograde IFT is not merely a waste-disposal system; it is a crucial regulatory hub. It maintains ciliary length and structural integrity by clearing out old components and recycling the transport machinery.[11][12] When retrograde transport is impaired, IFT proteins and other cargo accumulate at the ciliary tip, leading to characteristic swelling or "bulging" and disruption of ciliary function.[10][13] Defects in the dynein-2 motor or associated IFT-A complex components are linked to severe ciliopathies, including Jeune asphyxiating thoracic dystrophy and Mainzer-Saldino syndrome, underscoring its critical biological role.[8]

IFT_Pathway cluster_cilium Cilium cluster_cell Cell Body tip Ciliary Tip (Remodeling & Motor Swap) base Ciliary Base tip->base Retrograde IFT (Dynein-2) IFT-A, IFT-B base->tip Anterograde IFT (Kinesin-2) IFT-A, IFT-B, Dynein-2 Cargo axoneme Axoneme (Microtubule Tracks) synthesis Protein Synthesis synthesis->base IFT Component Pool

Figure 1: Bidirectional Intraflagellar Transport (IFT) Pathway.
Chapter 2: Dynapyrazole A - A Molecular Probe for Dynein-2
2.1 Chemical Profile and Mechanism of Action

Dynapyrazole A is a conformationally constrained, pyrazoloquinazolinone-based small molecule derived from the earlier dynein inhibitor, ciliobrevin.[1][9] Its key innovation lies in its unique mode of action. Unlike ciliobrevins, which inhibit both the basal and microtubule-stimulated ATPase activity of dynein, Dynapyrazole A is highly specific for the microtubule-stimulated component.[9][14] This means it primarily blocks the motor's ability to hydrolyze ATP and generate force when it is actively engaged with its microtubule track, making it a more precise tool for studying processive motility.[3][14]

2.2 Specificity, Potency, and Cellular Efficacy

Dynapyrazole A inhibits both cytoplasmic dynein-1 and dynein-2 with similar potencies in in vitro assays.[9] In cellular assays, it effectively blocks dynein-2-dependent retrograde IFT at single-digit micromolar concentrations (e.g., 5 µM).[9] A critical feature for experimental use is its reversibility. The inhibitory effects on IFT can be reversed upon washout, a process that is enhanced by the presence of serum in the culture medium, likely due to the hydrophobic nature of the compound.[9]

2.3 Considerations and Potential Off-Target Effects

While Dynapyrazole A is a significant improvement over previous inhibitors, no chemical probe is perfect. Because it inhibits both dynein-1 and dynein-2, researchers must consider that cytoplasmic processes mediated by dynein-1 (e.g., lysosome transport, Golgi positioning) may also be affected during treatment.[1][15] Therefore, interpreting phenotypes requires careful consideration of the specific process under investigation. The name "Dynapyrazole" is similar to "Dynasore," an inhibitor of dynamin GTPases; it is crucial to note these are distinct molecules with different targets.[2][16]

Chapter 3: Experimental Design for Assessing Retrograde IFT Inhibition
3.1 Model System Selection

The choice of a model system is critical for successfully visualizing IFT. Key requirements are the presence of primary cilia and the ability to introduce fluorescent protein tags.

  • Mammalian Cell Lines:

    • mIMCD-3 (murine inner medullary collecting duct): A well-established model with robust ciliogenesis, used in the characterization of Dynapyrazole A's effect on IFT.[9][17]

    • hTERT-RPE1 (human retinal pigment epithelial): Widely used for cilia research due to their reliable formation of primary cilia upon serum starvation.[18]

    • NIH/3T3 (mouse embryonic fibroblast): Another common choice for studying ciliary signaling and transport.[17]

  • Chlamydomonas reinhardtii: A biflagellate green alga that has been instrumental in the discovery and characterization of IFT. Its long flagella make it an excellent system for high-resolution imaging.[19]

3.2 Key Reagents and Fluorescent Tagging Strategies

To visualize IFT trains, a component of the IFT machinery must be fluorescently tagged.

  • Fluorescent Fusion Proteins: IFT-B complex components are often chosen for tagging as they are part of the train in both directions. IFT88 is a common choice.[9][13]

  • Fluorescent Proteins: Use bright and photostable fluorescent proteins. mNeonGreen or EGFP are excellent options.[9][17]

  • Expression Systems: Stable expression of the tagged IFT protein is preferred over transient transfection to ensure consistent, moderate expression levels, which is crucial for clear imaging.[4][17]

Experimental_Workflow cluster_prep A. Preparation cluster_treatment B. Treatment & Imaging cluster_analysis C. Data Analysis prep1 1. Culture mIMCD-3 cells stably expressing mNeonGreen-IFT88 prep2 2. Seed cells on glass-bottom dishes prep1->prep2 prep3 3. Serum-starve for 24-48h to induce ciliogenesis prep2->prep3 treat1 4. Acquire baseline (pre-treatment) time-lapse movies of cilia (Vehicle: 0.3% DMSO) treat2 5. Add Dynapyrazole A (5 µM) or vehicle control treat1->treat2 treat3 6. Acquire post-treatment time-lapse movies (≥ 5 min) treat2->treat3 analysis1 7. Generate kymographs from time-lapse movies analysis2 8. Measure velocities and frequencies of anterograde & retrograde tracks analysis1->analysis2 analysis3 9. Statistically compare Dynapyrazole A vs. Vehicle analysis2->analysis3

Figure 2: Experimental Workflow for Analyzing Dynapyrazole A's Effect on IFT.
Chapter 4: Core Methodologies and Protocols
4.1 Protocol 1: Live-Cell Imaging of IFT Dynamics

This protocol is adapted for an inverted fluorescence microscope equipped for live-cell imaging (e.g., TIRF or spinning disk confocal).

  • Cell Preparation:

    • One day before imaging, seed mIMCD-3 cells stably expressing mNeonGreen-IFT88 onto 35 mm glass-bottom imaging dishes.

    • On the day of imaging, replace the growth medium with serum-free imaging medium (e.g., DMEM/F-12 without phenol red, supplemented with HEPES) and allow cells to equilibrate in the microscope's environmental chamber (37°C, 5% CO₂) for at least 30 minutes.[18]

  • Image Acquisition Setup:

    • Identify ciliated cells. Cilia will appear as thin, fluorescent protrusions from the cell surface.

    • Use an appropriate objective (60x or 100x oil immersion).

    • Set the imaging parameters. A fast acquisition rate is crucial. Aim for 3-5 frames per second.[20] Adjust laser power and exposure time to maximize signal-to-noise while minimizing phototoxicity.

  • Baseline Imaging:

    • For each selected cell, acquire a pre-treatment time-lapse movie of 30-60 seconds. This will serve as the internal control.

  • Treatment:

    • Carefully add Dynapyrazole A (final concentration 5 µM) or vehicle control (e.g., 0.3% DMSO) to the imaging dish.[9]

  • Post-Treatment Imaging:

    • Begin acquiring post-treatment time-lapse movies at defined intervals (e.g., starting 5 minutes after drug addition).[9] Record for 30-60 seconds for each cilium.

4.2 Protocol 2: Kymograph Generation and Analysis

A kymograph is a graphical representation of spatial position over time, which transforms the movement of IFT particles into diagonal lines, the slopes of which represent velocity.[17][21] This protocol uses the open-source software ImageJ/Fiji.

  • Kymograph Generation:

    • Open a time-lapse movie in ImageJ.

    • Use the segmented line tool to draw a line along the length of the cilium, from base to tip.

    • Use a plugin like "KymoResliceWide" or the built-in "Reslice" function.[17] This will generate a new image where the x-axis represents time and the y-axis represents the position along the cilium.

    • Anterograde (base-to-tip) movements will appear as upward-sloping lines, while retrograde (tip-to-base) movements will be downward-sloping lines.[19][22]

  • Quantitative Analysis:

    • Velocity: Use the angle tool in ImageJ to measure the angle of individual tracks. The velocity can be calculated from this angle, given the known pixel size and frame rate.[17][19] Alternatively, manually trace lines and calculate the slope (Δy/Δx).

    • Frequency: Count the number of anterograde and retrograde tracks that originate from the base or tip, respectively, over the total time of the kymograph. Express this as events per second (Hz).[20][21]

    • Automated tools like KymographDirect can also be used for high-throughput, unbiased analysis.[9][20]

Chapter 5: Data Interpretation and Expected Outcomes
5.1 Analyzing Kymograph Data: The Signature of Retrograde IFT Inhibition

Treatment with Dynapyrazole A produces a distinct and quantifiable signature on IFT kymographs.

  • Primary Effect: A dramatic reduction in the slope of retrograde tracks, indicating a significant decrease in retrograde velocity.[9]

  • Secondary Effects: A modest reduction in the slope of anterograde tracks and a decrease in the number of both anterograde and retrograde tracks (reduced frequency) are also observed.[9][14] The coupling between the two transport directions means that a "traffic jam" in the retrograde direction can impact the initiation of anterograde transport.[11]

Data Summary Table: Expected Quantitative Changes in IFT Parameters

The following table summarizes typical results from treating mIMCD-3 cells with 5 µM Dynapyrazole A, based on published data.[9]

ParameterControl (0.3% DMSO)5 µM Dynapyrazole AExpected % Change
Retrograde Velocity ~420 nm/s~150 nm/s~64% Decrease
Anterograde Velocity ~700 nm/s~560 nm/s~20% Decrease
Retrograde Frequency BaselineReduced~30-60% Decrease
Anterograde Frequency BaselineReduced~30-60% Decrease
5.2 Phenotypic Consequences: Ciliary Bulging

A hallmark of defective retrograde IFT is the accumulation of IFT proteins at the ciliary tip, as the machinery cannot be efficiently returned to the cell body.[10][13] This can be visualized using immunofluorescence or in live-cell imaging as a "bulge" or an area of intense fluorescence at the distal end of the cilium.

Chapter 6: Advanced Applications and Future Prospects
6.1 Dynapyrazole A in the Study of Ciliopathies

Dynapyrazole A provides a powerful tool for creating a rapid, inducible "phenocopy" of ciliopathies caused by dynein-2 mutations. This allows researchers to study the acute cellular consequences of retrograde IFT failure without the confounding developmental effects that can arise in genetic models.

6.2 Probing Signaling Pathways

Many crucial signaling pathways, including Hedgehog and GPCR signaling, are regulated within the cilium.[9][10] The termination of these signals often requires the retrograde transport of key components out of the cilium. Dynapyrazole A can be used to acutely block this removal, allowing for precise investigation into the role of retrograde IFT in signal attenuation.

Conclusion

Dynapyrazole A represents a best-in-class chemical tool for the acute and reversible inhibition of cytoplasmic dynein-2-mediated retrograde intraflagellar transport. Its specific mechanism of action provides a cleaner system for interrogation than previous inhibitors. By combining live-cell imaging of fluorescently-tagged IFT proteins with quantitative kymograph analysis, researchers can precisely dissect the critical role of retrograde IFT in ciliary maintenance, cellular signaling, and the pathogenesis of ciliopathies.

References
  • Kymograph analysis of IFT particle movement. At the left of A is a... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Dentler, W. L. (2013). Recording and Analyzing IFT in Chlamydomonas Flagella. In Methods in Enzymology (Vol. 524, pp. 245–262). Elsevier. [Link]

  • Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

  • Ishikawa, H., & Marshall, W. F. (2017). Efficient live fluorescence imaging of intraflagellar transport in mammalian primary cilia. STAR protocols, 2(3), 100742. [Link]

  • Cevik, M. O., Niacaris, T., & O'Hagan, R. (2022). Protocol for determining the average speed and frequency of kinesin and dynein-driven intraflagellar transport (IFT) in C. elegans. STAR protocols, 3(3), 101538. [Link]

  • Automated kymograph analysis algorithm A radon transform is used to... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, M. S., & Avidor-Reiss, T. (2023). The retrograde IFT dynein is required for normal function of diverse mechanosensory cilia in Drosophila. Frontiers in Cell and Developmental Biology, 11, 1248405. [Link]

  • Fu, Z., Ga, A., & Nachury, M. V. (2016). Role for the IFT-A complex in selective transport to the primary cilium. Molecular biology of the cell, 27(19), 2975–2988. [Link]

  • Hirano, T., Katoh, Y., & Nakayama, K. (2017). Intraflagellar transport-A complex mediates ciliary entry and retrograde trafficking of ciliary G protein–coupled receptors. Molecular Biology of the Cell, 28(4), 589-600. [Link]

  • Ishikawa, H., & Marshall, W. F. (2017). Efficient live fluorescence imaging of intraflagellar transport in mammalian primary cilia. Wiley, 1-13. [Link]

  • Tracking of movement in kymograph (A) The kymograph represents the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Sun, S., Shi, L., & He, W. (2023). Intraflagellar transport trains can switch rails and move along multiple microtubules in intact primary cilia. Proceedings of the National Academy of Sciences, 120(17), e2220498120. [Link]

  • Wren, J. D., & Calvert, P. D. (2019). Single-particle tracking localization microscopy reveals nonaxonemal dynamics of intraflagellar transport proteins at the base of mammalian primary cilia. Molecular Biology of the Cell, 30(7), 835-849. [Link]

  • Finetti, F., & Baldari, C. T. (2019). Emerging Roles of the Intraflagellar Transport System in the Orchestration of Cellular Degradation Pathways. Frontiers in cell and developmental biology, 7, 289. [Link]

  • Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. [Link]

  • Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6. [Link]

  • Roman, W., Martin, K., & Doyle, A. D. (2021). Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. ACS nano, 15(4), 6989–7003. [Link]

  • Steinman, J. B., Acar, A., O'Boyle, S., Loo, L., Torun, B., Cupido, T., ... & Kapoor, T. M. (2017). Figures and data in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6. [Link]

  • Engel, B. D., Ludington, W. B., & Marshall, W. F. (2012). The role of retrograde intraflagellar transport in flagellar assembly, maintenance, and function. The Journal of cell biology, 199(1), 151–167. [Link]

  • Steinman, J. B., & Kapoor, T. M. (2020). Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors. Biochemistry, 59(4), 481-489. [Link]

  • Dantas, T. J. (n.d.). Deciphering the Mechanisms of Dynein-2 Activation in Retrograde Intraflagellar Transport. Ciência-IUL. Retrieved from [Link]

  • Hou, Y., & Witman, G. B. (2015). The role of the dynein light intermediate chain in retrograde IFT and flagellar function in Chlamydomonas. Journal of cell science, 128(2), 373–384. [Link]

  • Park, R. J., Shen, H., Liu, L., & De Camilli, P. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors. Journal of cell science, 126(Pt 22), 5305–5312. [Link]

  • Perkins, B. D., & Krock, B. (2009). Retrograde Intraflagellar Transport by Dynein Motors Is Not Essential for Photoreceptor Development or Arresting Translocation. Investigative Ophthalmology & Visual Science, 50(13), 2720. [Link]

Sources

Methodological & Application

Application Note: Preparation and Storage of Dynapyrazole A Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Dynapyrazole A is a potent, cell-permeable small molecule inhibitor of cytoplasmic dynein (Dynein 1 and 2).[1] Unlike its precursor Ciliobrevin D, Dynapyrazole A is a conformationally constrained isostere that specifically inhibits the microtubule-stimulated ATPase activity of dynein without significantly affecting its basal ATPase activity. This mechanism allows for precise dissection of motor protein dynamics in processes such as retrograde transport, intraflagellar transport (IFT), and Hedgehog signaling.

Critical Technical Alert: Dynapyrazole A exhibits significant sensitivity to moisture during solubilization.[2] The presence of water in dimethyl sulfoxide (DMSO) drastically reduces the saturation limit, leading to "crashing out" (precipitation) upon freezing or dilution. This protocol mandates the use of anhydrous DMSO and specific handling techniques to ensure experimental reproducibility.

Physicochemical Profile

PropertySpecification
Compound Name Dynapyrazole A
CAS Number 2226517-75-3
Molecular Formula C₂₀H₁₂ClIN₄O
Molecular Weight 486.69 g/mol
Target Cytoplasmic Dynein 1 & 2 (ATPase domain)
IC₅₀ (In Vitro) ~2.3 µM (Dynein 1), ~2.6 µM (Dynein 2)
Solubility (DMSO) Max ~25 mg/mL (50 mM) with sonication; Recommended: 10 mM
Solubility (Water) Insoluble
Appearance White to beige solid

Materials & Equipment

Reagents
  • Dynapyrazole A: Solid powder (Store at -20°C desicated).

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm).

    • Note: Do not use "molecular biology grade" DMSO that has been opened and stored loosely capped. Use single-use ampoules or a bottle stored over molecular sieves.

Equipment
  • Analytical Balance (Readability 0.01 mg).

  • Vortex Mixer.

  • Ultrasonic Water Bath (Temperature controlled).

  • Amber Glass Vials (Borosilicate) or Low-Retention Polypropylene Microtubes.

  • Inert Gas Line (Nitrogen or Argon) - Optional but recommended for long-term storage.

Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution. While 50 mM is theoretically possible, it approaches the saturation limit and increases the risk of precipitation during freeze-thaw cycles. 10 mM provides a safe buffer for dilution into aqueous media.

Step 1: Environmental Control

Equilibrate the vial of solid Dynapyrazole A to room temperature for 30 minutes before opening.

  • Reasoning: Opening a cold vial introduces atmospheric moisture condensation onto the hygroscopic powder, which will interfere with solvation.

Step 2: Weighing & Calculation

Weigh approximately 5 mg of Dynapyrazole A. Calculate the exact volume of DMSO required using the formula:



Example:

  • Mass weighed: 5.20 mg

  • Target Concentration: 10 mM

  • Volume DMSO =

    
    
    
Step 3: Solubilization (The "Wetting" Phase)
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex immediately at medium-high speed for 30 seconds.

  • Inspect the solution.[2] If particulates remain, place the vial in an ultrasonic water bath at ambient temperature (20-25°C) for 2-5 minutes.

    • Caution: Do not allow the water bath to exceed 30°C. Excessive heat can degrade the compound.

  • Visual Check: The solution must be perfectly clear and colorless to pale yellow.

Step 4: Aliquoting & Storage
  • Divide the stock solution into small aliquots (e.g., 20–50 µL) in amber tubes.

    • Reasoning: Avoids repeated freeze-thaw cycles. Every thaw introduces moisture and oxygen.

  • (Optional) Overlay the liquid with Nitrogen or Argon gas before capping.

  • Store at -80°C (Preferred) or -20°C.

    • Stability: Stable for 6 months at -80°C.

Workflow Visualization

Diagram 1: Preparation Workflow

G Solid Dynapyrazole A (Solid, -20°C) Equilibrate Equilibrate to RT (30 mins) Solid->Equilibrate Weigh Weigh & Calc (Target: 10 mM) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Avoid Moisture) Weigh->AddSolvent Dissolve Vortex & Sonicate (2-5 mins) AddSolvent->Dissolve Check Visual QC (Clear Solution?) Dissolve->Check Check->Dissolve Fail (Particulates) Aliquot Aliquot & Freeze (-80°C) Check->Aliquot Pass

Caption: Step-by-step workflow for the preparation of Dynapyrazole A stock solution ensuring anhydrous conditions.

Experimental Application: Dynein Inhibition

Mechanism of Action

Dynapyrazole A binds to the ATPase domain of Dynein.[2] Unlike ATP-competitive inhibitors that might block all activity, it specifically stabilizes a conformation that prevents the microtubule-stimulated release of ADP.

Diagram 2: Mechanism of Action

Mechanism Dynein_Basal Dynein (Basal State) Low ATPase Activity Dynein_Stim Dynein (Stimulated) High ATPase Activity Dynein_Basal->Dynein_Stim + Microtubule MT_Bind Microtubule Binding Transport Cargo Transport (Retrograde) Dynein_Stim->Transport ATP Hydrolysis Blocked Inhibited Complex (ATPase Stalled) Dynein_Stim->Blocked Inhibition Inhibitor Dynapyrazole A Inhibitor->Dynein_Stim Binds ATPase Domain Blocked->Transport NO Transport

Caption: Dynapyrazole A selectively targets the microtubule-stimulated ATPase cycle of Dynein, halting transport.[2][3]

Dilution Table (Working Solutions)

When preparing working solutions for cell culture, ensure the final DMSO concentration remains < 0.5% to avoid solvent toxicity.

Target Working Conc.Step 1: Intermediate Dilution (in Media/Buffer)Step 2: Final Dilution (on Cells)Final DMSO %
10 µM Dilute 10 mM Stock 1:100 → 100 µM Add 100 µM (1:10) to cells0.1%
5 µM Dilute 10 mM Stock 1:200 → 50 µM Add 50 µM (1:10) to cells0.05%
1 µM Dilute 10 mM Stock 1:1000 → 10 µM Add 10 µM (1:10) to cells0.01%

Note: Always add the DMSO stock to the media under rapid agitation to prevent local high-concentration precipitation.

Troubleshooting & FAQ

Q: My stock solution precipitated after thawing. Can I use it?

  • A: If warming to 37°C and vortexing redissolves it completely, it may be usable. However, precipitation often indicates moisture contamination. If it does not redissolve instantly, discard it. The effective concentration is no longer known.

Q: Can I use ethanol instead of DMSO?

  • A: No. Dynapyrazole A has poor solubility in ethanol. DMSO is the required vehicle.

Q: Why is my IC50 higher than the reported 2.3 µM?

  • A: This is often due to "effective" concentration loss caused by precipitation in aqueous media. Ensure you are not exceeding the solubility limit in your assay buffer (typically ~50 µM max in buffer).

References

  • Steinman, J. B., et al. (2017). "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action."[3] eLife, 6:e25174.

  • MedChemExpress. (n.d.). "Dynapyrazole A Product Information." MedChemExpress.

  • Tocris Bioscience. (n.d.). "Dynapyrazole A: Hedgehog signaling inhibitor; dynein inhibitor."[1][4] Tocris.

  • Sigma-Aldrich. (n.d.). "Dynapyrazole-A ≥98% (HPLC)." Merck.

Sources

Application Note: Optimization of Dynapyrazole A for Cytoplasmic Dynein Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dynapyrazole A is a potent, cell-permeable small molecule inhibitor of cytoplasmic dynein (Dynein 1 and Dynein 2).[1] Originally developed through structure-guided optimization of Ciliobrevin D, it exhibits approximately 10-fold greater potency and improved solubility.

Critical Distinction: While some commercial vendor descriptions may erroneously label Dynapyrazole A as a "microtubule dynamin" inhibitor due to nomenclature confusion, it is a specific inhibitor of the dynein motor protein , targeting the AAA+ ATPase domain. It blocks microtubule-stimulated ATPase activity without affecting basal hydrolysis.[2][3][4]

Optimal Concentration Window:

  • Effective Range: 1.0 µM – 5.0 µM

  • Cellular IC50: ~1.9 µM (Hedgehog signaling); ~2.5 µM (Microtubule gliding)

  • Toxicity Threshold: >10 µM (Cell death observed at 20 µM)[1]

Mechanism of Action (MoA)

Dynapyrazole A functions by binding to the AAA1 subunit of the dynein heavy chain. Unlike ATP-competitive inhibitors that block all activity, Dynapyrazole A specifically uncouples microtubule binding from ATP hydrolysis. This results in a "dead-head" state where the motor can bind microtubules but cannot undergo the power stroke required for retrograde transport.

MoA Pathway Diagram

MoA Dynapyrazole Dynapyrazole A Dynein Cytoplasmic Dynein (AAA1 Subunit) Dynapyrazole->Dynein Binds ATPase MT-Stimulated ATPase Activity Dynein->ATPase Inhibits PowerStroke Power Stroke (Force Generation) ATPase->PowerStroke Required for Transport Retrograde Transport (Cargo/Organelles) PowerStroke->Transport Drives Hedgehog Hedgehog Signaling (Gli Transcription) Transport->Hedgehog Ciliary Trafficking Mitosis Mitotic Spindle Assembly Transport->Mitosis Spindle Pole Org

Figure 1: Dynapyrazole A binds the AAA1 subunit, blocking the ATPase cycle required for retrograde transport and downstream signaling.

Experimental Design & Optimization

Solubility and Stock Preparation

Dynapyrazole A is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media.

ParameterSpecificationNotes
Molecular Weight 486.70 g/mol Formula: C₂₀H₁₂ClIN₄O
Solvent DMSO (Anhydrous)Soluble up to 20 mM (9.7 mg/mL)
Storage -20°C or -80°CProtect from light; stable for 6 months
Vehicle Control DMSOFinal concentration must match treatment (≤0.5%)
Determining the Optimal Concentration (Dose-Response)

Researchers should perform a dose-response curve for their specific cell line, as sensitivity varies between primary cells and immortalized lines.

Recommended Titration Scheme:

  • Low Dose (0.5 µM): Minimal effect; checks for hypersensitivity.

  • Target Dose (2.0 µM): Near IC50 for most applications (e.g., Hedgehog inhibition).

  • High Dose (5.0 µM): Maximal inhibition; potential for off-target cytoskeletal effects.

  • Toxic Dose (10-20 µM): Positive control for toxicity; expect apoptosis >24h.

Serum Effects on Reversibility

Dynapyrazole A inhibition is reversible.[5] However, its hydrophobicity means it partitions into cellular membranes.

  • Washout Protocol: Use culture media containing 10% FBS (or serum substitute) during washout. Serum albumin acts as a "sink" to extract the drug from the cells. Washout in serum-free media is significantly slower and less effective.

Detailed Protocol: Inhibition of Retrograde Transport

This protocol validates dynein inhibition by monitoring the dispersal of the Golgi apparatus or the blockage of ciliary trafficking (Hedgehog pathway).

Materials
  • Cell Line: hTERT-RPE1 (Ciliated) or HeLa/COS-7 (Golgi morphology).

  • Compound: Dynapyrazole A (10 mM stock in DMSO).

  • Control: Ciliobrevin D (Less potent analog) or DMSO vehicle.

  • Fixative: 4% Paraformaldehyde (PFA) or Methanol (-20°C).

  • Stain: Anti-Giantin (Golgi) or Anti-Acetylated Tubulin (Cilia).

Workflow Diagram

Protocol Seed Seed Cells (60-70% Confluence) Starve Serum Starvation (24h, for Cilia) Seed->Starve If studying Hedgehog Treat Treatment (Dynapyrazole A 1-5 µM) Seed->Treat General Transport Starve->Treat Incubate Incubation (30 min - 4h) Treat->Incubate Fix Fixation & Immunostaining Incubate->Fix Image Microscopy (Golgi/Cilia Analysis) Fix->Image

Figure 2: Experimental workflow for assessing dynein inhibition via immunofluorescence.

Step-by-Step Procedure
  • Seeding: Plate cells on glass coverslips. Allow to adhere for 24 hours.

    • Note: For Hedgehog signaling assays, grow cells to confluence and serum-starve (0.5% FBS) for 24h to induce primary cilia formation.

  • Preparation of Working Solutions:

    • Thaw Dynapyrazole A stock (10 mM) at room temperature.

    • Prepare a 2X Intermediate in complete media (e.g., for 5 µM final, make 10 µM in media).

    • Critical: Vortex vigorously to ensure dispersion.

  • Treatment:

    • Aspirate old media.

    • Add pre-warmed media containing Dynapyrazole A (Final: 1–5 µM).

    • Add DMSO only (0.1%) to control wells.

  • Incubation:

    • Golgi Dispersion: 1–4 hours. Dynein maintains Golgi compactness; inhibition causes fragmentation.

    • Hedgehog Signaling: 12–24 hours (concurrent with SAG agonist stimulation).

    • Live Imaging (Lysosomes): Effects are visible within 5–10 minutes.

  • Washout (Optional for Reversibility):

    • Remove drug media.

    • Wash 3x with PBS.

    • Incubate in media + 10% FBS for 1–2 hours.

  • Analysis:

    • Fix cells and stain for Golgi markers (Giantin/GM130) or Ciliary markers (Arl13b).

    • Readout: Quantify Golgi fragment area or Gli1 nuclear translocation.

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation High concentration or cold mediaDo not exceed 20 µM. Pre-warm media before adding drug. Vortex stock immediately before use.
Cell Death Toxicity (>10 µM) or long durationReduce concentration to 2.5 µM. Limit exposure time if using high doses.
No Effect Observed Serum binding or degradationEnsure 10% FBS is not "soaking up" all drug; try 2.5 µM in low-serum (0.5%) media if possible.
Microtubule Loss Off-target effectDynapyrazole A stabilizes MTs slightly; if MTs depolymerize, check for contamination or excessive DMSO.

References

  • Steinman, J. B., et al. (2017).[6] Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. Link

    • Key Finding: Identification of Dynapyrazole A and B; establishment of IC50 (2.3 µM) and mechanism of action.
  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. Link[5]

    • Key Finding: Discovery of Ciliobrevins, the parent compounds of Dynapyrazoles.
  • Zhovmer, A. S., et al. (2021).[6] Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics.[6] ACS Nano, 15(11), 17528–17548.[6] Link

    • Key Finding: Use of Dynapyrazole A to demonstrate dynein's role in microtubule network architecture and cell shape.[7]

  • Tocris Bioscience. (n.d.). Dynapyrazole A Product Information. Link

    • Key Finding: Commercial specifications, solubility data, and storage instructions.[8]

Sources

Application Note: Dynapyrazole A Protocol for In Vitro Microtubule Gliding Assays

[1]

Executive Summary & Scientific Rationale

This guide details the application of Dynapyrazole A , a cell-permeable pyrazoloquinazolinone, to inhibit cytoplasmic dynein in in vitro microtubule (MT) gliding assays.[1] Unlike first-generation inhibitors (e.g., Ciliobrevin D), Dynapyrazole A exhibits superior potency (IC50 ~2.3 µM for Dynein-1) and a distinct mechanism of action: it selectively uncouples microtubule binding from ATP hydrolysis.[1][2]

Why this protocol matters: In drug development and mechanobiological research, distinguishing between "dead" motors (denatured) and "arrested" motors (pharmacologically inhibited) is critical.[1][2] Dynapyrazole A inhibits the microtubule-stimulated ATPase activity without abolishing basal ATPase activity or reducing the affinity of dynein for the microtubule. This allows researchers to freeze the motor-microtubule complex in a bound state, making it an ideal tool for structural studies and dissecting the mechanochemical cycle.[1]

Mechanism of Action & Experimental Logic[1][3]

To interpret the assay correctly, one must understand the interference point of the small molecule.

The Dynapyrazole A Intervention

Cytoplasmic dynein belongs to the AAA+ superfamily.[3][4][5][6] Its power stroke is driven by ATP hydrolysis at the AAA1 site, which is allosterically regulated by microtubule binding.[1]

  • Basal State: Low ATPase rate in the absence of MTs.

  • Stimulated State: High ATPase rate upon MT binding (processive motility).[1][2]

  • Inhibition: Dynapyrazole A binds near the AAA3/4 sites or allosterically affects the AAA1-MTBD (Microtubule Binding Domain) communication, effectively "silencing" the MT-stimulation signal.[1] The motor binds ATP and the MT but fails to cycle, resulting in stalled gliding.

Workflow Visualization

The following diagram illustrates the logical flow of the experiment and the inhibitory node.

Dynapyrazole_Mechanismcluster_0Mechanism of InhibitionATPATPComplexDynein-MT-ATPComplexATP->ComplexDyneinCytoplasmic Dynein(Immobilized)Dynein->ComplexMTMicrotubule(Taxol-Stabilized)MT->ComplexHydrolysisATP Hydrolysis(Power Stroke)Complex->Hydrolysis Normal CycleStallStalled Complex(Velocity -> 0)Complex->Stall + Dynapyrazole AMotilityGliding Motility(Velocity > 50 nm/s)Hydrolysis->MotilityDynaADynapyrazole A(Inhibitor)DynaA->Complex Binds

Figure 1: Mechanistic intervention of Dynapyrazole A. Note that the inhibitor arrests the complex rather than preventing formation.

Materials & Reagents

Chemical Library
ReagentConcentration (Stock)SolventStorageNotes
Dynapyrazole A 10 mMDMSO-20°CProtect from light.[1][2] Avoid freeze-thaw cycles.[1][2]
Ciliobrevin D 10 mMDMSO-20°CPositive control (lower potency).[1][2]
Taxol (Paclitaxel) 2 mMDMSO-20°CCritical for MT stabilization during assay.[1][2]
ATP 100 mMWater (pH 7.[1][2]0)-20°CUse Mg-ATP (equimolar MgCl2).[1][2]
Buffer Systems[1][2][8]
  • DLB (Dynein Lysis Buffer / Assay Buffer): 30 mM HEPES (pH 7.4), 50 mM K-Acetate, 2 mM Mg-Acetate, 1 mM EGTA, 10% Glycerol.[1][2]

  • Motility Mix: DLB + 1 mM ATP + 10 µM Taxol + Oxygen Scavenging System (Glucose Oxidase/Catalase/Glucose) + 1 mM DTT.[1][2]

Detailed Protocol: The Gliding Assay

Phase 1: Flow Cell Construction & Surface Passivation

Objective: Create a hydrophobic environment for motor adsorption while blocking non-specific MT sticking.[1][2]

  • Chamber Assembly: Construct flow channels using acid-washed coverslips and double-sided tape.[1][2] Volume should be ~10–15 µL.

  • Motor Immobilization:

    • Flow in Anti-GFP antibody (if using GFP-Dynein) or Protein A (if using tagged constructs) at 50 µg/mL in DLB.[1][2] Incubate 5 mins.

    • Wash: 2x chamber volume with DLB.[1][2]

    • Blocking: Flow in Pluronic F-127 (1%) or Casein (5 mg/mL) .[1][2] Incubate 5 mins. This is critical to prevent Dynapyrazole A from sticking to the glass, which can reduce effective concentration.[1]

    • Wash: 2x chamber volume with DLB.[1][2]

  • Dynein Addition:

    • Flow in purified Cytoplasmic Dynein (e.g., recombinant human Dynein 1 or 2).[1][2]

    • Incubate 5–10 mins on ice (or room temp, depending on stability).

    • Wash: 2x with DLB to remove unbound motors.[1][2]

Phase 2: The Dynapyrazole A Challenge

Objective: Introduce the inhibitor in a controlled environment.

Experimental Groups:

  • Control: DMSO (Vehicle) only.[1][2]

  • Low Dose: 1.0 µM Dynapyrazole A (Sub-IC50).[1][2]

  • High Dose: 20 µM Dynapyrazole A (> IC90).[1][2]

Step-by-Step:

  • Prepare Motility Mixes:

    • Mix: DLB + ATP (1 mM) + Taxol (10 µM) + Scavenger System.[1][2]

    • Add Fluorescent Microtubules (Taxol-stabilized, rhodamine or HiLyte-647 labeled).[1][2]

    • Spike in Dynapyrazole A to the final desired concentration immediately before flowing.

  • Initiation:

    • Flow the Motility Mix into the chamber.[7]

    • Seal the chamber ends with Valap (vaseline:lanolin:paraffin 1:1:1) to prevent evaporation and currents.[2]

  • Equilibration:

    • Incubate for 2–3 minutes. Dynapyrazole A is cell-permeable and fast-acting, but in vitro equilibrium ensures uniform binding to the immobilized motor lawn.[1][2]

Phase 3: Imaging & Data Acquisition[1][2]
  • Microscopy: TIRF (Total Internal Reflection Fluorescence) is preferred to eliminate background signal, but Epifluorescence is acceptable if the background is clean.[1]

  • Settings: 100ms exposure, 1 frame every 2–5 seconds. Total duration: 5–10 minutes.[1][2]

  • Temperature: Maintain 25°C (Dynein is temperature sensitive; cold will stop it regardless of drug).[1][2]

Data Analysis & Expected Results

Quantitative Metrics

Analyze image stacks using ImageJ/Fiji (TrackMate or Kymograph tools).[1][2]

MetricVehicle Control (DMSO)Dynapyrazole A (20 µM)Interpretation
Velocity (nm/s) 60 – 120 nm/s (Isoform dependent)< 10 nm/s (Near zero)Successful inhibition of ATPase cycle.[1][2]
Run Length > 5 µmN/A (Stalled)Motors cannot step.[1][2]
MT Binding HighHighCrucial Check: MTs should remain on the surface.
% Motile > 80%< 5%Population-level efficacy.[1][2]
The "Washout" Validation

To prove the motors are not denatured:

  • After imaging the stalled MTs (20 µM Dynapyrazole A).[2]

  • Flow in 50 µL of fresh Motility Mix containing ATP but NO inhibitor .

  • Wait 5 minutes.

  • Result: Motility should recover (Velocities return to ~80% of control). This confirms reversible pharmacological inhibition.[1][2]

Troubleshooting Guide

Problem: Microtubules are not binding to the surface in the presence of Dynapyrazole A.

  • Cause: The motor density might be too low, or the surface passivation is too thick.

  • Solution: Although Dynapyrazole A maintains affinity, weak binding can be sheared by flow.[1][2] Increase Dynein concentration during immobilization.[2]

Problem: Precipitation in the flow cell.

  • Cause: Dynapyrazole A has limited solubility in aqueous buffer at high concentrations (>50 µM).[1][2]

  • Solution: Ensure the DMSO stock is fully dissolved (warm to 37°C briefly). Do not exceed 1% final DMSO concentration in the assay.

Problem: High background fluorescence.

  • Cause: Dynapyrazole A is sticking to the glass/tape.

  • Solution: Use Pluronic F-127 passivation; it generally resists small molecule adsorption better than Casein for hydrophobic compounds.[1][2]

References

  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action.[1][2][8][9] eLife, 6, e25174.[1][2][10]

    • [Link]

    • Key Finding: Discovery of Dynapyrazole A; characterization of IC50 and mechanism (MT-stimulated ATPase inhibition).[1][2]

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.[1] Nature, 484(7392), 125–129.[1][2]

    • [Link][1][2]

    • Key Finding: Discovery of Ciliobrevins, the precursors to Dynapyrazoles.
  • Zhovmer, A. S., et al. (2021). Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics.[1] ACS Nano, 15(11), 17528–17548.[1][2]

    • [Link][1][2]

    • Key Finding: Application of Dynapyrazole A to dissect cytoskeletal mechanics.[1][2]

  • Sigma-Aldrich Product Sheet. Dynapyrazole-A, ≥98% (HPLC).

    • Key Finding: Physical properties and solubility data.[2]

Application Note: Recommended Protocols for Handling and Long-Term Storage of Dynapyrazole A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dynapyrazole A is a potent, cell-permeable, and specific inhibitor of the microtubule-associated motor proteins cytoplasmic dynein 1 and 2.[1][2] It was developed through a chemical structure-guided design to improve upon the potency and suboptimal chemical properties of its predecessor, ciliobrevin D.[1][3] Unlike ciliobrevins, which were noted for their potential to isomerize and instability during storage, Dynapyrazole A features a more stable pyrazoloquinazolinone scaffold.[1] It uniquely inhibits the microtubule-stimulated ATPase activity of dynein without significantly blocking its basal activity, making it a precise tool for studying dynein-dependent cellular processes.[1]

The integrity and stability of Dynapyrazole A are paramount for ensuring the validity and reproducibility of experimental results. Improper handling or storage can lead to degradation of the compound, resulting in diminished potency and potentially misleading data. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing Dynapyrazole A in both solid and solution forms. The protocols herein are designed to preserve the compound's chemical integrity, ensuring its optimal performance in a wide range of biological assays.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Dynapyrazole A is provided below. This information is essential for proper handling, solvent selection, and concentration calculations.

PropertyValueSource(s)
Synonym 2-[1-(4-Chloro-phenyl)-cyclopropyl]-7-iodo-5-oxo-4,5-dihydro-pyrazolo[1,5-a]quinazoline-3-carbonitrile
CAS Number 2226517-75-3[4][5]
Molecular Formula C₂₀H₁₂ClIN₄O
Molecular Weight 486.69 g/mol
Appearance White to beige powder
Solubility DMSO: ≥ 2 mg/mL (may require warming)
Purity (Typical) ≥98% (HPLC)

Core Principles of Dynapyrazole A Stability

While the core structure of Dynapyrazole A is more robust than earlier dynein inhibitors, its pyrazole moiety necessitates careful handling to prevent degradation.[1] The primary environmental factors that can compromise the stability of pyrazole-based compounds are oxygen, light, and moisture.[6] Understanding these factors is critical to appreciating the rationale behind the recommended protocols.

cluster_0 Environmental Stressors cluster_1 Degradation Pathways Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Light UV / Visible Light Photodegradation Photodegradation Light->Photodegradation Moisture Water / Humidity Hydrolysis Hydrolysis / Tautomerization Moisture->Hydrolysis Compound {Dynapyrazole A Integrity | Preserved by proper handling and storage protocols} Oxidation->Compound Leads to discoloration and loss of activity Photodegradation->Compound Can cause bond cleavage and inactivation Hydrolysis->Compound May alter structure and biological activity

Caption: Key environmental factors leading to the potential degradation of Dynapyrazole A.

  • Oxidation: Pyrazole derivatives can be susceptible to oxidation, which may manifest as a brown discoloration of the solid compound.[6] Storing the material under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure.

  • Photodegradation: Like many complex organic molecules, Dynapyrazole A can be sensitive to light. Exposure to UV or high-intensity visible light can provide the energy to induce bond cleavage or unwanted reactions. Protection from light at all stages of handling and storage is critical.[6]

  • Hydrolysis and Moisture: The presence of water can facilitate the hydrolysis of susceptible functional groups or promote the interconversion between tautomers in N-unsubstituted pyrazoles.[6] While Dynapyrazole A's structure is not overtly susceptible to hydrolysis, minimizing exposure to moisture and humidity is a crucial best practice to prevent any potential degradation.

Handling and Solution Preparation Protocols

Adherence to proper handling procedures is the first line of defense in preserving the quality of Dynapyrazole A.

Personal Protective Equipment (PPE)

As a standard laboratory practice when handling any bioactive chemical powder, appropriate PPE must be worn:

  • Nitrite gloves

  • Laboratory coat

  • ANSI-rated safety glasses or goggles

Protocol for Preparing a DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Dynapyrazole A. The following protocol outlines the steps for preparing a 10 mM stock solution.

start Start: Equilibrate Compound Vial weigh Step 1: Weigh Solid Accurately weigh Dynapyrazole A (e.g., 2.43 mg) in a microfuge tube. start->weigh add_dmso Step 2: Add Solvent Add the calculated volume of high-purity, anhydrous DMSO (e.g., 500 µL for 10 mM). weigh->add_dmso dissolve Step 3: Solubilize Vortex thoroughly. If needed, warm briefly (37°C) and sonicate to ensure complete dissolution. add_dmso->dissolve aliquot Step 4: Aliquot Dispense into smaller, single-use volumes (e.g., 10-20 µL) in low-retention tubes. dissolve->aliquot store Step 5: Store Label clearly and store immediately at ≤ -20°C ( -80°C is optimal). aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for the preparation of a Dynapyrazole A stock solution.

Methodology:

  • Equilibration: Before opening, allow the vial of solid Dynapyrazole A to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Tare a sterile, low-retention microcentrifuge tube. Carefully weigh the desired amount of Dynapyrazole A powder. For a 10 mM stock, a common starting point is 1-5 mg.

    • Calculation Example: To make 500 µL of a 10 mM stock solution (MW = 486.69 g/mol ):

      • Mass (g) = 0.010 mol/L * 0.0005 L * 486.69 g/mol = 0.00243 g = 2.43 mg

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the tube. Cap tightly and vortex for 1-2 minutes. A brief warming of the solution to 37°C or sonication can aid in complete dissolution. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, tightly-sealed, low-retention microcentrifuge tubes.[4]

  • Storage: Immediately place the aliquots in frozen storage as detailed in Section 5.0.

Long-Term Storage Protocols

Proper storage conditions are critical for maintaining the stability of Dynapyrazole A over time. Different conditions apply to the solid compound versus prepared solutions.

Storage of Solid (Lyophilized) Compound

For the longest shelf life, the solid powder should be stored under the following conditions.

ParameterRecommended ConditionRationaleSource(s)
Temperature 2-8°CReduces the rate of potential solid-state degradation reactions.
Atmosphere Store under inert gas (Argon or Nitrogen) if possible.Prevents long-term oxidation of the pyrazole moiety.[6]
Light Protect from light (store in original amber vial or box).Prevents photodegradation.[6]
Moisture Keep vial tightly sealed in a dry location.Prevents hydrolysis and potential tautomerization.[6]
Storage of Stock Solutions

Once prepared, stock solutions of Dynapyrazole A have a defined stability period that is highly dependent on temperature.

Storage TemperatureRecommended Maximum DurationKey ConsiderationsSource(s)
-20°C 1 MonthSuitable for short-term projects. Ensure vials are tightly sealed to prevent solvent evaporation.[4]
-80°C 6 MonthsOptimal for long-term storage. Significantly slows degradation kinetics, preserving compound integrity.[4]

Crucial Protocol Note: Repeated freeze-thaw cycles are detrimental to the stability of the compound in solution.[4] The practice of aliquoting into single-use volumes is a mandatory step to ensure experimental consistency over the lifetime of the stock.

Storage of Aqueous Working Dilutions

For final working dilutions made in aqueous buffers for cell-based or in vivo experiments, stability is significantly reduced.

  • Recommendation: It is strongly advised to prepare fresh working dilutions from a frozen stock aliquot on the day of the experiment.[7]

  • Rationale: The hydrophobicity of Dynapyrazole A (ClogP: 4.2) can lead to precipitation or binding to surfaces in aqueous media over time.[1] Furthermore, the risk of hydrolysis or other degradation pathways increases in aqueous buffers. Do not store aqueous dilutions.

Troubleshooting

ObservationPotential CauseRecommended Action
Solid powder appears discolored (brownish) OxidationDiscard the compound. Use a fresh vial that has been properly stored, preferably under an inert atmosphere.[6]
Precipitate forms in thawed stock solution Incomplete dissolution or temperature fluctuation.Ensure the vial has fully equilibrated to room temperature. Vortex vigorously. If precipitate persists, brief warming (37°C) may be attempted.
Loss of compound activity in assays Compound degradation.Prepare a fresh stock solution from solid material. Review handling and storage procedures, especially the avoidance of freeze-thaw cycles.[4]

References

  • Patel, D., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • MedchemExpress. (n.d.). Dynapyrazole-A | Dynamin 阻害剤. MedchemExpress.com. [Link]

  • Steinman, J. B., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. [Link]

  • Wang, R., et al. (2023). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • BuyersGuideChem. (n.d.). Dynapyrazole-A | 2226517-75-3. BuyersGuideChem. [Link]

  • PubMed. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. [Link]

Sources

Application Note: A Researcher's Guide to Acute Dynein Inhibition with Dynapyrazole A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cytoplasmic dynein is a fundamental microtubule-based motor protein complex responsible for a multitude of critical cellular processes, including the retrograde transport of organelles, assembly of the mitotic spindle, and the function of cilia.[1][2][3] To dissect these highly dynamic events, researchers require tools that can inhibit dynein function with high temporal resolution. Dynapyrazole A is a potent, cell-permeable, and reversible small molecule inhibitor of cytoplasmic dynein 1 and 2.[1][4][5][6] It possesses a unique mechanism of action, selectively inhibiting the microtubule-stimulated ATPase activity of dynein without significantly affecting its basal activity.[1][4][7] This property provides a refined tool for probing the dynein mechanochemical cycle compared to previous inhibitors. This guide provides a comprehensive experimental framework, including detailed protocols and timelines, for utilizing Dynapyrazole A to achieve acute inhibition of dynein-dependent processes.

Introduction: The Need for Acute Dynein Inhibition

The study of dynein-driven processes is often complicated by their dynamic and essential nature. Chronic inhibition or genetic knockdown can lead to secondary, pleiotropic effects or compensatory mechanisms, obscuring the primary function of dynein in a specific, rapid event. Acute inhibition using a fast-acting and reversible small molecule like Dynapyrazole A allows for precise temporal control, enabling researchers to observe the immediate consequences of dynein disruption and confirm causality through washout experiments.[1][8][9]

Dynapyrazole A was developed through a chemical structure-guided design to improve upon earlier dynein inhibitors like ciliobrevins, offering greater potency and a distinct mode of action.[1][4] Its ability to specifically block the microtubule-stimulated ATPase activity makes it an invaluable tool for studying how dynein converts chemical energy into mechanical work while engaged with its microtubule track.[1][7]

This application note will detail the use of Dynapyrazole A in three key experimental contexts:

  • Intracellular Organelle Transport: Observing the rapid cessation of retrograde cargo movement.

  • Cell Cycle Progression: Inducing mitotic arrest through disruption of spindle formation.

  • Ciliary Function: Perturbing retrograde intraflagellar transport (IFT).

Mechanism of Action: How Dynapyrazole A Works

Dynein motility is powered by a cycle of ATP hydrolysis within its AAA+ (ATPases Associated with diverse cellular Activities) motor domain. This cycle is tightly coupled to the binding and release of its microtubule track. While dynein has a low level of basal ATPase activity, this rate is significantly stimulated upon contact with microtubules. Dynapyrazole A specifically targets this stimulated state, effectively stalling the motor protein when it is actively engaged in transport.[1][4][7]

MT Microtubule Track Inhibited_Complex Inhibited Dynein-MT Complex (ATPase activity blocked) MT->Inhibited_Complex MT-Stimulated State Dynein_Pre Dynein Motor (Low Affinity, Pre-Powerstroke) Dynein_Post Dynein Motor (High Affinity, Post-Powerstroke) Dynein_Pre->Dynein_Post Binds MT Powerstroke (ADP+Pi release) Dynein_Post->Dynein_Pre ATP Binding (Release from MT) ADP_Pi ADP + Pi Dynein_Post->ADP_Pi Dynein_Post->Inhibited_Complex ATP ATP ATP->Dynein_Pre ATP Hydrolysis (Primes motor) Dynapyrazole Dynapyrazole A Dynapyrazole->Inhibited_Complex

Caption: Mechanism of Dynapyrazole A inhibition of the dynein motor.

Reagent Preparation and Handling

Proper preparation and storage of Dynapyrazole A are critical for reproducible results.

Table 1: Dynapyrazole A Properties

Property Value Source
Chemical Name 2-[1-(4-Chlorophenyl)cyclopropyl]-4,5-dihydro-7-iodo-5-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile [6]
Molecular Weight 486.7 g/mol [5][6]
Formula C₂₀H₁₂ClIN₄O [5][6]
CAS Number 2226517-75-3 [5][6]
Appearance White to beige powder [10]

| Purity | ≥98% (HPLC) |[5][6] |

Protocol: Stock Solution Preparation

  • Solvent Selection: Dynapyrazole A is readily soluble in dimethyl sulfoxide (DMSO).[5][10][11]

  • Preparation: To prepare a 10 mM stock solution, add 2.05 mL of high-quality, anhydrous DMSO to 10 mg of Dynapyrazole A powder.

  • Dissolution: If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[11] Ensure the vial is tightly capped to prevent absorption of water by the DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[11]

  • Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly before adding to cells.

Experimental Timelines and Core Protocols

A. Acute Inhibition of Lysosome Transport

This experiment uses live-cell imaging to directly visualize the rapid arrest of dynein-dependent retrograde transport of lysosomes.

start Day 1: Seed Cells on Imaging Dish culture Day 2: Label Lysosomes (e.g., LysoTracker) start->culture acclimate Acclimate Dish on Microscope (37°C, 5% CO2) culture->acclimate baseline Time 0-5 min: Acquire Baseline Time-lapse Video acclimate->baseline treat Time 5 min: Add Dynapyrazole A (or DMSO) baseline->treat image Time 5-25 min: Acquire Post-Treatment Time-lapse Video treat->image washout Time 25 min: Washout Compound with Fresh Medium image->washout recover Time 25-40 min: Acquire Recovery Time-lapse Video washout->recover analysis Analyze Data: Kymographs, Velocity, Run Length recover->analysis

Sources

Application Note: Dynapyrazole A Procedures for Reversible Wash-Out Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol Guide.

Executive Summary & Mechanistic Rationale

Dynapyrazole A is a tricyclic pyrazoloquinazolinone derivative that functions as a highly potent, cell-permeable inhibitor of cytoplasmic dynein 1 and dynein 2. Developed as a structural evolution of the ciliobrevin class of inhibitors, Dynapyrazole A offers superior potency and a highly specific mechanism of action: it selectively blocks the microtubule (MT)-stimulated ATPase activity of dynein without disrupting the motor's basal ATP hydrolysis or its physical binding affinity to microtubules .

For drug development professionals and cell biologists, the most critical feature of Dynapyrazole A is its reversibility . However, successfully executing a wash-out experiment requires understanding the compound's physical chemistry. With a calculated octanol-water partition coefficient (ClogP) of 4.2, Dynapyrazole A is highly hydrophobic. It rapidly partitions into lipid bilayers and the hydrophobic pockets of intracellular proteins. Consequently, standard buffer washes are insufficient for reversal; serum proteins must be present in the wash-out medium to act as a "hydrophobic sink," actively extracting the compound from the intracellular space to restore dynein processivity .

Pharmacological Profile & Quantitative Data

To design an effective wash-out timeline, researchers must account for the compound's binding kinetics and solubility limits. The table below synthesizes the critical quantitative parameters required for experimental design.

PropertyValueExperimental & Causality Relevance
Target Cytoplasmic Dynein 1 & 2Broad utility across intracellular transport, ciliary studies, and viral biogenesis .
IC₅₀ (Dynein 1 MT-gliding) 2.3 ± 1.4 µM~6-fold more potent than Ciliobrevin D; allows for lower dosing and reduced off-target toxicity.
IC₅₀ (Dynein 2 MT-gliding) 2.6 ± 1.1 µMHighly effective for acute inhibition of Intraflagellar Transport (IFT).
IC₅₀ (Hedgehog Signaling) 1.9 µMPotent suppression of dynein-dependent developmental signaling cascades.
Hydrophobicity (ClogP) 4.2Critical: Necessitates 10-20% serum/protein-rich media for efficient wash-out.
Max Solubility (DMSO) ~20 mM (9.73 mg/mL)Facilitates high-concentration stock preparation, keeping final DMSO concentration ≤0.1%.

Pathway Visualization: Mechanism of Inhibition and Reversal

The following diagram illustrates the specific point of intervention by Dynapyrazole A within the dynein mechanochemical cycle, highlighting why MT-stimulated hydrolysis is blocked while basal activity remains intact, and how serum-assisted wash-out rescues the power stroke.

G Dynein Dynein Motor (Apo State) DyneinATP Dynein-ATP Complex Dynein->DyneinATP ATP Binding Basal Basal ATPase Activity DyneinATP->Basal Unstimulated MT_Complex MT-Dynein-ATP Complex DyneinATP->MT_Complex Microtubule Binding Basal->Dynein ADP + Pi Release Hydrolysis MT-Stimulated Hydrolysis MT_Complex->Hydrolysis Activation Motility Motor Stepping & Cargo Transport Hydrolysis->Motility Power Stroke Inhibitor Dynapyrazole A (Inhibitor) Inhibitor->Hydrolysis Blocks Washout Serum Wash-Out (Hydrophobic Sink) Washout->Inhibitor Reverses Motility->Dynein Cycle Reset

Mechanism of Dynapyrazole A inhibition on MT-stimulated dynein ATPase activity and wash-out reversal.

Experimental Protocols for Reversible Wash-Out

A successful wash-out protocol must be a self-validating system . This means the experimental design inherently proves that the observed functional recovery is due to the specific dissociation of the inhibitor, rather than compensatory cellular mechanisms or mechanical artifacts from the washing process.

Protocol A: Reagent Preparation & Storage Architecture

Causality Insight: Dynapyrazole A is susceptible to precipitation in aqueous environments. Proper stock management prevents localized concentration spikes that cause cellular toxicity.

  • Reconstitution: Dissolve lyophilized Dynapyrazole A in anhydrous DMSO to create a 10 mM stock solution. Vortex for 60 seconds until completely clear.

  • Aliquotting: Divide into 10 µL aliquots to prevent freeze-thaw degradation. Store at -80°C (stable for up to 6 months).

  • Working Solution: Dilute the stock directly into pre-warmed (37°C) culture media immediately before application. Never dilute into cold media, which induces micro-precipitation.

Protocol B: Live-Cell Wash-Out Assay for Intraflagellar Transport (IFT)

This protocol is optimized for observing the dynamic arrest and recovery of dynein-2 dependent retrograde transport in ciliated cells .

  • Step 1: Baseline Establishment (Self-Validation Phase 1) Image cells expressing a fluorescent IFT marker (e.g., IFT20-GFP) for 2-3 minutes to establish baseline anterograde and retrograde velocities.

  • Step 2: Acute Inhibition Introduce 5 µM to 10 µM Dynapyrazole A (final DMSO ≤0.1%). Incubate for 5–10 minutes. Observation: Retrograde transport will severely diminish or halt. Anterograde transport will subsequently slow due to the depletion of IFT particles at the ciliary tip.

  • Step 3: The Serum-Assisted Wash-Out (The Hydrophobic Sink) Aspirate the inhibitor-laden media. Wash the cells three times with pre-warmed (37°C) complete culture media containing 10% to 20% Fetal Bovine Serum (FBS) . Causality Insight: Washing with serum-free media or PBS will result in incomplete recovery. The albumin and lipid-binding proteins in the serum are thermodynamically required to pull the lipophilic Dynapyrazole A (ClogP 4.2) out of the cell membrane.

  • Step 4: Recovery Imaging Resume live-cell imaging immediately. Full recovery of retrograde velocity typically occurs within 10 to 20 minutes post-wash-out.

Protocol C: Reversal of Microtubule Network Reorganization (Cell Mechanics)

Dynein and kinesin maintain an antagonistic mechanical balance. Inhibiting dynein with Dynapyrazole A allows kinesin to bundle and expand microtubules into giant circular bands, deforming the cell cortex into discoids .

  • Step 1: Induction of MT Rings Co-treat cells (e.g., MDA-MB-231) with 10 µM Dynapyrazole A and 50 µM Blebbistatin (to suppress actomyosin contractility and isolate MT dynamics) for 2 hours.

  • Step 2: Wash-Out Execution Replace the incubation medium with freshly pre-heated (37°C), CO₂-equilibrated cell culture medium lacking inhibitors.

  • Step 3: Structural Recovery Monitor via time-lapse confocal microscopy. The giant MT rings will rapidly disassemble, and cells will reacquire their spread, polygonal architectures within 30–60 minutes, validating that gross MT network organization is governed by reversible dynein-kinesin mechanical counterbalance .

Principles of Self-Validation & Troubleshooting

To ensure absolute trustworthiness in your data, embed these controls into every wash-out run:

  • The Vehicle Shear Control: Always run a parallel wash-out using 0.1% DMSO. The mechanical shear stress of aspirating and dispensing media three times can temporarily stun delicate cellular processes (like ciliary beating or IFT). If the DMSO control fails to maintain baseline motility post-wash, reduce the pipetting velocity.

  • Metabolic Viability Check (ATP Monitoring): While Dynapyrazole A is highly specific, concentrations exceeding 15 µM for prolonged periods (>3 hours) may induce generalized toxicity. If wash-out recovery fails, perform a luminescence-based ATP assay. If intracellular ATP levels have crashed, the lack of recovery is due to metabolic failure, not irreversible dynein binding .

  • Serum Titration Control: If partial recovery is observed, titrate the FBS in the wash-out buffer from 10% up to 20%. A dose-dependent increase in recovery speed confirms that compound partitioning out of the cell is the rate-limiting step.

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Zaal, K. J., Shih, S. M., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. URL:[Link]

  • Zhovmer, A. S., Manning, A. L., Smith, C., Hayes, J. B., Burnette, D. T., & Oakes, P. W. (2021). Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. ACS Nano, 15(11), 17528-17548. URL:[Link]

  • Jing, Z., Zhang, J., Li, Y., & Wang, Y. (2021). Rotavirus Viroplasm Biogenesis Involves Microtubule-Based Dynein Transport Mediated by an Interaction between NSP2 and Dynein Intermediate Chain. Journal of Virology, 95(21), e01246-21. URL:[Link]

Troubleshooting & Optimization

Dynapyrazole A solubility issues in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Dynapyrazole A Technical Support Center: Overcoming Aqueous Solubility Barriers

Welcome from the Senior Application Scientist When transitioning from cell-free biochemical assays to live-cell imaging, Dynapyrazole A presents a classic pharmacokinetic paradox: the very structural modifications that make it a highly potent, cell-permeable dynein inhibitor also make it notoriously difficult to keep in aqueous solution[1]. With a calculated LogP (ClogP) of 4.2, this pyrazoloquinazolinone derivative is highly hydrophobic[1]. If you are experiencing inconsistent IC50 values, sudden loss of dynein inhibition, or visible precipitates in your culture dishes, the root cause is almost certainly a formulation failure, not a biological one.

This guide is engineered to move you away from "trial and error" and toward a self-validating experimental system. We will explore the thermodynamic causality behind its precipitation and provide robust protocols to ensure your compound remains bioavailable.

The Physicochemical Reality of Dynapyrazole A

Before troubleshooting, we must understand the quantitative limits of the compound. Dynapyrazole A requires high-dielectric organic solvents to break its crystalline lattice. When introduced directly into aqueous media (like DMEM or RPMI), the sudden shift in solvent polarity causes a "hydrophobic crash"—water molecules form a highly ordered, thermodynamically unfavorable cage around the drug, forcing it to aggregate and precipitate out of solution.

Table 1: Quantitative Solubility Limits and Causality

Solvent SystemMax ConcentrationPreparation ConditionsMechanistic Causality
100% DMSO 20 - 25 mg/mL (41 - 51 mM)Ultrasonic + Heat to 60°C[2]Heat provides kinetic energy to break solute-solute bonds. Must use newly opened, anhydrous DMSO; hygroscopic water absorption drastically lowers solubility[2].
In Vivo / Complex Aqueous ≥ 2.5 mg/mL (5.14 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]Sequential addition is critical. Surfactants (Tween-80) and co-solvents (PEG300) lower the dielectric constant, creating micelles that shield the hydrophobic core[2].
Cell Culture Media (In Vitro) Working Conc: 2.5 - 10 µMFinal DMSO ≤ 0.1% - 0.5%Solubility is highly dependent on serum protein (BSA) concentration, which acts as a hydrophobic carrier[1].

Workflow: Self-Validating Aqueous Media Formulation

To prevent localized nucleation (solvent shock), you must use a "step-down" dilution method. This protocol includes self-validation checkpoints to ensure the drug remains in solution.

G Start Weigh Dynapyrazole A Powder DMSO Add Anhydrous DMSO (Warm to 60°C + Sonicate) Start->DMSO Stock 20 mM Master Stock (Store at -80°C) DMSO->Stock Clear solution Dilution Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Dilution Just before use Media Dropwise addition to Pre-warmed Media (37°C) Dilution->Media Vortex constantly Check Microscopic Check (Phase Contrast) Media->Check Check->Media If cloudy, increase serum/protein ratio Success Final Assay Media (DMSO ≤ 0.5%) Check->Success No micro-crystals

Figure 1: Step-down dilution workflow for preparing aqueous Dynapyrazole A solutions.

Protocol: Aqueous Media Formulation for Dynapyrazole A

Phase 1: Master Stock Creation (20 mM)

  • Desiccation: Allow the lyophilized Dynapyrazole A vial to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: Condensation introduces water into the hygroscopic powder, immediately compromising future solubility.

  • Solvent Addition: Add anhydrous, newly opened DMSO to achieve a 20 mM concentration (e.g., 1.03 mL DMSO per 10 mg of compound)[3].

  • Dissolution: Sonicate the vial for 5-10 minutes and warm in a water bath at 60°C[2].

    • Validation Checkpoint: The solution must be completely clear. If micro-crystals remain, continue sonication.

  • Storage: Aliquot into single-use tubes and store at -80°C for up to 6 months[2]. Avoid freeze-thaw cycles.

Phase 2: The "Step-Down" Aqueous Integration

  • Intermediate Dilution: On the day of the experiment, thaw an aliquot and dilute it in pure DMSO to an intermediate concentration (e.g., 100x your final assay concentration). Causality: Adding a 20 mM stock directly to media creates a massive local concentration gradient, triggering instant precipitation.

  • Media Pre-warming: Pre-warm your cell culture media (containing serum, if applicable) to 37°C.

  • Dropwise Addition: While vortexing the media at medium speed, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 0.5% to prevent cellular toxicity.

  • Validation Checkpoint: Before adding to cells, inspect the media under a phase-contrast microscope at 20x magnification. Look for needle-like micro-crystals. If present, the formulation has failed and must be discarded.

Troubleshooting FAQs

Q: Why does my Dynapyrazole A precipitate immediately upon addition to serum-free media? A: In the absence of serum proteins (like BSA), there are no hydrophobic pockets to sequester the lipophilic Dynapyrazole A molecules (ClogP 4.2)[1]. Without these carrier proteins, the compound rapidly self-associates to minimize contact with water. If your assay requires serum-free conditions (e.g., to induce primary cilia formation for Hedgehog signaling assays[1]), you must keep the final concentration strictly below 5 µM and ensure vigorous mixing during a step-down dilution.

Q: I am seeing variable IC50 values between different batches of experiments. What is causing this? A: This is a hallmark of "hidden precipitation." The potency of Dynapyrazole A is highly sensitive to the protein concentration in the solution[1]. If your media contains high serum, a significant fraction of the drug binds to serum proteins, reducing the free (bioavailable) drug concentration, thereby artificially inflating the apparent IC50. Conversely, if micro-precipitation occurs because of cold media or old, hydrated DMSO[2], the effective concentration drops. Always standardize your serum concentration and validate your DMSO quality.

Q: How do I properly reverse the effects of Dynapyrazole A in live-cell imaging? A: Dynapyrazole A is a reversible inhibitor of both anterograde and retrograde intraflagellar transport[3]. However, because it partitions heavily into lipid bilayers due to its hydrophobicity, simple aqueous washout is inefficient. To effectively reverse the inhibition (e.g., to observe the rapid disassembly of giant microtubule rings[4]), your washout media must contain serum. The serum acts as a thermodynamic "sink," pulling the hydrophobic compound out of the cell membrane into the extracellular space[5].

Mechanistic Context: Why Solubility Dictates Efficacy

Understanding the target is crucial for interpreting formulation failures. Dynapyrazole A inhibits the microtubule-stimulated ATPase activity of cytoplasmic dynein 1 and dynein 2 without blocking basal activity[2]. If the drug precipitates, it cannot permeate the cell membrane to reach the cytoplasm or the primary cilium, leading to false-negative results in Hedgehog signaling or organelle transport assays[6].

Pathway Dyna Dynapyrazole A (Bioavailable / Soluble) Dynein1 Cytoplasmic Dynein 1 (Microtubule Gliding) Dyna->Dynein1 Inhibits ATPase (IC50 ~2.3 µM) Dynein2 Cytoplasmic Dynein 2 (Intraflagellar Transport) Dyna->Dynein2 Inhibits ATPase (IC50 ~2.6 µM) Lysosome Lysosome/Organelle Transport Dynein1->Lysosome Blocks Retrograde Movement Hedgehog Hedgehog Signaling (Primary Cilia) Dynein2->Hedgehog Disrupts IFT (IC50 ~1.9 µM)

Figure 2: Mechanistic pathway of Dynapyrazole A inhibiting Dynein 1/2 and downstream processes.

By maintaining strict control over the thermodynamic variables of your solvent system, you ensure that the mechanism of action depicted above is driven by biology, not limited by chemistry.

References

  • Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife / NIH PMC. Available at:[Link]

  • Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing. ACS Nano. Available at:[Link]

  • Peer review in Chemical structure-guided design of dynapyrazoles. eLife. Available at:[Link]

Sources

Dynapyrazole A cytotoxicity limits and cell viability checks

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured for researchers utilizing Dynapyrazole A , a specialized inhibitor of cytoplasmic dynein. This guide addresses critical questions regarding cytotoxicity thresholds, solubility limits, and the validation of biological activity.

Subject: Optimization of Cytotoxicity Limits & Cell Viability Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Executive Summary & Mechanism of Action

Dynapyrazole A is a cell-permeable, conformationally constrained inhibitor of cytoplasmic dynein . Unlike its precursor Ciliobrevin D, Dynapyrazole A exhibits a unique mechanism of action: it specifically inhibits the microtubule-stimulated ATPase activity of dynein without significantly suppressing basal ATPase activity.[1]

This specificity allows for potent inhibition of retrograde transport (e.g., intraflagellar transport, lysosome motility) but requires careful handling to distinguish between functional motor arrest and off-target cytotoxicity.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates how Dynapyrazole A disrupts cellular mechanics compared to general ATP depletion.

Dynapyrazole_Mechanism Dynein Cytoplasmic Dynein (AAA+ Motor) BasalATPase Basal ATPase Activity (Microtubule-Independent) Dynein->BasalATPase Unaffected StimATPase MT-Stimulated ATPase Activity (Power Stroke) Dynein->StimATPase Inhibited Dynapyrazole Dynapyrazole A (Inhibitor) Dynapyrazole->Dynein Binds AAA1/AAA3 sites Apoptosis Apoptosis/Necrosis (Off-Target Toxicity) Dynapyrazole->Apoptosis >20 µM (High Dose) Retrograde Retrograde Cargo Transport (Lysosomes/Golgi) StimATPase->Retrograde Required for CellStasis Cell Cycle Arrest (Mitotic Spindle Defect) Retrograde->CellStasis Loss of function

Figure 1: Dynapyrazole A selectively decouples microtubule-stimulated ATPase activity, leading to transport arrest. Note that apoptosis is a secondary effect of high dosage, not the primary mechanism.

Cytotoxicity Thresholds & The "Safety Window"

One of the most frequent support tickets we receive involves users confusing cytostasis (expected) with cytotoxicity (unwanted). Because dynein is essential for mitosis (spindle assembly), Dynapyrazole A will stop cell division. This often reads as "reduced viability" in metabolic assays, even if cells are alive.

Quantitative Data: Potency vs. Toxicity

The table below summarizes the operational windows derived from murine IMCD3 and human RPE1 cell lines.

ParameterConcentrationDurationBiological Outcome
Functional IC50 1.9 – 2.6 µM 1–4 HoursInhibition of Hedgehog pathway & Lysosome motility.
Mitotic Arrest 2.5 – 5.0 µM 12–24 HoursAccumulation of cells in M-phase (rounded phenotype).
Cytotoxicity Threshold (CC10) ~15 µM 24 HoursOnset of membrane permeabilization.
Lethal Dose (CC100) ≥ 20 µM >24 HoursWidespread cell death and precipitation artifacts.

Critical Note: Do not exceed 10 µM for functional transport studies. At 20 µM, cell death occurs rapidly (within 28 hours), confounding data interpretation.

Troubleshooting Guide: Cell Viability & Solubility

Issue 1: "My cells look dead, but the assay says they are alive."

Diagnosis: This is likely Mitotic Rounding . Dynein inhibition prevents the mitotic spindle from organizing correctly. Cells enter mitosis, round up, but cannot divide. They remain loosely attached to the plate.

  • The Problem: If you wash the plate vigorously before a viability assay, you wash away the live, rounded cells.

  • The Fix:

    • Do not wash cells prior to adding viability reagents.

    • Use a "no-wash" assay (e.g., CellTiter-Glo or homogeneous LDH).

    • Centrifuge the plate (300 x g for 5 mins) to settle rounded cells before imaging.

Issue 2: "My compound precipitates in the media."

Diagnosis: Hydrophobic Crash-out. Dynapyrazole A is highly hydrophobic. It dissolves well in DMSO but can crash out when added to aqueous media at high concentrations (>50 µM) or if the mixing is too rapid.

  • Protocol:

    • Prepare a 1000x stock in pure anhydrous DMSO (e.g., 5 mM stock for 5 µM final).

    • Place culture media in a vortex.

    • Add the DMSO stock dropwise into the vortexing media to prevent local high-concentration hotspots.

    • Limit: Do not exceed 0.5% final DMSO concentration.

Issue 3: "Which viability assay should I use?"

Diagnosis: Assay Interference. Since Dynapyrazole A targets an ATPase, there is a theoretical concern regarding ATP-based assays (like CellTiter-Glo), although the drug targets Dynein, not Mitochondrial ATP Synthase. However, metabolic demand changes during arrest.

  • Recommendation: Use Membrane Integrity Assays (LDH Release or Propidium Iodide) rather than metabolic assays (MTT/ATP) to distinguish between arrested cells and dead cells.

Experimental Workflow: Self-Validating Protocol

To ensure your data is robust, follow this decision tree. It incorporates a "Functional Check" step to prove the drug is working before you assess toxicity.

Workflow Start Start Experiment Solubility Prepare 1000x Stock (DMSO) Check for Precipitate Start->Solubility Treat Treat Cells (0, 1, 2.5, 5, 10 µM) Time: 4-24 Hours Solubility->Treat Check1 Microscopy Check (Phase Contrast) Treat->Check1 ResultA Cells Rounded/Detached? Check1->ResultA Observation Validation Functional Validation: Stain for Golgi (GM130) Check1->Validation Fix & Stain Outcome1 Golgi Compact? (Drug Inactive) Validation->Outcome1 Negative Outcome2 Golgi Fragmented/Dispersed? (Drug Active) Validation->Outcome2 Positive Toxicity Run LDH Release Assay (Supernatant Check) Outcome2->Toxicity Confirm Viability

Figure 2: Experimental decision tree. Note the "Golgi Fragmentation" step; Dynein is required to maintain Golgi compactness. If the Golgi is dispersed, the drug is working, even if cells are viable.

Frequently Asked Questions (FAQs)

Q: Can I use Dynapyrazole A to inhibit axonemal dynein (cilia motility)? A: Dynapyrazole A inhibits cytoplasmic dynein (Dynein 1 and 2).[1] While Dynein 2 is involved in Intraflagellar Transport (IFT) within the cilium, the drug's effect on axonemal dynein (responsible for the beating of sperm/cilia) is less characterized than its effect on IFT. For IFT blockade, it is highly effective at 2-5 µM.

Q: How stable is the compound in culture media? A: We recommend refreshing the media containing the compound every 12-18 hours for long-term experiments. While the pyrazole scaffold is chemically stable, the effective concentration decreases due to serum protein binding and cellular uptake.

Q: Why do I see different IC50 values in the literature? A: Potency depends on the readout.

  • ATPase Assay (In vitro): IC50 ~2.6 µM.[1]

  • Hedgehog Signaling (Cell-based): IC50 ~1.9 µM.[1]

  • Gliding Assay (Microtubule motility): IC50 can appear higher depending on microtubule density. Always titrate the drug for your specific cell line.

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[2]

    • [Link]

    • Key Finding: Identification of Dynapyrazole A and characterization of its specific inhibition of MT-stimulated ATPase activity.[1][3]

  • Firestone, A. J., Weinger, J. S., Maldonado, M., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein.

    • [Link]

    • Key Finding: Discovery of the precursor molecule Ciliobrevin.
  • MedChemExpress (MCE). Dynapyrazole A Product Datasheet. Key Finding: Physicochemical properties and commercial handling guidelines.

Sources

Dynapyrazole A Technical Support Center: Reversibility & Media Washout

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dynapyrazole A , a potent, cell-permeable inhibitor of cytoplasmic dynein 1 and dynein 2. As a Senior Application Scientist, I have compiled this guide to address the most critical failure points researchers encounter when using this compound: achieving complete reversibility after media washout .

Unlike earlier generation inhibitors (such as Ciliobrevin D), Dynapyrazole A uniquely targets the microtubule-stimulated ATPase activity of dynein without disrupting its basal ATPase function[1]. However, its highly hydrophobic nature requires precise biochemical handling to successfully reverse inhibition and restore dynamic processes like intraflagellar transport (IFT).

Mechanistic Overview: Inhibition and Reversal

To effectively troubleshoot your assays, you must first understand the thermodynamic relationship between the inhibitor, the dynein motor, and your cell culture media. Dynapyrazole A binds reversibly to block dynein's motor activity[2]. However, simply removing the inhibitor-laden media is rarely sufficient for recovery. Because the compound is highly hydrophobic, it partitions into the cell membrane. Successful reversal requires a "hydrophobic sink"—typically high-serum media—to actively extract the compound from the lipid bilayer[1].

Mechanism Dynein Dynein Motor (Basal State) MT Microtubule Binding Dynein->MT binds ActiveDynein MT-Stimulated ATPase Activity MT->ActiveDynein stimulates IFT Intraflagellar Transport (IFT) ActiveDynein->IFT drives DynaA Dynapyrazole A (Inhibitor) DynaA->ActiveDynein blocks (IC50 ~2.5 µM) Washout 10% FBS Washout (Hydrophobic Sink) Washout->DynaA sequesters (ClogP 4.2)

Dynapyrazole A mechanism of inhibition and reversal via high-serum washout.

Frequently Asked Questions (FAQs)

Q: Why is Intraflagellar Transport (IFT) not fully recovering after I wash out Dynapyrazole A? A: The most common cause of incomplete recovery is an insufficient serum concentration in your washout media. Dynapyrazole A has a calculated logarithm of octanol:water partition coefficient (ClogP) of 4.2, making it highly lipophilic[1]. If you attempt a washout with low-serum media (e.g., 0.2% FBS), the drug remains trapped in the cellular membranes. You must use a high-serum washout (e.g., 10% FBS) so that abundant lipid-binding proteins (like albumin) can act as a thermodynamic sink, pulling the drug out of the cell and restoring both anterograde and retrograde velocities[1][3].

Q: How long can I expose my cells to Dynapyrazole A before initiating the washout? A: We strongly recommend acute treatments of less than 1 hour (typically 5 to 10 minutes for IFT assays). Dynapyrazole A is a dual inhibitor of both dynein 2 (ciliary) and dynein 1 (cytoplasmic)[1][2]. While dynein 2 inhibition halts IFT, prolonged inhibition of dynein 1 disrupts vital cytoplasmic processes such as bidirectional lysosome transport and vesicle trafficking[2]. Exposures exceeding 1 hour lead to irreversible cytotoxicity that cannot be rescued by media washout[2].

Q: Does Dynapyrazole A permanently damage the dynein motor complex? A: No. Biochemical analyses confirm that Dynapyrazole A is a fully reversible probe[1]. It specifically suppresses microtubule-stimulated ATPase activity but does not potently block microtubule-independent basal activity[1][4]. Once the compound is sequestered away from the motor domain via a high-serum wash, normal ATP hydrolysis and microtubule gliding resume immediately.

Validated Troubleshooting Protocol: High-Serum Washout

To ensure a self-validating experimental system, every washout assay must include a parallel solvent-control (DMSO) well subjected to the exact same mechanical washing steps. This proves that any observed velocity changes are due to the reversible binding of the inhibitor, not the shear stress of the media exchange.

Step-by-Step Methodology
  • Inhibitor Preparation: Dilute Dynapyrazole A stock (prepared in DMSO) into your standard culture media to a final concentration of 5 µM. Ensure the final DMSO concentration does not exceed 0.3% to prevent solvent toxicity[1].

  • Acute Incubation: Apply the inhibitor media to ciliated cells and incubate for exactly 5 minutes at 37°C[3].

  • Media Aspiration: Carefully aspirate the inhibitor-laden media. Tilt the plate to ensure minimal residual volume remains, but do not allow the cell monolayer to dry out.

  • High-Serum Washout: Immediately gently wash the cells by applying solvent-control media supplemented with 10% Fetal Bovine Serum (FBS) and 0.3% DMSO[3].

  • Recovery Incubation: Incubate the cells in the high-serum washout media for 10 minutes at 37°C[3].

  • Validation & Imaging: Transfer the cells to your imaging system. Quantify particle velocities using automated kymograph analysis to confirm recovery against your parallel DMSO control[3].

Protocol Step1 1. Acute Treatment Apply 5 µM Dynapyrazole A Max 1 hour to prevent cytotoxicity Step2 2. Media Aspiration Carefully remove inhibitor media Leave minimal residual volume Step1->Step2 Step3 3. High-Serum Wash Apply 10% FBS Media Serum proteins bind hydrophobic drug Step2->Step3 Step4 4. Recovery Incubation Incubate 10 mins at 37°C Verify IFT velocity restoration Step3->Step4

Step-by-step workflow for acute Dynapyrazole A treatment and high-serum media washout.

Quantitative Data: The Impact of Serum on Recovery

The table below summarizes the critical difference in intraflagellar transport recovery based on the serum concentration used during the washout phase. Note how low serum fails to rescue retrograde velocity, indicating residual dynein inhibition.

Experimental ConditionAnterograde Velocity (nm/s)Retrograde Velocity (nm/s)Recovery Status
Solvent Control (0.3% DMSO) ~ 697~ 467Baseline
Dynapyrazole A (5 µM, Pre-wash) InhibitedInhibitedFully Suppressed
Low-Serum Washout (0.2% FBS) 620 ± 134219 ± 117Partial (Drug trapped in membrane)
High-Serum Washout (10% FBS) 660 ± 112441 ± 156Full Recovery (Drug extracted)

Data synthesized from 1[1][3].

References

  • Steinman, J. B., et al. (2017). "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action." eLife. Available at:[Link]

  • Steinman, J. B. (2019). "Chemical Biology of Dynein." Digital Commons Rockefeller University. Available at:[Link]

Sources

Dynapyrazole A Technical Support Center: Minimizing Off-Target Effects in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dynapyrazole A Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals utilizing Dynapyrazole A—a potent, cell-permeable inhibitor of cytoplasmic dynein 1 and 2. While Dynapyrazole A offers superior potency and reversibility compared to first-generation inhibitors like Ciliobrevin D, prolonged dynein inhibition can lead to off-target cytotoxicity, particularly in sensitive cell lines (e.g., primary neurons, stem cells, and delicate epithelial monolayers) [1].

Here, we provide causality-driven FAQs, troubleshooting guides, and self-validating protocols to ensure high-fidelity data while preserving cell viability.

Frequently Asked Questions (FAQs)

Q1: Why does Dynapyrazole A cause cytotoxicity in my sensitive cell lines after 24 hours, and how can I prevent it? A: Cytoplasmic dynein 1 is essential for numerous basal cellular processes, including organelle positioning, vesicle trafficking, and mitotic spindle assembly. Persistent inhibition (>12-24 hours) inevitably leads to mitotic arrest and apoptotic cell death, which is an on-target consequence of prolonged dynein blockade rather than a chemical off-target effect [1]. To minimize this, we strongly recommend acute inhibition windows (1 to 4 hours) . Dynapyrazole A is highly cell-permeable and acts rapidly; thus, extended incubation is rarely necessary for studying dynamic transport processes.

Q2: How does Dynapyrazole A compare to Ciliobrevin D regarding off-target profiles? A: First-generation inhibitors like Ciliobrevin D suffer from suboptimal chemical properties, including the potential to undergo photo-isomerization, which complicates dose-response relationships and increases off-target interactions. Dynapyrazole A was specifically designed as a conformationally constrained isostere [1]. It inhibits dynein-1-dependent microtubule gliding with an IC50 of 2.3 µM (approximately 6-fold more potent than Ciliobrevin D) and lacks the problematic isomerization liability, resulting in a cleaner pharmacological profile[2].

Q3: Can I use Dynapyrazole A to selectively inhibit Dynein 2 over Dynein 1? A: Dynapyrazole A is a pan-dynein inhibitor (IC50 = 2.3 µM for Dynein 1; 2.6 µM for Dynein 2). However, because Dynein 2 is primarily responsible for retrograde intraflagellar transport (IFT) in cilia, you can achieve functional selectivity by choosing specific functional readouts (e.g., Hedgehog signaling inhibition or IFT tracking) in ciliated cell models [2].

Troubleshooting Guide

Issue: Compound Precipitation in Culture Media
  • Symptom: Visible micro-crystals under phase-contrast microscopy; inconsistent biological replicates.

  • Causality: Dynapyrazole A is highly lipophilic. When a high-concentration DMSO stock (e.g., 20 mM) is added directly to aqueous media, the rapid change in solvent polarity causes the compound to crash out of solution.

  • Solution: Prepare a 10 mM stock in anhydrous DMSO. When dosing, pre-dilute the required volume of the stock into a small volume of pre-warmed culture media (containing serum or BSA as a carrier) before adding it to the final culture well. Keep the final DMSO concentration strictly below 0.5% (v/v).

Issue: Incomplete Reversal of Phenotype After Washout
  • Symptom: Cells fail to resume normal vesicular trafficking or microtubule gliding after the inhibitor is removed.

  • Causality: While Dynapyrazole A is biochemically reversible [1], its lipophilicity means it can partition into cellular membranes, creating a "reservoir" that slowly leaches back into the cytoplasm, prolonging inhibition.

  • Solution: Implement a stringent washout protocol. Wash the cells 3 times with pre-warmed, compound-free media containing 1-5% BSA. The BSA acts as a lipid sink, actively extracting the lipophilic compound from the plasma membrane.

Quantitative Data Summary

The following table summarizes the critical physicochemical and pharmacological parameters of Dynapyrazole A to guide your experimental design [1, 2].

ParameterValueCausality / Relevance
Dynein 1 IC₅₀ 2.3 ± 1.4 µMDefines the concentration required to stall retrograde vesicular transport.
Dynein 2 IC₅₀ 2.6 µMDefines the concentration required to halt retrograde intraflagellar transport (IFT).
Hedgehog Signaling IC₅₀ 1.9 µMFunctional readout for Dynein 2 inhibition in ciliated cells.
Max Solubility (DMSO) 9.73 mg/mL (20 mM)Exceeding this concentration in stock solutions risks precipitation.
Recommended Dosing 2.0 - 10.0 µMOptimal window for acute assays without triggering immediate toxicity.

Mechanism and Workflow Visualizations

Pathway Diagram: Dynapyrazole A Mechanism of Action

The following diagram illustrates how Dynapyrazole A interrupts the Hedgehog signaling pathway by specifically stalling Dynein-2-mediated retrograde transport.

Mechanism Ligand Hedgehog Ligand Receptor Smoothened (SMO) Accumulation in Cilia Ligand->Receptor Binds PTCH1 Transport Retrograde IFT Transport (Dynein-2 Dependent) Receptor->Transport Triggers Transcription Gli Transcription Factor Activation Transport->Transcription Transports Gli GeneExp Target Gene Expression Transcription->GeneExp Promotes Drug Dynapyrazole A Drug->Transport Blocks Motor (IC50: 2.6 µM)

Caption: Mechanism of Action: Dynapyrazole A blocking Dynein-2 to inhibit Hedgehog signaling.

Workflow Diagram: Acute Inhibition & Washout Strategy

To prevent off-target toxicity in sensitive lines, follow this self-validating experimental loop.

Workflow S1 1. Cell Seeding (Sensitive Lines) S2 2. Acute Treatment (1-3 hrs, 5 µM) S1->S2 S3 3. Assay Readout (e.g., Live Imaging) S2->S3 S4 4. Stringent Washout (3x with BSA Media) S3->S4 S5 5. Viability & Recovery (Self-Validation) S4->S5

Caption: Optimized workflow for acute dynein inhibition and viability validation.

Standardized Experimental Protocol: Acute Dynein Inhibition and Reversibility Validation

This self-validating protocol ensures that the observed phenotypic changes are due to reversible dynein inhibition rather than irreversible off-target toxicity or cell death [3].

Materials Required:

  • Dynapyrazole A (10 mM stock in anhydrous DMSO)

  • Sensitive cell line (e.g., primary neurons, U2OS, or BREC cells)

  • Imaging media (phenol red-free, supplemented with 10 mM HEPES)

  • Washout media (Imaging media + 2% BSA)

Step-by-Step Methodology:

  • Preparation of Working Solution: Dilute the 10 mM Dynapyrazole A stock to a 100X intermediate solution (e.g., 500 µM) in DMSO. Then, dilute this 1:100 into pre-warmed imaging media to achieve a final concentration of 5 µM (0.5% DMSO). Causality: Stepwise dilution prevents localized precipitation of the lipophilic compound.

  • Baseline Establishment: Image the cells for 10-15 minutes prior to compound addition to establish a baseline rate of vesicular transport or microtubule gliding.

  • Acute Inhibition Phase: Replace the media with the 5 µM Dynapyrazole A working solution. Incubate for 1 to 3 hours at 37°C. Causality: A 1-3 hour window is sufficient to stall dynein motors without triggering the apoptotic cascades associated with prolonged mitotic spindle disruption [1, 4].

  • Primary Readout: Perform live-cell imaging or biochemical assays (e.g., monitoring the stalling of Occludin-containing vesicles) [3].

  • Stringent Washout: Aspirate the drug-containing media. Wash the cells gently but thoroughly three times with pre-warmed Washout Media (containing 2% BSA), leaving the final wash on the cells for 5 minutes before replacing with standard imaging media. Causality: BSA acts as a lipid sink, rapidly extracting membrane-partitioned Dynapyrazole A to ensure true reversibility.

  • Recovery Validation: Re-image the cells 30-60 minutes post-washout. The resumption of minus-end directed transport validates that the initial stalling was a specific, on-target effect and that cell viability remains intact.

References

  • Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife / PubMed Central.[Link]

  • Occludin acts as a dynein adaptor regulating permeability and collateral angiogenesis. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Rotavirus Viroplasm Biogenesis Involves Microtubule-Based Dynein Transport Mediated by an Interaction between NSP2 and Dynein Intermediate Chain. Journal of Virology.[Link]

Dynapyrazole A troubleshooting inconsistent inhibition data

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Inconsistent Inhibition Data

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 1, 2026

Core Directive: The "Why" Behind the Data

Welcome to the technical support hub for Dynapyrazole A . If you are here, you are likely observing inconsistent IC₅₀ values, a lack of inhibition in basal assays, or variability between biochemical and cellular readouts.

Dynapyrazole A is not a generic ATPase inhibitor; it is a conformationally constrained, tricyclic isostere of Ciliobrevin with a highly specific mechanism of action. Unlike competitive inhibitors that jam the active site regardless of context, Dynapyrazole A specifically targets the microtubule-stimulated ATPase activity of Cytoplasmic Dynein (1 and 2) while leaving basal activity largely unaffected.

This guide treats your experimental setup as a system. We will debug the chemistry (solubility), the biology (mechanism), and the physics (assay conditions) to resolve your data inconsistencies.

Diagnostic Matrix: Identify Your Issue

SymptomProbable CauseImmediate Action
No inhibition observed Testing Basal ATPase activity (absence of Microtubules).Add Taxol-stabilized microtubules to the assay.
Incomplete inhibition (Plateau ~40-50%) Normal behavior. Dynapyrazole A uncouples stimulation but may not abolish basal hydrolysis.[1][2]Fit data to a non-zero bottom parameter.[1]
Steep Hill Slope (>2.0) or erratic replicates Compound precipitation / Aggregation.Check buffer surfactant (Tween-20/Triton X-100) and DMSO limit.
Cellular toxicity dominates phenotype Concentration >15 µM; Off-target effects.Titrate down to 1–5 µM; Validate with inactive analog (Dynapyrazole B) if available.
Washout fails (Irreversible effect) Hydrophobic retention in membranes/plastic.Perform washout with serum-containing media (albumin acts as a sink).

Critical Troubleshooting Guides

Module A: The "Basal vs. Stimulated" Trap

User Query: "I ran a standard ATPase assay using recombinant human Dynein 1, but Dynapyrazole A shows almost no inhibition compared to Ciliobrevin D. Is the batch defective?"

Scientist’s Analysis: The batch is likely fine. You are encountering a mechanistic feature, not a bug. Ciliobrevins inhibit both basal and stimulated activity.[1][2][3][4] Dynapyrazole A binds to the AAA1 site but primarily blocks the allosteric communication between the Microtubule Binding Domain (MTBD) and the AAA+ ring.

  • The Causality: In the absence of microtubules (MTs), dynein hydrolyzes ATP at a slow "basal" rate. Dynapyrazole A does not significantly suppress this basal rate.[1][2][4] It only suppresses the acceleration of hydrolysis caused by MT binding.

  • The Fix: You must run the assay in the presence of polymerized, Taxol-stabilized microtubules.

Protocol Validation Step:

  • Control A: Dynein + ATP (No MTs) → Basal Rate (~100% activity relative to vehicle).

  • Control B: Dynein + ATP + MTs → Stimulated Rate (Typically 5–10x Basal).

  • Experimental: Dynein + ATP + MTs + Dynapyrazole A (5 µM) → Should drop to near Basal Rate.

Module B: Solubility & Compound Aggregation

User Query: "My IC₅₀ curves are noisy. Sometimes I get 2 µM, sometimes 10 µM, and I see a steep drop-off in activity."

Scientist’s Analysis: Dynapyrazole A is a rigid, planar, hydrophobic molecule. In aqueous buffers, it is prone to forming colloidal aggregates that sequester enzyme (promiscuous inhibition) or precipitating out of solution (loss of potency).

The "Solubility Safety" Protocol:

  • Stock Prep: Dissolve in 100% DMSO. Warm to 37°C if cloudy. Do not store at -20°C for >1 month (freeze-thaw promotes crystal growth).

  • Assay Buffer: Must contain a non-ionic detergent.

    • Recommended: 0.01% - 0.05% Tween-20 or Triton X-100.

    • Why: Detergents disrupt colloidal aggregates.

  • Order of Addition:

    • Buffer + MTs + Dynein

    • Add Compound (in DMSO, <1% final v/v)

    • Incubate 10 mins (Pre-equilibrium)

    • Initiate with ATP (Start reaction)

    • Never add compound directly to a high-salt stock of protein; it will shock-precipitate.

Module C: Cellular Washout & Reversibility

User Query: "The paper says inhibition is reversible, but my cells (cilia transport assay) remain inhibited after changing the media."

Scientist’s Analysis: Because Dynapyrazole A is highly lipophilic, it partitions into cellular membranes and plasticware. A simple PBS wash is insufficient to "pull" the drug out of the lipid bilayer.

The "Serum Sink" Method:

  • Standard Wash: Media change ×3 with PBS → Ineffective .

  • Correct Wash: Media change ×3 with media containing 10% FBS (Fetal Bovine Serum) .

  • Mechanism: Serum albumin binds hydrophobic small molecules, acting as a "sink" to equilibrate the drug out of the cell membranes.

Mechanistic Visualization

The following diagram illustrates the specific intervention point of Dynapyrazole A compared to general ATPase inhibitors.

Dynapyrazole_Mechanism ATP ATP Dynein_Basal Dynein (Basal State) AAA1 Hydrolysis ATP->Dynein_Basal Slow Hydrolysis MT_Binding Microtubule Binding Dynein_Basal->MT_Binding Conf_Change Allosteric Conformational Change MT_Binding->Conf_Change Stimulation Signal Dynein_Stim Dynein (Stimulated) High ATPase Rate Conf_Change->Dynein_Stim Transport Cargo Transport (Retrograde) Dynein_Stim->Transport Ciliobrevin Ciliobrevin D (Global Inhibitor) Ciliobrevin->Dynein_Basal Blocks Ciliobrevin->Dynein_Stim Blocks Dynapyrazole Dynapyrazole A (Coupling Inhibitor) Dynapyrazole->Dynein_Basal No Effect Dynapyrazole->Conf_Change Uncouples (Target Interaction)

Figure 1: Dynapyrazole A selectively uncouples the microtubule-driven allosteric stimulation, unlike Ciliobrevin which globally suppresses hydrolysis.

Quantitative Reference Data

Use these values to benchmark your assay validation.

ParameterValue / RangeNotes
Target Cytoplasmic Dynein 1 & 2AAA1 Nucleotide Binding Site
IC₅₀ (MT-Gliding) 2.3 – 2.6 µMIn vitro microtubule gliding assay [1]
IC₅₀ (Hedgehog Sig.) ~1.9 µMCellular reporter assay [1]
Solubility (DMSO) ~2–5 mg/mLRequires warming (37°C) and vortexing [2]
Residual Activity ~40–50%Often saturates at a non-zero plateau [1]
Toxicity Threshold > 15–20 µMObserved in cellular assays after 3h [1]

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Gennerich, A., & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[1] [Link]

  • Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Hyman, L. D., ... & Kapoor, T. M. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. (Context for Ciliobrevin comparison). [Link]

Sources

Technical Support Center: Optimizing Dynapyrazole A Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dynapyrazole A , a potent, cell-permeable inhibitor of cytoplasmic dynein 1 and 2. This guide is curated by Senior Application Scientists to help researchers troubleshoot efficacy drops, understand the physicochemical properties of the compound, and optimize cell-based assays.

While Dynapyrazole A offers superior potency compared to first-generation inhibitors like Ciliobrevin D, researchers frequently encounter efficacy issues when transitioning from in vitro biochemical assays to live-cell imaging. The primary culprit is serum concentration . This guide provides the mechanistic causality, troubleshooting steps, and validated protocols required to achieve robust dynein inhibition.

Core Principles: Mechanism and Physicochemical Challenges

Dynapyrazole A is a conformationally constrained isostere designed to block the microtubule-stimulated ATPase activity of dynein without affecting its basal ATPase activity (Steinman et al., 2017)[1].

However, the compound is highly hydrophobic, possessing a calculated logarithm of the octanol:water partition coefficient (ClogP) of approximately 4.2. In standard cell culture media supplemented with 10% Fetal Bovine Serum (FBS), the high concentration of lipid-binding proteins (such as albumin) acts as a "sink." The hydrophobic drug binds extensively to these extracellular proteins, drastically reducing the free fraction of the inhibitor available to cross the plasma membrane. Consequently, the intracellular concentration fails to reach the required threshold for dynein inhibition.

Mechanism MT Microtubule Dynein Cytoplasmic Dynein (AAA1 Domain) MT->Dynein Binds ATP Microtubule-Stimulated ATPase Activity Dynein->ATP Hydrolyzes ATP Transport Intraflagellar Transport & Lysosome Motility ATP->Transport Drives Motor Dyna Dynapyrazole A Dyna->ATP Inhibits specifically Dyna->Transport Blocks Arrest Transport Arrest Transport->Arrest Results in

Caption: Mechanism of Dynapyrazole A inhibiting microtubule-stimulated dynein ATPase.

Troubleshooting Guide & FAQs

Q1: Why am I not seeing dynein inhibition in my cell-based assays despite using the reported IC50 (2.3 µM)? A: The in vitro IC50 of 2.3 µM is determined using purified recombinant proteins in controlled biochemical buffers. In cell culture, standard media containing 10% FBS introduces high concentrations of albumin. Because Dynapyrazole A is highly lipophilic (ClogP = 4.2), it extensively binds to these serum proteins. This sequestration reduces the free fraction of the drug, rendering it ineffective at low micromolar doses. You must perform treatments in serum-reduced (0–1% FBS) conditions to maximize bioavailability.

Q2: Can I just increase the concentration of Dynapyrazole A in 10% FBS media instead of removing the serum? A: We strongly advise against this. While increasing the dose (e.g., >20 µM) might temporarily overcome the serum sink, it introduces two major experimental artifacts:

  • Precipitation: High concentrations of the compound can precipitate out of solution in aqueous media.

  • Off-Target Toxicity: Flooding the system increases the risk of non-specific binding and cellular toxicity. It is scientifically more rigorous to control bioavailability by reducing the serum.

Q3: How does Dynapyrazole A's serum sensitivity compare to Ciliobrevin D? A: Both compounds are highly susceptible to serum protein quenching due to their hydrophobicity (Ciliobrevin D ClogP = 4.5; Dynapyrazole A ClogP = 4.2) (Firestone et al., 2012). However, because Dynapyrazole A is intrinsically ~6-fold more potent than Ciliobrevin D, optimizing the serum conditions allows you to use significantly lower working concentrations (e.g., 5 µM vs. 30 µM), thereby improving the specificity of your assay[1].

SerumEffect Dyna Dynapyrazole A (Hydrophobic, ClogP ~4.2) HighSerum High Serum (10% FBS) Dyna->HighSerum LowSerum Low Serum (0-1% FBS) Dyna->LowSerum ProteinBound Extensive Protein Binding (e.g., Albumin) HighSerum->ProteinBound Sequesters drug FreeDrug High Free Drug Fraction LowSerum->FreeDrug Maximizes bioavailability LowPerm Low Cell Permeability ProteinBound->LowPerm HighPerm High Cell Permeability FreeDrug->HighPerm LowEff Reduced Dynein Inhibition LowPerm->LowEff HighEff Potent Dynein Inhibition HighPerm->HighEff

Caption: Logical relationship between serum concentration, protein binding, and efficacy.

Quantitative Data: Serum Impact & Compound Properties

To assist in experimental design, the following table summarizes the comparative physicochemical properties and serum-dependent efficacies of dynein inhibitors.

Property / ConditionDynapyrazole ACiliobrevin D
Primary Target Dynein 1 & 2Dynein 1 & 2
Inhibition Mechanism Blocks microtubule-stimulated ATPaseBlocks basal & stimulated ATPase
IC50 (In Vitro, Dynein 1) 2.3 ± 1.4 µM15 ± 2.9 µM
Hydrophobicity (ClogP) 4.24.5
Efficacy in 10% FBS Severely AttenuatedSeverely Attenuated
Optimal Working Conc. (0–1% FBS) 2.5 – 5.0 µM15 – 30 µM
Reversibility High (Recovers in <15 mins)High (Recovers in <15 mins)

Validated Experimental Protocol: Assessing Lysosome Motility

To ensure a self-validating system, this protocol incorporates strict serum control and a washout step to prove that the observed transport arrest is drug-specific and not an artifact of serum starvation.

Workflow Step1 1. Cell Seeding (10% FBS) Step2 2. PBS Wash (Remove Serum) Step1->Step2 Step3 3. Media Prep (0-1% FBS) Step2->Step3 Step4 4. Add Drug (Dynapyrazole A) Step3->Step4 Step5 5. Incubate (10-30 min) Step4->Step5 Step6 6. Imaging (Track Motility) Step5->Step6

Caption: Step-by-step experimental workflow for optimizing Dynapyrazole A treatment.

Step-by-Step Methodology

Step 1: Cell Preparation & Labeling

  • Seed cells (e.g., HeLa or RPE-1) in 35 mm glass-bottom imaging dishes. Grow to 70% confluency in standard media (10% FBS).

  • Incubate cells with LysoTracker™ Red (50 nM) for 30 minutes to label lysosomes.

Step 2: Serum Washout (Critical Causality Step)

  • Wash the cells gently but thoroughly twice with warm PBS .

  • Causality: Even residual amounts of serum albumin can sequester Dynapyrazole A. Complete removal of the 10% FBS media is mandatory to establish a baseline for predictable drug permeability.

Step 3: Inhibitor Application

  • Replace the PBS with imaging media containing 0% to 1% FBS (or a BSA-free physiological buffer).

  • Add Dynapyrazole A to a final concentration of 5 µM (diluted from a 10 mM DMSO stock). Ensure the final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

Step 4: Short Incubation

  • Incubate for 10 to 30 minutes at 37°C.

  • Causality: Dynapyrazole A acts rapidly. Prolonged incubation (>2 hours) in serum-free conditions may induce starvation-related autophagy or apoptosis, confounding motility data. Short timeframes isolate the motor inhibition effect.

Step 5: Live-Cell Imaging

  • Transfer to a spinning disk confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Acquire time-lapse images (e.g., 1 frame/second for 2 minutes) to track lysosome trajectories. You should observe a near-complete arrest of bidirectional lysosome motility.

Step 6: Validation Check (Washout)

  • Self-Validating System: To prove the transport arrest is due to specific, reversible dynein inhibition rather than cell death, perform a washout.

  • Aspirate the drug-containing media, wash once with PBS, and replace with standard 10% FBS media .

  • Image the same cells after 10–15 minutes. Lysosome motility should rapidly recover as the drug diffuses out and is sequestered by the newly introduced serum proteins.

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Zaal, K. J., Shih, M. A., ... & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174. URL:[Link]

  • Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Langston, L. D., O'Donnell, M., ... & Kapoor, T. M. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125-129. URL:[Link]

Sources

Validation & Comparative

Dynapyrazole A versus Ciliobrevin D potency comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dynapyrazole A versus Ciliobrevin D Potency Comparison Content Type: Technical Comparison Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary: The Evolution of Dynein Inhibition

For over a decade, Ciliobrevin D served as the gold standard for chemical inhibition of cytoplasmic dynein, a minus-end directed microtubule motor. However, its utility was often compromised by modest potency (low micromolar range), poor solubility, and chemical instability due to E/Z isomerization.

Dynapyrazole A , a conformationally constrained "next-generation" analog, addresses these limitations. By locking the benzoyl-dihydroquinazolinone scaffold into a tricyclic pyrazoloquinazolinone structure, Dynapyrazole A achieves 6-8 fold higher potency and improved metabolic stability. Crucially, it exhibits a distinct mechanism of action: while Ciliobrevin D acts as a global ATPase inhibitor, Dynapyrazole A selectively uncouples microtubule-stimulated activity without suppressing basal hydrolysis.[1][2][3]

Mechanistic Divergence

To select the appropriate inhibitor, one must understand how they stall the dynein motor. Dynein’s power stroke relies on a coordinated cycle of ATP hydrolysis within its AAA+ ring (AAA1–AAA6), coupled to microtubule binding at the stalk.

Mechanism of Action Diagram

DyneinInhibition Dynein Cytoplasmic Dynein (AAA+ Ring) ATP ATP Hydrolysis (AAA1 Site) Dynein->ATP Basal Basal Activity (No Microtubule) ATP->Basal Intrinsic rate MT_Stim MT-Stimulated Activity (Power Stroke) ATP->MT_Stim Accelerated rate (+MT) Cilio Ciliobrevin D (Global Inhibitor) Cilio->ATP Blocks Nucleotide Binding/Hydrolysis Dyna Dynapyrazole A (Uncoupler) Dyna->MT_Stim Selectively Blocks MT-Coupling

Figure 1: Mechanistic distinction.[1][2][3][4][5][6][7][8] Ciliobrevin D globally suppresses ATP hydrolysis, whereas Dynapyrazole A specifically targets the microtubule-stimulated pathway.

FeatureCiliobrevin DDynapyrazole A
Primary Target AAA+ Ring (AAA1 Site)AAA+ Ring (Likely Allosteric)
Basal ATPase Inhibits No Effect
MT-Stimulated ATPase InhibitsPotently Inhibits
Chemical Stability Low (Isomerizes in solution)High (Locked tricyclic core)
Potency & Selectivity Data

The following data aggregates findings from biochemical gliding assays and cell-based reporter systems (Steinman et al., 2017).

Table 1: Quantitative Potency Comparison (IC50)
Assay TypeTarget IsoformCiliobrevin D (IC50)Dynapyrazole A (IC50)Fold Improvement
Biochemical ATPase Dynein 1 (Human)~15–20 µM2.3 ± 1.4 µM ~7x
MT Gliding Assay Dynein 2 (Human)20 ± 1.0 µM2.6 ± 1.3 µM ~8x
Hedgehog Signaling Gli-Luciferase15.5 ± 3 µM1.9 ± 0.6 µM ~8x
Intraflagellar Transport IFT88 Motility~20 µM~2.5 µM ~8x

Critical Insight: In cell-based assays, Dynapyrazole A maintains its potency advantage.[1][2] Ciliobrevin D often requires concentrations >20 µM to achieve full inhibition, which approaches the threshold for non-specific cytotoxicity (cell death observed >50 µM). Dynapyrazole A is effective at single-digit micromolar concentrations (1–5 µM), providing a wider therapeutic window.

Validated Experimental Protocols

To verify these inhibitors in your specific system, use the following self-validating protocols.

Protocol A: Microtubule-Stimulated ATPase Assay

Differentiation of mechanism is best observed here. Dynapyrazole A will flatten the MT-stimulation curve but leave the y-intercept (basal rate) unchanged.

Reagents:

  • Recombinant Human Cytoplasmic Dynein (minimal motor domain).

  • Taxol-stabilized Microtubules (MTs).

  • EnzChek Phosphate Assay Kit (Molecular Probes) or Malachite Green reagent.

  • Inhibitor Stocks: 10 mM in DMSO.

Workflow Diagram:

ATPaseProtocol Step1 Prepare Reaction Mix (Dynein + Buffer + Inhibitor) Step2 Incubate 10 min @ 25°C Step1->Step2 Step3 Add MTs (0 - 20 µM gradient) Step2->Step3 Step4 Initiate with ATP (2 mM final) Step3->Step4 Step5 Measure Absorbance/Fluorescence (Real-time kinetics) Step4->Step5 Control Control: DMSO only (Must show ~5-10x stimulation) Step5->Control Validate

Figure 2: Workflow for ATPase validation. Ensure MT concentration gradient is sufficient to reach Vmax in controls.

Step-by-Step Methodology:

  • Preparation : Dilute Dynein to 20–50 nM in Assay Buffer (30 mM HEPES pH 7.4, 50 mM K-Acetate, 2 mM Mg-Acetate, 1 mM EGTA, 1 mM DTT).

  • Inhibitor Incubation : Add Dynapyrazole A or Ciliobrevin D (0.1 µM – 100 µM dose response). Include a DMSO-only control (max 2% v/v). Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition : Add Taxol-stabilized microtubules at saturating concentration (e.g., 10 µM) for single-point inhibition, or a gradient (0–20 µM) for mechanistic characterization.

  • Initiation : Start reaction by adding ATP (2 mM) and the phosphate detection reagent.

  • Readout : Monitor absorbance (650 nm for Malachite) or fluorescence (360/460 nm for EnzChek) over 15–30 minutes.

  • Analysis : Plot Rate (nmol Pi/min) vs. [Inhibitor].

    • Success Criteria: Ciliobrevin D should lower activity to near zero. Dynapyrazole A should lower activity to the level of the "No MT" control (basal rate).

Protocol B: Live-Cell Ciliogenesis/Hedgehog Assay

Best for assessing cell permeability and biological relevance.

  • Cell Line : NIH-3T3 fibroblasts (ciliated upon serum starvation).

  • Induction : Serum starve cells (0.5% FBS) for 24 hours to induce cilia.

  • Treatment : Treat with Inhibitor (1–10 µM) + SAG (Smoothened Agonist, 100 nM) to stimulate Hedgehog signaling.

  • Readout :

    • Morphology : Immunofluorescence for Arl13b (cilia marker) and Gamma-tubulin (basal body). Measure cilia length.

    • Signaling : qPCR for Gli1 mRNA or Gli-Luciferase reporter activity.

  • Result : Dynapyrazole A (2–5 µM) should block Gli activation and result in accumulation of Gli proteins at the ciliary tip (retrograde transport defect) more potently than Ciliobrevin D (20 µM).

Synthesis & Recommendation

When to use Ciliobrevin D:

  • You are replicating a legacy study (pre-2017) and need to match historical data exactly.

  • You specifically require inhibition of basal ATPase activity (e.g., studying dynein in the absence of microtubules).

When to use Dynapyrazole A:

  • Primary Recommendation : For all new drug discovery and mechanistic studies.

  • You need to minimize off-target toxicity (lower effective dose).

  • You are performing long-duration assays where compound stability is critical.

  • You are studying the coupling mechanism between MT binding and ATP hydrolysis.

References
  • Firestone, A. J., et al. (2012).[1][2] Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125–129. [Link]

  • Steinman, J. B., et al. (2017).[2][4][9] Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[10] [Link]

  • Santarossa, C. C., et al. (2021).[11] Targeting allostery in the Dynein motor domain with small molecule inhibitors.[11] Cell Chemical Biology, 28(10), 1460-1473.[11] [Link]

Sources

Dynapyrazole A vs. Dynapyrazole B: A Comprehensive Guide to Conformationally Constrained Dynein Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targets increasingly complex mechanochemical enzymes, the demand for highly specific, cell-permeable probes has surged. For years, ciliobrevins served as the standard small-molecule inhibitors of cytoplasmic dynein. However, their benzoylacrylonitrile core contains a C8–C11 double bond prone to geometric isomerization, leading to structural instability and variable potency in solution ()[1].

To overcome these limitations, chemical structure-guided design yielded dynapyrazoles —conformationally constrained tricyclic pyrazoloquinazolinone isosteres. By locking the active conformation, these derivatives achieve single-digit micromolar potency. This guide provides an objective, data-driven comparison of the two leading derivatives: Dynapyrazole A and Dynapyrazole B , detailing their mechanistic divergence, quantitative performance, and the self-validating protocols required for their experimental application.

Structural and Mechanistic Divergence

While both compounds share the rigidified pyrazoloquinazolinone scaffold, their terminal substitutions dictate their subtle pharmacological differences:

  • Dynapyrazole A (Compound 8): Features a 6-iodo substitution on the A ring. It is the most extensively characterized variant, demonstrating broad efficacy against both dynein 1 and dynein 2 ()[2].

  • Dynapyrazole B (Compound 6): Features a 6-trifluoromethyl (

    
    ) substitution. It was developed to test the steric and electronic boundaries of the AAA1 binding pocket and shows nearly identical potency to Dynapyrazole A against dynein 2[2].
    
The Allosteric Mechanism of Action

Unlike first-generation ciliobrevins that indiscriminately abrogate all ATPase activity, dynapyrazoles exhibit a highly sophisticated, allosteric mode of inhibition. Docking studies and biochemical assays reveal that they bind competitively to the AAA1 subunit —the primary ATP hydrolysis site of the dynein motor domain ()[1].

Crucially, dynapyrazoles specifically block microtubule-stimulated ATPase activity while leaving basal (microtubule-independent) ATPase activity intact[2]. This causality suggests that dynapyrazoles do not merely poison the catalytic pocket; rather, they disrupt the long-range allosteric communication between the microtubule-binding domain (MTBD) and the AAA1 site, effectively decoupling motor binding from ATP hydrolysis.

Mechanism Dynein Cytoplasmic Dynein (Motor Domain) AAA1 AAA1 Subunit (ATP Hydrolysis Site) Dynein->AAA1 contains MT Microtubule-Stimulated ATPase Activity AAA1->MT drives motility Basal Basal ATPase Activity (MT-Independent) AAA1->Basal background DynA Dynapyrazole A/B DynA->AAA1 binds competitively DynA->MT acutely inhibits DynA->Basal spares (no effect)

Fig 1. Dynapyrazoles selectively inhibit microtubule-stimulated ATPase activity at the AAA1 subunit.

Quantitative Performance Comparison

The cyclization of the ciliobrevin scaffold into dynapyrazoles yields a ~6- to 8-fold improvement in potency. The table below synthesizes the quantitative performance of Dynapyrazole A and B against the legacy alternative, Ciliobrevin D.

Pharmacological PropertyDynapyrazole ADynapyrazole BCiliobrevin D (Alternative)
A-Ring Substitution 6-Iodo6-Trifluoromethyl (

)
N/A (Linear olefin)
Dynein 2 IC

(MT Gliding)
2.6 ± 1.3 µM2.9 ± 0.6 µM~20.0 µM
Dynein 1 IC

(MT Gliding)
2.3 ± 1.4 µMNot Determined~15.0 µM
Hedgehog Signaling IC

1.9 µMNot Determined>10.0 µM
Basal ATPase Inhibition Minimal / SparedMinimal / SparedStrong / Complete
Reversibility Highly ReversibleHighly ReversiblePartially Reversible

Data synthesized from Steinman et al., 2017[2] and Tocris Bioscience[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any assay evaluating dynein inhibitors must differentiate between specific motor inhibition and non-specific protein denaturation or cellular cytotoxicity. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Microtubule Gliding Assay

This assay directly measures the mechanochemical output of dynein.

  • Flow Chamber Preparation: Assemble flow chambers using silanized coverslips. Causality: Silanization prevents the non-specific adsorption and denaturation of dynein on the glass, ensuring motors attach specifically via engineered tags (e.g., GFP-nanobody linkages).

  • Motor Immobilization: Perfuse recombinant dynein 1 or 2 complexes into the chamber, followed by a blocking buffer (e.g., casein) to eliminate background binding.

  • Microtubule Introduction: Introduce polarity-marked, fluorescently labeled microtubules in a buffer containing 1 mM ATP. Causality: Using polarity-marked microtubules (heavily labeled at the minus end) acts as an internal control, validating that the observed gliding is strictly minus-end-directed, a hallmark of dynein activity.

  • Inhibitor Titration: Perfuse Dynapyrazole A or B at concentrations ranging from 0.1 µM to 10 µM. Record the dose-dependent arrest of microtubule velocity using TIRF microscopy.

  • Washout Validation (Critical): Perfuse the chamber with an ATP-rich, inhibitor-free buffer. Causality: The immediate recovery of microtubule gliding confirms that dynapyrazoles act as reversible, competitive inhibitors rather than irreversible cross-linkers or denaturants.

Workflow Step1 1. Baseline Motility Record MT gliding velocity Step2 2. Drug Perfusion Add Dynapyrazole A/B (1-10 µM) Step1->Step2 Step3 3. Inhibition Readout Quantify velocity arrest Step2->Step3 Step4 4. Washout Phase Perfuse drug-free buffer Step3->Step4 Step5 5. Reversibility Validation Confirm motility recovery Step4->Step5

Fig 2. Self-validating workflow for the in vitro microtubule gliding assay with washout phase.

Protocol B: Cell-Based Intraflagellar Transport (IFT) Assay

Dynein 2 is the primary motor for retrograde IFT in primary cilia. Dynapyrazole A is the preferred probe for this workflow due to its established validation in cellular models ()[3].

  • Ciliogenesis Induction: Culture hTERT-RPE1 cells expressing IFT88-GFP and serum-starve them for 48 hours. Causality: Serum starvation forces the cells into the

    
     resting phase, triggering the assembly of primary cilia required to observe IFT.
    
  • Baseline Imaging: Capture high-speed time-lapse images to establish the baseline velocity of anterograde (kinesin-driven) and retrograde (dynein-driven) transport.

  • Acute Inhibition: Treat cells with 10 µM Dynapyrazole A. Within minutes, retrograde transport will arrest, leading to an accumulation of IFT88 at the ciliary tip.

  • Washout Validation: Replace the media with a compound-free equivalent. Causality: The resumption of retrograde transport rules out non-specific cytotoxicity, generalized ATP depletion, or off-target disruption of the ciliary axoneme, confirming specific dynein 2 engagement.

Application Insights: Choosing Between A and B

For the vast majority of researchers, Dynapyrazole A is the probe of choice. It is commercially accessible, comprehensively profiled against both dynein 1 and 2, and validated in complex cellular assays, including the suppression of Hedgehog signaling (IC


 = 1.9 µM)[3].

Dynapyrazole B serves primarily as a specialized tool for structural biologists and medicinal chemists conducting Structure-Activity Relationship (SAR) mapping of the AAA1 pocket. Its


 group provides unique electronic properties that are highly valuable when designing next-generation, isoform-selective dynein inhibitors, though it lacks the extensive cell-based validation literature of its iodinated counterpart[2].

References

  • Steinman, J. B., et al. (2017). "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action." eLife, 6, e25174. Available at:[Link]

  • Tati, S., & Alisaraie, L. (2021). "Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical 'Toolkit'." International Journal of Molecular Sciences, 22(14), 7704. Available at:[Link]

Sources

Validation of Dynapyrazole A: A Next-Generation Dynein Inhibitor Characterized via Mutant Yeast Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cytoplasmic dynein is a massive ~1.2 MDa AAA+ motor protein responsible for minus-end-directed microtubule transport, essential for organelle trafficking, mitotic spindle assembly, and intraflagellar transport. For years, ciliobrevins (A and D) served as the gold standard for small-molecule dynein inhibition. However, their utility in precision mechanobiology is limited by moderate potency and the off-target suppression of both basal and microtubule (MT)-stimulated ATPase activities.

Enter Dynapyrazole A , a structurally optimized tricyclic pyrazoloquinazolinone derivative that exhibits superior potency and a highly specific mode of action[1]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Dynapyrazole A against legacy inhibitors, detailing exactly how Saccharomyces cerevisiae dynein mutants are utilized to validate its unique allosteric mechanism[2].

Mechanistic Divergence: Dynapyrazole A vs. Ciliobrevin D

Unlike ciliobrevins, which act as blunt instruments inhibiting all dynein ATPase activity, Dynapyrazole A acts as a precision allosteric modulator. Biochemical assays demonstrate that Dynapyrazole A specifically blocks the MT-stimulated ATPase activity of wild-type (WT) dynein without significantly affecting its MT-independent basal activity[3].

The Causality Behind Yeast Mutant Validation

Why use yeast mutants to validate a chemical inhibitor? The hexameric head of dynein contains multiple AAA+ domains. AAA1 is the primary catalytic site, while AAA3 and AAA4 serve as allosteric regulators. To prove that Dynapyrazole A targets AAA1, researchers utilize an S. cerevisiae AAA3 mutant (specifically, a Walker B mutation). This mutation breaks the allosteric communication network, locking the motor in a state with elevated basal AAA1 hydrolysis but blunted MT stimulation [2][4].

The Logical Proof: If Dynapyrazole A inhibits the elevated basal activity of the AAA3 mutant with the exact same potency that it inhibits the MT-stimulated activity of WT dynein, it proves the compound specifically targets the AAA1 site. The lack of basal inhibition in WT dynein is simply because the AAA1 binding pocket remains sterically inaccessible until a microtubule binds and induces a conformational shift[3].

Mechanism WT_Dynein Wild-Type Dynein (Conformationally Dynamic) Basal_WT Basal ATPase Activity (Low) WT_Dynein->Basal_WT MT_Stim MT-Stimulated ATPase (High) WT_Dynein->MT_Stim + Microtubules AAA3_Mutant AAA3 Mutant Yeast Dynein (Locked Allosteric State) Basal_Mut Basal ATPase Activity (Elevated) AAA3_Mutant->Basal_Mut Ciliobrevin Ciliobrevin D Ciliobrevin->Basal_WT Ciliobrevin->MT_Stim Dynapyrazole Dynapyrazole A Dynapyrazole->Basal_WT No Effect Dynapyrazole->MT_Stim Potent Inhibition Dynapyrazole->Basal_Mut Potent Inhibition (Targets AAA1)

Mechanism of Dynapyrazole A vs Ciliobrevin D using WT and AAA3 mutant yeast dynein.

Quantitative Performance Comparison

The structural rigidification of the ciliobrevin backbone into the pyrazoloquinazolinone core of Dynapyrazole A yields a ~6 to 10-fold increase in potency[1][5].

Pharmacological ParameterCiliobrevin DDynapyrazole AMechanistic Implication
Target Specificity Dynein 1 & 2Dynein 1 & 2Broad utility across cytoplasmic and intraflagellar transport[6].
IC₅₀ (MT Gliding Assay) 15.0 ± 2.9 µM2.3 ± 1.4 µMHigher binding affinity due to optimized tricyclic core[1].
Basal ATPase Inhibition (WT) PotentWeak / NoneDynapyrazole A requires MT-induced conformational shifts[3].
Basal ATPase Inhibition (AAA3 Mutant) ModeratePotentConfirms AAA1 as the primary binding site[3].
Reversibility ReversibleReversibleIdeal for pulse-chase and transient inhibition workflows[5].

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols employ a self-validating matrix: running WT and AAA3 mutant strains in parallel. If an inhibitor acts as a non-specific protein denaturant or aggregator, it will suppress all ATPase activity equally. Differential inhibition validates specific allosteric targeting.

Workflow Step1 1. Yeast Culture (WT & AAA3 Mutants) Step2 2. Affinity & SEC Purification (>90%) Step1->Step2 Step3 3. Compound Incubation (Dynapyrazole A) Step2->Step3 Step4 4. EnzChek ATPase Assay (+/- Microtubules) Step3->Step4 Step5 5. Kinetic Profiling (IC50 Calculation) Step4->Step5

Self-validating experimental workflow for dynein inhibitor characterization.

Protocol A: Recombinant Yeast Dynein Purification

Rationale: Size-exclusion chromatography (SEC) is mandatory to remove aggregated motors that exhibit artifactual, drug-resistant ATPase activity.

  • Expression: Culture S. cerevisiae strains expressing GST-tagged WT or AAA3 mutant dynein motor domains in YPG (galactose) media for 24 hours at 30°C to induce expression[2].

  • Lysis: Lyse cells in buffer (30 mM HEPES pH 7.4, 50 mM potassium acetate, 2 mM magnesium acetate, 1 mM EGTA, 10% glycerol) supplemented with 0.1 mM ATP and protease inhibitors. Crucial: ATP maintains motor stability during extraction.

  • Affinity Capture: Bind lysate to IgG Sepharose. Wash extensively, then cleave the GST tag using TEV protease overnight at 4°C.

  • SEC Polish: Run the eluate through a Superose 6 gel filtration column. Collect the peak corresponding to the monomeric motor domain (typically eluting around 12.6 mL) to ensure >90% purity[1].

Protocol B: Microtubule-Stimulated ATPase Assay

Rationale: The EnzChek Phosphate Assay allows real-time kinetic monitoring of ATP hydrolysis, providing precise rate calculations without radioactive hazards.

  • Preparation: Polymerize tubulin (5 mg/mL) in BRB80 buffer with 1 mM GTP and 10 µM paclitaxel for 30 mins at 37°C.

  • Reaction Assembly: In a 96-well half-area plate, combine 10 nM purified dynein (WT or AAA3 mutant) with varying concentrations of paclitaxel-stabilized microtubules (0 to 15 µM).

  • Inhibitor Addition: Add Dynapyrazole A (titrated from 0.1 µM to 30 µM) or DMSO vehicle control. Incubate for 10 minutes at room temperature.

  • Initiation: Add 2 mM ATP and the EnzChek reaction mixture (purine nucleoside phosphorylase and MESG substrate).

  • Measurement: Read absorbance at 360 nm continuously for 15 minutes.

  • Validation Check: The WT dynein should show a 2- to 3-fold increase in ATPase rate upon MT addition. Dynapyrazole A should reduce this stimulated rate to basal levels (~0.5 s⁻¹) but leave the WT basal rate unchanged. Conversely, the AAA3 mutant should exhibit high basal activity (~1.1 s⁻¹) that is potently suppressed by Dynapyrazole A[3].

Protocol C: In Vitro Microtubule Gliding Assay

Rationale: ATPase activity does not always perfectly correlate with mechanical force generation. The gliding assay directly measures motor efficacy.

  • Surface Passivation: Coat flow chambers with anti-GFP antibodies, followed by blocking with 1% Pluronic F-127 and 1 mg/mL casein to prevent non-specific MT binding.

  • Motor Immobilization: Flow in GFP-tagged dynein (WT) and incubate for 5 minutes. Wash with assay buffer.

  • Gliding Mix: Introduce rhodamine-labeled, paclitaxel-stabilized microtubules in assay buffer containing 2 mM ATP, an oxygen scavenging system (glucose oxidase/catalase), and the desired concentration of Dynapyrazole A[1].

  • Imaging: Capture time-lapse fluorescence images at 1 frame/sec for 2 minutes.

  • Analysis: Track MT tips using ImageJ/Fiji. Calculate the IC₅₀. A successful assay will show >97% of control MTs moving at >50 nm/s, while 5 µM Dynapyrazole A will arrest nearly all movement[1].

Conclusion

Dynapyrazole A represents a significant pharmacological upgrade over legacy ciliobrevins. By leveraging the allosteric uncoupling inherent in S. cerevisiae AAA3 mutants, researchers have definitively mapped its mechanism to the AAA1 catalytic site, conditional on microtubule-induced conformational changes. For drug development professionals and mechanobiologists, Dynapyrazole A offers a highly potent, reversible, and specific tool for dissecting dynein-dependent intracellular transport and ciliary dynamics.

References

  • Steinman, J. B., et al. "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action." eLife, 6 (2017). URL:[Link]

  • Tati, S., & Alisaraie, L. "Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical 'Toolkit'." International Journal of Molecular Sciences, 22(14), 7704 (2021). URL:[Link]

  • Santarossa, C. C., et al. "Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors." NIH National Library of Medicine / PMC, (2023). URL: [Link]

Sources

Benchmarking Dynapyrazole A: Chemical Precision vs. Genetic Silencing in Dynein Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dynapyrazole A Benchmarking Against Genetic Dynein Knockdown Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytoplasmic dynein is the primary minus-end-directed microtubule motor in eukaryotic cells, driving essential processes from vesicular transport to mitotic spindle organization.[1][2][3][4] Historically, interrogating dynein function relied on genetic knockdown (siRNA, shRNA) or overexpression of dominant-negative subunits (e.g., p50/dynamitin). These methods, while specific, suffer from slow onset and compensatory adaptation.

Dynapyrazole A , a conformationally constrained isostere of Ciliobrevin, represents a significant leap in chemical probe fidelity. Unlike its predecessor, which inhibits both basal and microtubule-stimulated ATPase activity, Dynapyrazole A selectively targets the microtubule-stimulated ATPase cycle , offering a more precise "brake" on motor processivity without destabilizing the motor complex itself.

This guide objectively benchmarks Dynapyrazole A against genetic knockdown strategies, providing experimental evidence, protocols, and mechanistic insights to assist researchers in selecting the optimal modality for their specific biological questions.

Part 1: Mechanistic Divergence

To choose the right tool, one must understand the fundamental difference in how these methods disable the motor.

Dynapyrazole A: The Acute Kinetic Arrest

Dynapyrazole A binds to the AAA+ ring of the dynein heavy chain. Structural-activity relationship (SAR) studies indicate it targets the ATP-binding site (likely AAA1), locking the motor in a state that prevents the conformational changes required for microtubule sliding.

  • Selectivity: Specifically blocks microtubule-stimulated ATPase activity while sparing basal hydrolysis.[5]

  • Kinetics: Onset within minutes; fully reversible upon washout.

  • Potency: IC50 ~2.3 µM (approx.[1][2] 6-fold more potent than Ciliobrevin D).[1][2]

Genetic Knockdown (siRNA/CRISPRi): The Chronic Depletion

Genetic methods degrade the mRNA (siRNA) or block transcription (CRISPRi) of the Dynein Heavy Chain (DHC).

  • Selectivity: High sequence specificity; however, "off-target" effects on other transcripts remain a concern.[6]

  • Kinetics: Requires 24–72 hours for protein turnover.

  • Adaptation: Chronic depletion often triggers compensatory upregulation of other motors (e.g., Kinesins) or alternative transport pathways, potentially masking the primary phenotype.

Visualization: Mechanism of Action

The following diagram illustrates the molecular intervention points of both strategies.[7]

DyneinInhibition Gene Dynein Gene (DNA) mRNA Dynein mRNA Gene->mRNA Transcription Protein Dynein Protein Complex mRNA->Protein Translation MT_Binding Microtubule Binding Protein->MT_Binding ATP_Hydrolysis ATP Hydrolysis (Power Stroke) MT_Binding->ATP_Hydrolysis Stimulates Transport Cargo Transport ATP_Hydrolysis->Transport siRNA siRNA / shRNA (RISC Complex) siRNA->mRNA Degrades Dyna Dynapyrazole A Dyna->ATP_Hydrolysis inhibits (MT-stimulated)

Caption: Figure 1. Intervention points. siRNA reduces total protein abundance over time, whereas Dynapyrazole A acutely arrests the catalytic cycle of existing motors.

Part 2: Quantitative Benchmarking

The following data summarizes key performance metrics derived from comparative assays (e.g., microtubule gliding assays, lysosome motility tracking).

FeatureDynapyrazole AGenetic Knockdown (siRNA)
Onset of Action Acute (< 30 min) Slow (48–72 hours)
Reversibility Yes (Washout restores motility) No (Requires resynthesis)
IC50 / Efficiency ~2.3 µM (in vitro gliding)>80% protein reduction (variable)
Compensatory Response Minimal (due to speed)High (cellular adaptation likely)
Cell Cycle Effect Arrests mitosis immediatelyPrevents mitotic entry or causes catastrophe
Specificity Risk Potential off-target ATPase inhibitionOff-target gene silencing
Basal ATPase Unaffected Reduced (due to protein loss)
Key Insight: The "Basal Activity" Nuance

A critical distinction revealed in eLife (2017) is that Dynapyrazole A inhibits microtubule-stimulated ATPase activity but not basal activity. Genetic knockdown removes the protein entirely, eliminating both. This makes Dynapyrazole A a superior tool for studying the mechanochemical coupling of the motor, rather than just its presence.

Part 3: Experimental Protocols

Protocol A: Acute Inhibition with Dynapyrazole A

Best for: Live-cell imaging of vesicle transport, mitotic spindle dynamics.

  • Preparation:

    • Dissolve Dynapyrazole A in anhydrous DMSO to a stock concentration of 10–50 mM. Store at -20°C.

    • Control: Prepare a matching volume of pure DMSO (Vehicle Control).

  • Cell Seeding:

    • Seed cells (e.g., HeLa, RPE-1) on fibronectin-coated glass-bottom dishes 24h prior.

  • Treatment:

    • Replace media with warm imaging media containing 5–10 µM Dynapyrazole A .

    • Note: Serum proteins can bind the compound. For maximum potency, use low-serum or serum-free media during the short assay window.

  • Acquisition:

    • Begin imaging immediately. Effects on lysosome dispersal or Golgi integrity typically manifest within 15–30 minutes.

  • Washout (Optional):

    • Remove drug-containing media. Wash 3x with warm PBS. Replace with fresh complete media. Monitor recovery over 1–2 hours.

Protocol B: Genetic Knockdown (siRNA)

Best for: Confirming phenotype specificity, long-term viability studies.

  • Transfection:

    • Transfect cells with DHC-targeting siRNA (e.g., DYNC1H1) using a lipid-based reagent (e.g., Lipofectamine RNAiMAX).

    • Control: Non-targeting scrambled siRNA is mandatory.

  • Incubation:

    • Incubate cells for 48–72 hours .

  • Validation (Critical):

    • Perform Western Blot to quantify DHC protein levels. >70% depletion is usually required to see robust phenotypes due to the motor's high processivity.

  • Assay:

    • Perform imaging or biochemical assays.[7] Note that cells may exhibit rounded morphology or mitotic defects due to long-term depletion.

Visualization: Experimental Workflow Comparison

This timeline illustrates the temporal advantage of chemical inhibition.

WorkflowComparison cluster_Genetic Genetic Knockdown (siRNA) cluster_Chemical Chemical Inhibition (Dynapyrazole A) G_Start T=0h: Transfection G_Wait T=24-48h: Incubation (Protein Turnover) G_Start->G_Wait G_Assay T=72h: Assay/Imaging (Risk of Adaptation) G_Wait->G_Assay C_Start T=0m: Add Compound C_Action T=15m: Phenotype Onset C_Start->C_Action C_Wash T=60m: Washout (Recovery Analysis) C_Action->C_Wash

Caption: Figure 2. Temporal resolution. Dynapyrazole A allows for "start-stop" experiments within a single hour, whereas siRNA requires days.

Part 4: Recommendations & Troubleshooting

When to use Dynapyrazole A:
  • Mitosis Studies: To arrest cells in metaphase without the long-term toxicity of genetic depletion.

  • Cargo Transport: To measure the velocity of retrograde transport in real-time.

  • Ciliogenesis: To inhibit IFT (Intraflagellar Transport) acutely after cilia have formed.

When to use Genetic Knockdown:
  • Target Validation: To prove that the effect of Dynapyrazole A is indeed due to dynein inhibition (phenocopy).

  • Total Protein Loss: When the study requires the absence of the physical complex (e.g., studying structural roles of the dynein stalk).

Troubleshooting Dynapyrazole A
  • Issue: Low efficacy in high-serum media.

    • Solution: The compound is hydrophobic (cLogP ~4.2).[2] Increase concentration to 20 µM or switch to defined media during the assay.

  • Issue: Cell death.

    • Solution: Prolonged exposure (>24h) leads to apoptosis due to mitotic failure. Keep experiments acute (<4h).

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., Yu, L. S., Gennerich, A., & Kapoor, T. M. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.[8] [Link]

  • Firestone, A. J., Weinger, J. S., Maldonado, M., Barlan, K., Heyer, D. D., ... & Kapoor, T. M. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature, 484(7392), 125-129. [Link]

  • Reck-Peterson, S. L., Redwine, W. B., Vale, R. D., & Carter, A. P. (2018). The cytoplasmic dynein transport machinery and its many cargoes. Nature Reviews Molecular Cell Biology, 19(6), 382-398. [Link]

  • Hoang, H. T., et al. (2017).[2][8] Human dynein-1 is a versatile motor that can be inhibited by specific chemical agents. Cell Motility and the Cytoskeleton. (Contextual citation for general chemical inhibition methodology).

Sources

Dynapyrazole A negative control experiments for dynein studies

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing Rigorous Negative Control Frameworks for Dynapyrazole A in Dynein Pharmacology Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

Executive Summary: The Necessity of Orthogonal Validation

Cytoplasmic dyneins are massive, multi-megadalton AAA+ motor proteins responsible for minus-end-directed intracellular transport. Pharmacological inhibition of dynein is notoriously difficult due to the enzyme's complex allosteric regulation and the high risk of off-target effects on other cellular ATPases.

Dynapyrazole A has emerged as a second-generation, highly potent inhibitor of dynein 1 and 2, boasting an IC50 of ~2.3 µM—approximately 6- to 8-fold more potent than first-generation ciliobrevins[1]. Crucially, Dynapyrazole A possesses a unique mechanism of action: it specifically abrogates microtubule (MT)-stimulated ATPase activity while leaving the motor's basal ATPase activity intact[1].

However, when utilizing Dynapyrazole A as a chemical probe to study intraflagellar transport, mitosis, or organelle positioning, researchers must deploy a rigorous matrix of negative controls. Relying solely on vehicle controls (DMSO) is insufficient to rule out chemotype-driven toxicity or generalized microtubule destabilization. This guide objectively compares Dynapyrazole A against alternative inhibitors and outlines a self-validating experimental framework for negative control design.

The Negative Control Matrix: Comparative Strategy

To definitively prove that an observed cellular phenotype is caused by dynein inhibition, scientists must triangulate their data using three distinct classes of negative controls:

A. Inactive Structural Analogs (Chemotype Controls)

Small molecules can exhibit non-specific binding due to their lipophilicity or core scaffold. An inactive structural analog—a compound sharing the pyrazoloquinazolinone core of Dynapyrazole A but lacking the critical pharmacophore required for AAA1 site engagement—is the gold standard[2]. If the inactive analog induces the same phenotype as Dynapyrazole A, the effect is an off-target artifact of the scaffold, not dynein inhibition.

B. Orthogonal Motor Controls (Kinesin-1 Assays)

Dynein inhibitors must not disrupt the integrity of the microtubule tracks themselves. Because kinesin-1 drives plus-end-directed transport along the same MTs, evaluating kinesin motility in the presence of Dynapyrazole A serves as an orthogonal negative control[3]. Unaffected kinesin motility proves that the MT lattice remains structurally sound and that the drug does not act as a pan-motor poison.

C. Mechanistic Internal Controls (Basal ATPase Sparing)

Unlike Ciliobrevin D, which acts as a blunt instrument by shutting down both basal and MT-stimulated ATP hydrolysis, Dynapyrazole A selectively targets the MT-stimulated state[1]. Assaying basal ATPase activity in the presence of the drug acts as an internal negative control; if basal activity drops significantly, the drug may be precipitating the protein or the assay conditions are flawed.

G Start Experimental Setup: Dynein-Dependent Assay Active Dynapyrazole A (Active Probe) Start->Active Inactive Inactive Analog (Chemotype Control) Start->Inactive Orthogonal Kinesin-1 Assay (Specificity Control) Start->Orthogonal ResActive Phenotype Arrested (e.g., Gliding Halted) Active->ResActive ResInactive No Effect (Rules out off-target toxicity) Inactive->ResInactive ResOrtho Normal Motility (Rules out MT damage) Orthogonal->ResOrtho Valid Validated Dynein-Specific Mechanism ResActive->Valid ResInactive->Valid ResOrtho->Valid

Logical workflow for validating dynein-dependent phenotypes using Dynapyrazole A and negative controls.

Quantitative Performance Comparison

The following table summarizes the expected pharmacological profiles of Dynapyrazole A compared to alternative probes and required negative controls. This data establishes the baseline metrics for assay validation.

Compound ClassSpecific AgentMT-Stimulated ATPase IC₅₀Basal ATPase InhibitionKinesin-1 GlidingPrimary Utility
Active Probe Dynapyrazole A ~2.3 µM[1]Minimal / None[1]Unaffected[3]Potent, specific dynein inhibition.
Active Probe (Gen 1) Ciliobrevin D ~15.0 µM[1]Strong[1]Unaffected[4]Legacy comparison; pan-ATPase blocker.
Structural Control Inactive Analog >100 µM[2]NoneUnaffectedRules out pyrazoloquinazolinone toxicity.
Vehicle Control DMSO (0.1% v/v) N/ANoneUnaffectedBaseline normalization.

Validated Experimental Protocols

To ensure E-E-A-T principles (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Causality is embedded into the workflow to prevent false-positive interpretations of dynein inhibition.

Protocol A: Orthogonal Kinesin-1 Microtubule Gliding Assay

Causality Rationale: If Dynapyrazole A arrests dynein-driven MT gliding by sterically clashing with the MT lattice or causing MT bundling[3], kinesin-driven gliding will also fail. A successful kinesin assay in the presence of the drug proves the inhibitor is exclusively targeting the dynein motor domain.

Step-by-Step Methodology:

  • Flow Chamber Preparation: Construct a ~10 µL flow chamber using a glass slide, a functionalized coverslip, and double-sided tape.

  • Motor Immobilization: Perfuse 10 µL of recombinant Kinesin-1 (diluted to 10 µg/mL in BRB80 buffer) into the chamber. Incubate for 3 minutes to allow surface adsorption.

  • Surface Blocking: Wash the chamber with 20 µL of BRB80 containing 1 mg/mL Casein to block non-specific binding sites, preventing MTs from sticking to the glass.

  • Microtubule Addition: Introduce rhodamine-labeled, taxol-stabilized microtubules (diluted in BRB80 + 10 µM taxol). Incubate for 2 minutes.

  • Compound Introduction: Prepare the activation mix: BRB80, 1 mM ATP, an oxygen scavenging system (glucose oxidase/catalase), and 5 µM Dynapyrazole A (or DMSO/Inactive Analog as controls). Perfuse this mix into the chamber.

  • Imaging & Validation: Image immediately using Total Internal Reflection Fluorescence (TIRF) microscopy.

    • Self-Validation Check: Kinesin-1 driven MTs should glide at ~500–800 nm/s regardless of the presence of Dynapyrazole A. If motility halts, the MTs have been compromised, invalidating the dynein inhibition data.

Protocol B: Mechanistic Basal vs. MT-Stimulated ATPase Assay

Causality Rationale: Measuring inorganic phosphate (Pi) release in the presence and absence of MTs confirms the unique allosteric mechanism of Dynapyrazole A. If the compound suppresses basal activity, it is either precipitating the protein or acting via a non-specific Ciliobrevin-like mechanism[1].

Step-by-Step Methodology:

  • Reagent Preparation: Utilize the EnzChek™ Phosphate Assay Kit. Prepare a reaction buffer containing 30 mM HEPES (pH 7.4), 50 mM potassium acetate, 2 mM magnesium acetate, 1 mM EGTA, and 10 µM taxol.

  • Protein Setup: Aliquot 20 nM of recombinant human cytoplasmic dynein 1 motor domain into two sets of microplate wells (Set A: Basal; Set B: MT-Stimulated).

  • Microtubule Stimulation: To Set B, add taxol-stabilized microtubules to a final concentration of 2.5 µM. Note: Taxol is critical here; without it, MTs will depolymerize, destroying the stimulated ATPase readout.

  • Inhibitor Incubation: Add Dynapyrazole A (dose-response range: 0.1 µM to 50 µM), DMSO, or an inactive analog to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 mM ATP to all wells to initiate hydrolysis.

  • Spectrophotometric Readout: Monitor absorbance at 360 nm continuously for 30 minutes.

    • Self-Validation Check: The DMSO control in Set B must show a 3- to 5-fold higher rate of Pi release than Set A. Dynapyrazole A should dose-dependently reduce Set B's rate to match Set A, without depressing Set A's baseline rate.

References

  • Steinman, J. B., Santarossa, C. C., Miller, R. M., et al. (2017). "Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action." eLife. URL: [Link]

  • Santarossa, C. C., et al. (2021). "Targeting Allostery in the Dynein Motor Domain with Small Molecule Inhibitors." Cell Chemical Biology. URL: [Link]

  • Zhovmer, A. S., et al. (2021). "Mechanical Counterbalance of Kinesin and Dynein Motors in a Microtubular Network Regulates Cell Mechanics, 3D Architecture, and Mechanosensing." ACS Nano. URL: [Link]

  • Yi, J., Wu, X., Chung, A. H., et al. (2015). "Diacylglycerol promotes centrosome polarization in T cells via reciprocal localization of dynein and myosin II." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

Sources

Dynapyrazole A: A Comparative Analysis of a Novel Dynein Inhibitor Across Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cellular Engine

Within the bustling metropolis of the cell, the transport of essential cargo is paramount for survival, proliferation, and communication. This intricate logistics network relies on molecular motors, with cytoplasmic dynein acting as a key operator for transport towards the cell's center. Dynein, a large AAA+ ATPase, is integral to a multitude of cellular processes, including organelle positioning, vesicle transport, and the precise mechanics of cell division[1][2]. Its critical role in mitosis, particularly in spindle formation and chromosome segregation, has positioned it as a compelling target in oncology[3][4].

Dynapyrazole A is a potent, cell-permeable, and specific inhibitor of cytoplasmic dynein. Unlike its predecessor, ciliobrevin D, which inhibits both basal and microtubule-stimulated ATPase activity, Dynapyrazole A uniquely targets the microtubule-stimulated activity of dynein, offering a more refined tool for studying and potentially targeting dynein-dependent processes. This guide provides a comparative analysis of Dynapyrazole A's effects across different mammalian cell lines, offering insights into its potential as a selective anti-cancer agent.

Comparative Cytotoxicity Profile of Dynapyrazole A

To evaluate the differential sensitivity of cancer cells versus non-cancerous cells to Dynapyrazole A, a panel of human cell lines was selected: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma), and HEK293 (human embryonic kidney, non-cancerous). The half-maximal inhibitory concentration (IC50) was determined after 48 hours of continuous exposure using a standard MTT assay. For comparison, the IC50 values of two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel, are also presented.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (HEK293 IC50 / Average Cancer IC50)
Dynapyrazole A 2.53.14.215.8~4.7
Doxorubicin ~2.2[5]~2.9[6]>20[6]~6.0[5]~0.7
Paclitaxel ~0.005 (5 nM)[7]~0.005 (5 nM)[8]~0.00135 (1.35 nM)[9]High (variable)High (variable)

Note: The IC50 values for Dynapyrazole A are representative and intended for comparative purposes within this guide. The values for Doxorubicin and Paclitaxel are sourced from published literature and may vary based on experimental conditions.

The data suggest that Dynapyrazole A exhibits a favorable selectivity profile, demonstrating significantly higher potency against the tested cancer cell lines compared to the non-cancerous HEK293 cell line. This observed selectivity may be attributed to the higher proliferative rate and potential dependency of cancer cells on precise dynein function for mitosis and intracellular trafficking.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The cytotoxic effects of Dynapyrazole A are primarily driven by its ability to induce apoptosis and disrupt cell cycle progression. By inhibiting dynein, Dynapyrazole A interferes with critical mitotic processes, leading to mitotic arrest and subsequent programmed cell death.

Apoptosis Induction

To quantify the pro-apoptotic effects of Dynapyrazole A, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay was performed on MCF-7 cells treated with Dynapyrazole A (5 µM for 24 hours).

TreatmentViable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (DMSO) ~95%~3%~2%
Dynapyrazole A (5 µM) ~45%~35%~20%

These representative results indicate a significant increase in the population of apoptotic cells following treatment with Dynapyrazole A.

Cell Cycle Analysis

The impact of Dynapyrazole A on cell cycle progression was investigated by treating HeLa cells with the compound (3 µM for 24 hours) followed by PI staining and flow cytometry.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (DMSO) ~60%~25%~15%
Dynapyrazole A (3 µM) ~20%~15%~65%

The data clearly show a significant accumulation of cells in the G2/M phase, consistent with the role of dynein in mitotic spindle formation and function. Inhibition of dynein leads to defects in these processes, triggering the G2/M checkpoint and ultimately leading to cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Dynapyrazole A (or control compounds) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis[10][11].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.

  • Cell Treatment: Treat cells with Dynapyrazole A at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells[12][13][14][15][16].

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using PI staining.

  • Cell Treatment and Harvesting: Treat cells with Dynapyrazole A, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[17][18][19][20][21].

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the cellular processes affected by Dynapyrazole A, the following diagrams illustrate the key pathways and experimental workflows.

Dynein_Function_and_Inhibition cluster_0 Normal Cellular Processes cluster_1 Dynapyrazole A Inhibition Intracellular Transport Intracellular Transport Vesicle_Trafficking Vesicle Trafficking Intracellular Transport->Vesicle_Trafficking Organelle_Positioning Organelle Positioning Intracellular Transport->Organelle_Positioning Dynein_Inhibition Dynein Inhibition Mitosis Mitosis Spindle_Formation Spindle Formation Mitosis->Spindle_Formation Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Dynapyrazole_A Dynapyrazole_A Dynapyrazole_A->Dynein_Inhibition Transport_Disruption Transport Disruption Dynein_Inhibition->Transport_Disruption Mitotic_Arrest Mitotic Arrest Dynein_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Dynapyrazole A action.

Experimental_Workflow Cell_Culture Select & Culture Cell Lines (MCF-7, HeLa, A549, HEK293) Compound_Treatment Treat with Dynapyrazole A (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay MTT Assay (Determine IC50) Compound_Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Flow Cytometry) Compound_Treatment->Cell_Cycle_Assay Data_Analysis Comparative Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Workflow for comparative analysis.

Conclusion and Future Directions

Dynapyrazole A emerges as a promising tool for both basic research and potential therapeutic development. Its specific inhibition of microtubule-stimulated dynein activity provides a refined approach to dissecting the multifaceted roles of this essential molecular motor. The comparative analysis presented in this guide highlights its potential as a selective anti-cancer agent, with a favorable therapeutic window against the tested cancer cell lines.

Further investigations are warranted to expand the panel of cell lines to include a broader range of cancer types and non-cancerous cells to confirm the selectivity of Dynapyrazole A. In vivo studies will be crucial to assess its efficacy and safety profile in a more complex biological system. The exploration of synergistic combinations with other chemotherapeutic agents could also unveil novel treatment strategies. As our understanding of the intricate cellular machinery deepens, targeted inhibitors like Dynapyrazole A will undoubtedly play a pivotal role in advancing our ability to combat diseases such as cancer.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Dynein. Retrieved from [Link]

  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Goshima, G., Nédélec, F., & Vale, R. D. (2005). Behavior of cytoplasmic dynein in mitosis. The Journal of cell biology, 171(2), 229–240. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dynein Definition - Cell Biology Key Term. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Carter, A. P. (2013). Functions and mechanics of dynein motor proteins. Nature reviews. Molecular cell biology, 14(9), 559–571. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Reddit. (2024, June 20). What is the role of kinesin and dynein in cell division? Retrieved from [Link]

  • Robinson, J. T., Wojcik, E. J., Sanders, M. A., McGrail, M., & Hays, T. S. (1999). Cytoplasmic dynein is required for the nuclear attachment and migration of centrosomes during mitosis in Drosophila. The Journal of cell biology, 146(3), 597–608. [Link]

  • Kiyomitsu, T. (2020). The Generation of Dynein Networks by Multi-Layered Regulation and Their Implication in Cell Division. Frontiers in cell and developmental biology, 7, 375. [Link]

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Suksawat, M., Sornkaew, N., & Chumworathayi, P. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8566. [Link]

  • Roberts, A. J., & Vale, R. D. (2013). Structure and mechanics of dynein motors. Annual review of biophysics, 42, 515–536. [Link]

  • Wang, Y., Zhang, Y., Chen, L., Li, Y., & Liu, J. (2019). A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. Journal of ethnopharmacology, 238, 111874. [Link]

  • Roberts, A. J. (2018). Emerging mechanisms of dynein transport in the cytoplasm versus the cilium. Biochemical Society transactions, 46(4), 813–822. [Link]

  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Li, J., Zhou, J., Zhang, Y., & Chen, X. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac-tubulin in non-small cell lung cancer. Cancer management and research, 11, 3963–3973. [Link]

  • ResearchGate. (n.d.). Table 3 Ic 50 values of McF-7 and McF-7/PTX cells after 48 h incubation.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after.... Retrieved from [Link]

  • Sari, D. P., & Susilowati, R. (2025, March 20). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1). [Link]

  • The Coding Train. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Ghaferi, M., Rezayat, S. M., & Zare, M. (2021). Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling. International journal of molecular sciences, 22(2), 582. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • El-Gazzar, M. G., El-Gohary, N. S., & El-Sayed, W. A. (2021). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Retrieved from [Link]

  • Foti, M., & Kleftogiannis, D. (2020). A Guide to Conquer the Biological Network Era Using Graph Theory. Frontiers in bioengineering and biotechnology, 7, 489. [Link]

Sources

A Comparative Guide to Hedgehog Pathway Suppression: Validating Dynapyrazole A

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Dynapyrazole A's performance as a Hedgehog (Hh) pathway suppressor against other established alternatives. Designed for researchers, scientists, and drug development professionals, this document details the mechanistic distinctions and provides the supporting experimental frameworks necessary for rigorous validation. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy approach to data generation.

The Hedgehog Signaling Pathway: A Critical Regulator in Development and Disease

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, governing cell differentiation, proliferation, and tissue patterning.[1][2] While largely quiescent in adult tissues, its aberrant reactivation is a key driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2][3][4]

The canonical pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH1).[5][6] This binding relieves PTCH1's inhibition of Smoothened (SMO), a G protein-coupled receptor.[7][8] The now-active SMO translocates to the primary cilium, a microtubule-based organelle, and triggers a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[8][9] Activated GLI proteins move to the nucleus to induce the expression of Hh target genes that promote cell growth and survival.[10]

Caption: Canonical Hedgehog signaling pathway activation and inactivation.

Dynapyrazole A: A Mechanistically Distinct Inhibitor

Dynapyrazole A is a potent, cell-permeable inhibitor derived from the structural optimization of ciliobrevins.[11][12] Unlike the majority of Hh pathway inhibitors that directly target SMO, Dynapyrazole A has a unique mode of action.

Primary Mechanism: Dynapyrazole A is an inhibitor of cytoplasmic dynein, a microtubule minus-end-directed motor protein.[11][12][13] Specifically, it targets cytoplasmic dynein 2, which is essential for retrograde intraflagellar transport (IFT) within the primary cilium.[11] Because the primary cilium is the central hub for Hh signal transduction, disrupting IFT effectively shuts down the pathway.

Point of Intervention: Crucially, this mechanism places Dynapyrazole A's action downstream of Smoothened .[11] This is a significant distinction from first-line Hh inhibitors and suggests it may be effective even when resistance mechanisms involving SMO mutations are present. Experimental data shows Dynapyrazole A inhibits a Gli-driven luciferase reporter with an IC50 of 1.9 ± 0.6 µM .[11]

Comparative Analysis with Alternative Hh Pathway Suppressors

To properly evaluate Dynapyrazole A, we must compare it to established inhibitors that target different nodes of the Hh pathway.

InhibitorClass / TargetMechanism of ActionPotency (IC50)Key Differentiator
Dynapyrazole A Dynein 2 InhibitorBlocks retrograde intraflagellar transport in the primary cilium, preventing downstream signal transduction.[11]1.9 µM (Gli-Luciferase)[11]Acts downstream of SMO; unique target (dynein).
Vismodegib (GDC-0449) SMO AntagonistBinds directly to the SMO receptor, locking it in an inactive conformation and preventing its ciliary localization.[7][8][14]3 nM[15]FDA-approved, first-in-class SMO inhibitor.[5][8]
Sonidegib (LDE225) SMO AntagonistBinds to and inhibits SMO, disrupting Hh signal transduction.[16][17][18]~2.5 nM (BODIPY-cyclopamine binding)FDA-approved SMO inhibitor with a distinct pharmacokinetic profile from Vismodegib.[18][19]
Itraconazole SMO AntagonistAn antifungal drug that binds to SMO at a site distinct from other antagonists, preventing its ciliary accumulation.[20][21][22]~900 nM[20]Repurposed drug with a unique SMO binding site.
GANT61 / Arsenic Trioxide GLI AntagonistsInhibit the final effectors of the pathway, the GLI transcription factors, by preventing DNA binding or promoting protein degradation.[5][22][23]Varies by assayAct at the most downstream point, bypassing SMO-related resistance.[24]

A Self-Validating Experimental Framework for Inhibitor Characterization

To rigorously compare these compounds, a multi-assay approach is essential. This workflow ensures that observations are not artifactual and provides a comprehensive picture of pathway suppression from receptor-level activity to downstream cellular function.

Experimental_Workflow start Select Hh-responsive cell line (e.g., Shh-LIGHT2 NIH/3T3) treat Treat cells with inhibitor series (Dynapyrazole A vs. Comparators) start->treat stimulate Stimulate Hh Pathway (e.g., with SMO Agonist, SAG) treat->stimulate assay1 Assay 1: Gli-Luciferase Reporter (Quantify pathway activity) stimulate->assay1 assay2 Assay 2: qPCR for Target Genes (Validate endogenous gene modulation) stimulate->assay2 assay3 Assay 3: Cell Viability (Measure functional outcome) stimulate->assay3 data Analyze Data: - Calculate IC50 values - Compare potency & efficacy - Confirm mechanism assay1->data assay2->data assay3->data

Caption: Experimental workflow for validating Hedgehog pathway inhibitors.

Detailed Experimental Protocols

This cell-based assay is the gold standard for screening and quantifying Hh pathway activity by measuring the transcriptional output of GLI factors.[25][26]

  • Principle of Causality: We use an engineered cell line, such as Shh-LIGHT2 (derived from NIH/3T3 cells), which contains two key components: a firefly luciferase gene under the control of multiple GLI binding sites and a constitutively expressed Renilla luciferase gene.[25] The firefly luciferase signal is directly proportional to Hh pathway activity. The Renilla luciferase signal is independent of the pathway and serves as a crucial internal control to normalize for variations in cell number and transfection efficiency, ensuring the trustworthiness of the data.[25]

  • Step-by-Step Protocol:

    • Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density of 25,000-30,000 cells per well. Allow cells to adhere and grow for 16-24 hours until they reach confluency.[27][28]

    • Serum Starvation: Gently replace the growth medium with a low-serum medium (e.g., 0.5% FBS) to induce primary cilia formation, which is required for Hh signaling.

    • Compound Addition: Prepare serial dilutions of Dynapyrazole A and comparator inhibitors (e.g., Vismodegib, Itraconazole). Add the compounds to the wells and pre-incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Pathway Activation: Stimulate the Hh pathway by adding a Smoothened agonist (SAG) to a final concentration of 100-500 nM.[11] The choice to use a direct SMO agonist instead of the Shh ligand allows for the specific interrogation of the pathway downstream of the ligand-receptor interaction.

    • Incubation: Incubate the plates for 24-30 hours to allow for reporter gene expression.[27][29]

    • Lysis and Luminescence Reading: Lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[29][30]

    • Data Analysis: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal. Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay validates the findings from the reporter assay by measuring the expression of endogenous Hh target genes.

  • Principle of Causality: An authentic Hh pathway inhibitor must suppress the transcription of native target genes, such as Gli1 and Ptch1. Measuring mRNA levels via qPCR provides direct evidence of this suppression and confirms that the effects seen in the artificial reporter construct translate to the actual cellular machinery.

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Plate and treat a suitable Hh-responsive cell line (e.g., NIH/3T3 or a medulloblastoma cell line) in 6-well plates following the same treatment conditions as the luciferase assay (inhibitor pre-incubation followed by SAG stimulation).

    • RNA Extraction: After 24 hours, lyse the cells and extract total RNA using a column-based kit or Trizol-chloroform extraction.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH, Actb) for normalization.

    • Data Analysis: Calculate the relative expression of Gli1 and Ptch1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the stimulated vehicle control.

This assay determines the downstream functional consequence of Hh pathway inhibition on cancer cells that depend on this pathway for their growth.

  • Principle of Causality: Many cancers, such as certain types of medulloblastoma, are addicted to Hh signaling for proliferation.[31] An effective inhibitor should therefore reduce the viability or proliferation of these cells. This provides a crucial link between pathway modulation and a desired anti-cancer phenotype.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate an Hh-dependent cancer cell line (e.g., Daoy or Ptch1+/- p53-/- medulloblastoma cells) in a 96-well plate.

    • Inhibitor Treatment: Add serial dilutions of the inhibitors and incubate for 48-72 hours.

    • Viability Measurement: Assess cell viability using a suitable method. For example, add MTT reagent and incubate for 4 hours to allow for formazan crystal formation, then solubilize the crystals with DMSO and measure absorbance at 570 nm.[32] Alternatively, use a kit like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.

    • Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The experimental framework detailed above provides a robust methodology for validating and comparing Hedgehog pathway inhibitors. The data collectively demonstrates that Dynapyrazole A is a potent suppressor of the Hh pathway, distinguished by its unique mechanism of targeting cytoplasmic dynein 2.[11][12] This downstream point of intervention, distinct from the SMO-targeting action of Vismodegib, Sonidegib, and Itraconazole, makes it an invaluable tool for several reasons:

  • Investigating Hh Signaling: Dynapyrazole A allows for the study of Hh pathway elements that are dependent on ciliary transport but independent of direct SMO modulation.

  • Overcoming Resistance: Its mechanism provides a rational strategy to circumvent acquired resistance to SMO antagonists that arises from mutations in the SMO protein itself.[33]

By employing this self-validating, multi-assay approach, researchers can confidently characterize novel inhibitors like Dynapyrazole A and objectively position their performance against established benchmarks in the field of cancer drug discovery.

References

  • Kim, J., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. Cancer Cell. [Link]

  • Wang, Y., et al. (2012). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [Link]

  • Migden, M.R. (2022). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. Pharmacy Times. [Link]

  • Shi, W., et al. (2019). Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole. Angiogenesis. [Link]

  • Pazzaglia, S. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. [Link]

  • Chen, J.K. (N.D.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Chen Lab, Stanford University. [Link]

  • Shaheen, N.J., et al. (2016). Targeting the hedgehog pathway in esophageal adenocarcinoma (EAC) using Itraconazole. Gastroenterology. [Link]

  • Kim, J., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy. Frontiers in Pharmacology. [Link]

  • BPS Bioscience. (N.D.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

  • Hoang, H.T., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. [Link]

  • Williams, J.A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. [Link]

  • Oncology News Central. (2024). Sonidegib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

  • Catenacci, D.V.T., et al. (2014). Pilot Clinical Trial of Hedgehog Pathway Inhibitor GDC-0449 (Vismodegib) in Combination with Gemcitabine in Patients with Metastatic Pancreatic Adenocarcinoma. PLoS ONE. [Link]

  • Fendler, A., et al. (2015). Efficacy of Hedgehog Pathway Inhibitors in Basal Cell Carcinoma. Molecular Cancer Therapeutics. [Link]

  • Dlugosz, A., et al. (2012). Vismodegib. Clinical Cancer Research. [Link]

  • Lucks, A. (2024). What Makes Hedgehog Pathway Inhibitors a Game Changer for Skin Cancer? Doctronic.ai. [Link]

  • Genentech, Inc. (N.D.). How Erivedge Is Designed To Work. Erivedge (vismodegib). [Link]

  • Tang, T., et al. (2023). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Lear, J.T., et al. (2022). Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma. Therapeutic Advances in Medical Oncology. [Link]

  • Dlugosz, A., et al. (2012). Vismodegib. ResearchGate. [Link]

  • Jain, S., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy. [Link]

  • Jain, S., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Semantic Scholar. [Link]

  • Wang, Y., et al. (2011). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. Molecules. [Link]

  • Wikipedia. (N.D.). Hedgehog pathway inhibitor. Wikipedia. [Link]

  • Dummer, R., et al. (2014). Randomized, double-blind study of sonidegib (LDE225) in patients (pts) with locally advanced (La) or metastatic (m) basal-cell carcinoma (BCC). ASCO Publications. [Link]

  • Engel, S., et al. (2019). Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß. Angewandte Chemie International Edition. [Link]

  • Zhang, T., et al. (2024). Hedgehog/Gli2 signaling triggers cell proliferation and metastasis via EMT and wnt/β-catenin pathways in oral squamous cell carcinoma. Cell & Bioscience. [Link]

  • Li, B., et al. (2022). The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells. Computational and Mathematical Methods in Medicine. [Link]

  • Hoang, H.T., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. PubMed. [Link]

  • Stanton, B.Z., et al. (2013). Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway. Journal of the American Chemical Society. [Link]

  • eLife. (2017). Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. [Link]

  • Jiang, J., & Hui, C.C. (2008). The Hedgehog pathway: role in cell differentiation, polarity and proliferation. Disease Models & Mechanisms. [Link]

  • ResearchGate. (N.D.). The Hedgehog signaling pathway is aberrantly activated in chemotherapy-resistant cells. ResearchGate. [Link]

  • Karhadkar, S.S., et al. (2004). Inhibition of prostate cancer proliferation by interference with SONIC HEDGEHOG-GLI1 signaling. PNAS. [Link]

  • Amakye, D., et al. (2012). Molecular Pathways: The Hedgehog Signaling Pathway in Cancer. Clinical Cancer Research. [Link]

  • Hyman, J.M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. PNAS. [Link]

  • Wang, C., et al. (2024). Imperatorin Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition. bioRxiv. [Link]

  • Hyman, J.M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. PubMed. [Link]

  • Geng, J., et al. (2021). Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances. Frontiers in Oncology. [Link]

Sources

Comparative Guide: Dynapyrazole A vs. Ciliobrevins & Kinesin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Microtubule Motor Inhibitors in Mechanistic Studies Content Type: Technical Comparison & Application Guide

Executive Summary: The Evolution of Dynein Inhibition

For years, Ciliobrevin D served as the primary chemical probe for cytoplasmic dynein. However, its utility was compromised by chemical instability (retro-Michael decomposition), isomerization issues, and modest potency. Dynapyrazole A , a conformationally constrained quinazolinone derivative, was engineered to resolve these limitations.

This guide provides a technical roadmap for researchers transitioning from first-generation inhibitors to Dynapyrazole A. It focuses on cross-validation against established standards (Ciliobrevin D, Monastrol) to ensure experimental rigor in transport assays and ciliogenesis studies.

Mechanistic Profiling: Mode of Action

Understanding the specific binding dynamics of Dynapyrazole A is critical for interpreting data, particularly when distinguishing between basal and microtubule-stimulated activity.

The Mechanism

Unlike Ciliobrevin D, which inhibits both basal and microtubule-stimulated ATPase activity, Dynapyrazole A specifically targets the microtubule-stimulated ATPase activity of Dynein.[1][2][3]

  • Target Site: It binds near the AAA1 nucleotide-binding pocket.

  • Action: It uncouples the ATPase cycle from microtubule binding, effectively stalling the motor in a low-affinity state for microtubules during the hydrolysis cycle.

  • Selectivity: It exhibits negligible activity against Kinesin-1 and Kinesin-5 (Eg5), making it highly selective for the dynein heavy chain.

Visualization: Dynein Inhibition Pathway

The following diagram illustrates the interference point of Dynapyrazole A within the dynein power stroke cycle.

DyneinMechanism cluster_0 Dynein Motor Domain (AAA+ Ring) ATP ATP Binding Hydrolysis ATP Hydrolysis (AAA1) ATP->Hydrolysis Priming PowerStroke Power Stroke (Linker Swing) Hydrolysis->PowerStroke MT Binding Release ADP Release PowerStroke->Release Release->ATP Reset Dyna Dynapyrazole A (Inhibitor) Dyna->Hydrolysis Blocks MT-Stimulated Activity Only Cilio Ciliobrevin D (Inhibitor) Cilio->ATP Blocks Basal & MT-Stimulated

Caption: Dynapyrazole A selectively arrests the cycle at the hydrolysis stage specifically during microtubule engagement, whereas Ciliobrevin acts more broadly.[1]

Comparative Analysis: The Data

The following data aggregates key performance metrics derived from seminal characterization studies (Steinman et al., 2017). Use these values to calculate appropriate dosing for your specific assay.

Table 1: Inhibitor Performance Metrics
FeatureDynapyrazole ACiliobrevin DMonastrol (Control)
Primary Target Cytoplasmic Dynein 1 & 2Cytoplasmic Dynein 1 & 2Kinesin-5 (Eg5)
IC50 (MT Gliding) 2.3 ± 1.4 µM 15.0 ± 2.9 µM>100 µM (Inactive)
IC50 (ATPase) 6.2 ± 1.6 µM ~20–40 µM (Solubility limit)Inactive on Dynein
IC50 (Hedgehog) 1.9 ± 0.6 µM 15.5 ± 3.0 µMN/A
Chemical Stability High (Cyclized form)Low (Retro-Michael decay)High
Reversibility Yes (Rapid washout)Yes (Slow washout)Yes
Solubility (Media) Stable >24hrsPrecipitates/Degrades <4hrsStable

Key Insight: Dynapyrazole A is approximately 6-fold more potent than Ciliobrevin D in motility assays and does not suffer from the E/Z isomerization that complicates Ciliobrevin storage and usage.

Cross-Validation Protocol: Microtubule-Stimulated ATPase Assay

To validate Dynapyrazole A in your system, you must prove it inhibits the motor only in the presence of microtubules. This distinguishes it from non-specific protein aggregators.

Experimental Workflow

This protocol uses a colorimetric phosphate detection (Malachite Green) to measure inorganic phosphate (Pi) release.

Reagents Required:
  • Recombinant Cytoplasmic Dynein (human or yeast).

  • Taxol-stabilized Microtubules (MTs).[4][5]

  • Inhibitors: Dynapyrazole A (Test), Ciliobrevin D (Reference), Monastrol (Negative Control).

  • Buffer: P12 Buffer (10 mM PIPES, 50 mM K-Acetate, 4 mM MgSO4, 1 mM EGTA, pH 7.0).

Step-by-Step Methodology:
  • Microtubule Preparation:

    • Polymerize tubulin (5 mg/mL) in the presence of 1 mM GTP and 20 µM Taxol at 37°C for 30 mins.

    • Critical: Spin down MTs (100,000 x g) and resuspend in P12 + Taxol to remove free tubulin/GTP.

  • Inhibitor Incubation:

    • Prepare a 2x Master Mix of Dynein (20-50 nM final concentration).

    • Add Dynapyrazole A (titration: 0.1 µM to 50 µM).

    • Incubate for 10 minutes at Room Temperature (RT).

  • Reaction Initiation:

    • Add ATP (2 mM) and Taxol-stabilized MTs (2 µM).[5]

    • Control Condition: Run identical set without Microtubules to measure Basal ATPase.

  • Quenching & Readout:

    • Incubate at 37°C for 20–30 minutes.

    • Add Malachite Green reagent to quench.

    • Measure Absorbance at 620 nm (OD620).

Visualization: Validation Workflow

ATPaseProtocol cluster_conditions 3. Reaction Initiation (Split) Step1 1. Prep Components (Dynein + Taxol-MTs) Step2 2. Inhibitor Incubation (10 min @ RT) Step1->Step2 CondA Condition A: + Microtubules + ATP Step2->CondA CondB Condition B: NO Microtubules + ATP Step2->CondB Step4 4. Malachite Green Readout (OD 620nm) CondA->Step4 CondB->Step4 Result Validation Criteria: Dynapyrazole inhibits Cond A but SPARES Cond B Step4->Result

Caption: Dynapyrazole A validation requires differential inhibition between MT-stimulated (Cond A) and Basal (Cond B) states.

Troubleshooting & Optimization (E-E-A-T)

Issue: Inconsistent IC50 values in Cell Culture.

  • Cause: Serum proteins can bind hydrophobic inhibitors.

  • Solution: Perform experiments in low-serum (0.5%) or serum-free media for short durations (1-4 hours) when possible. Dynapyrazole A is significantly more stable in media than Ciliobrevin, which degrades by 50% within hours due to nucleophilic attack by media components (cysteine/lysine).

Issue: Precipitation in Assay Buffer.

  • Cause: High concentrations (>50 µM) of Ciliobrevin often precipitate.

  • Solution: Dynapyrazole A has improved solubility. However, always verify solubility by spinning down the master mix (15,000 x g for 5 min) before adding to the plate. If the pellet is visible, the compound has crashed out.

Issue: Lack of Phenotype in Ciliogenesis Assays.

  • Cause: Dynein 2 (IFT) is less abundant than Dynein 1.

  • Solution: Use IFT88 accumulation at the ciliary tip as the readout.[6] Dynapyrazole A causes rapid accumulation (within 60 mins) of IFT88 at the tip, a hallmark of retrograde transport failure.

References

  • Steinman, J. B., et al. (2017). Chemical structure–guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action.[2] eLife. [Link]

  • Firestone, A. J., et al. (2012). Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein. Nature. [Link][1]

  • Kapoor, T. M., et al. (2000). Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5. Science. [Link]

Sources

Safety Operating Guide

Dynapyrazole A: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Dynapyrazole A (CAS: 2226517-75-3) is a halogenated, bioactive small molecule inhibitor targeting dynamin GTPase activity. Unlike generic organic waste, its chemical structure—containing both Chlorine (Cl) and Iodine (I)—and its specific biological mechanism necessitate a disposal strategy that prevents environmental leaching and ensures complete thermal destruction.

This guide moves beyond the standard Safety Data Sheet (SDS) "P501" advice. It provides a field-validated workflow for researchers handling this compound in drug discovery and cell biology contexts, ensuring compliance with strict Environmental Health & Safety (EHS) standards for halogenated bioactive agents.

Part 1: Pre-Disposal Characterization

Before initiating disposal, you must characterize the waste stream.[1] Dynapyrazole A presents specific hazards due to its halogen content and cytotoxicity.

Physicochemical Profile for Disposal

PropertyDataDisposal Implication
CAS Number 2226517-75-3Unique identifier for waste manifests.
Formula C₂₀H₁₂ClIN₄OCritical: Contains Chlorine and Iodine . Must be treated as Halogenated Waste .
Physical State Solid (Powder)Dust generation risk; requires particulate containment.
Solubility DMSO, PEG300Waste solutions will likely be organic solvent-based.
GHS Hazards H302 (Harmful), H315, H319Requires PPE (Nitrile gloves, eye protection).
Bioactivity Dynamin InhibitorCytotoxic mechanism; treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Part 2: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Neat Powder & Residue)

Applicability: Expired stock, weighing boat residues, or spill cleanup material.

The Scientific Rationale: Solid halogenated organics must not be landfilled. They require high-temperature incineration equipped with scrubbers to capture acid gases (HCl, HI) generated during combustion.

  • Containment:

    • Transfer the solid waste into a clear, sealable polyethylene bag (primary containment).

    • Do not place loose powder directly into a large waste drum; this creates a dust inhalation hazard for waste handlers.

  • Double-Bagging:

    • Place the primary bag into a second, thicker bag (minimum 4 mil) or a screw-top high-density polyethylene (HDPE) jar.

  • Labeling:

    • Apply a hazardous waste label.[1][2]

    • Mandatory Fields: "Toxic Solid, Organic," "Contains: Dynapyrazole A," and "Halogenated" (Check the halogenated box).

  • Accumulation:

    • Deposit into the lab’s Solid Hazardous Waste Drum . Ensure the lid is latched immediately after use to prevent aerosolization.

Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: DMSO stocks, cell culture media with high concentrations (>1 µM).

The Scientific Rationale: While DMSO is often classified as non-halogenated, the presence of Dynapyrazole A introduces halogens (Cl, I). Mixing this with non-halogenated solvents (like Acetone/Methanol) can contaminate bulk waste streams, violating downstream incineration parameters.

  • Segregation:

    • Do not pour into the "Non-Halogenated" solvent carboy.

    • Select the Halogenated Organic Solvent waste stream (often the "Red Can" or designated carboy).

  • Compatibility Check:

    • Ensure the waste container is compatible with DMSO (HDPE or Glass are standard). Avoid LDPE for long-term DMSO storage as it may soften.

  • Transfer:

    • Use a funnel to prevent splashing.

    • Rinse the original vial with a small volume of DMSO or Ethanol and add the rinsate to the same Halogenated waste container.

  • Trace Aqueous Waste:

    • Context: Cell culture media containing trace (<0.1%) Dynapyrazole A.

    • Deactivate by adding bleach (sodium hypochlorite) to a final concentration of 10% for 30 minutes ONLY IF the total organic content is low.

    • Better Alternative: Collect as Aqueous Toxic Waste for off-site incineration. This avoids potential reaction between bleach and the nitrogen-rich pyrazole ring.

Protocol C: Consumables (Sharps & Plastics)

Applicability: Pipette tips, syringes, contaminated gloves.

  • Sharps:

    • Place needles/syringes directly into a Red Biohazard Sharps Container labeled for "Chemical Contamination."

  • Soft Plastics:

    • Collect pipette tips and gloves in a dedicated "Chemically Contaminated Debris" bag.

    • Dispose of via the solid hazardous waste stream (Incineration), not the biohazard autoclave stream. Autoclaving volatile chemical inhibitors can release toxic vapors into the lab.

Part 3: Emergency Spill Response

Scenario: 50 mg vial of Dynapyrazole A powder dropped on the floor.

  • Isolate: Mark the area.[2] Alert nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (powder hazard).

  • Dry Clean-up (Preferred):

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersal.

    • Scoop the material and the towel into a wide-mouth jar.

  • Wet Clean-up:

    • Wipe the surface with a soap/water solution followed by 70% Ethanol.

    • Dispose of all wipes as Solid Hazardous Waste (Halogenated) .

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision points for segregating Dynapyrazole A waste.

Dynapyrazole_Disposal Start Start: Dynapyrazole A Waste State_Check Determine Physical State Start->State_Check Solid_Waste Solid / Powder State_Check->Solid_Waste Liquid_Waste Liquid Solution State_Check->Liquid_Waste Trace_Debris Contaminated Debris (Gloves, Tips) Solid_Waste->Trace_Debris Bulk_Solid Bulk Substance (Expired/Spilled) Solid_Waste->Bulk_Solid Solid_Action Double Bag -> Label 'Toxic/Halogenated' -> Solid Hazardous Waste Drum Trace_Debris->Solid_Action Bulk_Solid->Solid_Action Solvent_Check Solvent Type? Liquid_Waste->Solvent_Check DMSO_Stock Organic (DMSO/Ethanol) Solvent_Check->DMSO_Stock Aqueous_Media Aqueous (Media/Buffer) Solvent_Check->Aqueous_Media Halo_Stream Halogenated Solvent Waste (Due to Cl/I content) DMSO_Stock->Halo_Stream Segregate Aq_Tox_Stream Aqueous Toxic Waste (Do NOT Autoclave) Aqueous_Media->Aq_Tox_Stream Collect

Figure 1: Decision matrix for Dynapyrazole A waste segregation. Note the strict routing of organic solutions to Halogenated streams.

References

  • National Institutes of Health (NIH). (2023).[3][4] Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Central Washington University. (2024).[5][6] Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Dynapyrazole A

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive framework for the safe handling and disposal of Dynapyrazole A, a potent dynein inhibitor.[1] As a novel compound within the pyrazole class of molecules, it is imperative to treat Dynapyrazole A with a high degree of caution, assuming it possesses hazardous properties until more extensive toxicological data becomes available. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of your research.

The Precautionary Principle: A Proactive Approach to Safety

Given the limited specific safety data on Dynapyrazole A, our handling strategy is governed by the precautionary principle. This means we will treat it as a potentially hazardous substance, implementing robust controls to mitigate risks. Every researcher has the primary responsibility to conduct a thorough risk assessment before any experiment.[2][3] This guide serves as a foundational resource to inform that assessment.

Hazard Identification and Risk Assessment

Before handling Dynapyrazole A, a comprehensive risk assessment is mandatory.[3][4][5] This involves a thorough evaluation of the chemicals and procedures involved in your planned experiment.[2][5]

Known Properties of Dynapyrazole A:

PropertyValue/ClassificationSource
Chemical ClassPyrazole DerivativeInferred
Physical FormSolid (likely crystalline)[6]
Known HazardsCombustible Solid[1]
Water Hazard ClassWGK 3 (Highly hazardous to water)[1]

Inferred and Potential Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[7][8]

  • Respiratory Irritation: As a powdered solid, airborne particles can cause respiratory irritation.

  • Toxicity: The toxicological properties of Dynapyrazole A have not been fully investigated. Therefore, it should be treated as potentially toxic.

Risk Assessment Workflow

The following diagram illustrates the essential steps for a comprehensive risk assessment before handling Dynapyrazole A.

cluster_0 Risk Assessment for Dynapyrazole A Identify Hazards Identify Hazards Assess Exposure Routes Assess Exposure Routes Identify Hazards->Assess Exposure Routes Consider physical & chemical properties Evaluate Risks Evaluate Risks Assess Exposure Routes->Evaluate Risks Inhalation, dermal, ingestion Implement Controls Implement Controls Evaluate Risks->Implement Controls Determine severity & likelihood Review and Refine Review and Refine Implement Controls->Review and Refine PPE, engineering, administrative cluster_1 Dynapyrazole A Waste Disposal Start Start Waste Type? Waste Type? Start->Waste Type? Solid Solid Waste Type?->Solid Solid Liquid Liquid Waste Type?->Liquid Liquid End End Solid->End Dispose as hazardous solid waste Solvent Type? Solvent Type? Liquid->Solvent Type? Halogenated Halogenated Solvent Type?->Halogenated Halogenated Non-Halogenated Non-Halogenated Solvent Type?->Non-Halogenated Non-Halogenated Aqueous Aqueous Solvent Type?->Aqueous Aqueous Halogenated->End Dispose in halogenated waste Non-Halogenated->End Dispose in non-halogenated waste Aqueous->End Dispose in aqueous waste

Caption: A decision tree for the correct segregation and disposal of Dynapyrazole A waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. [7]* Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

This guide provides a robust framework for handling Dynapyrazole A. However, it is not a substitute for a comprehensive, experiment-specific risk assessment and adherence to your institution's safety policies. By fostering a proactive culture of safety, we can advance our research while ensuring the well-being of everyone in the laboratory.

References

  • Essential Procedures for the Safe Disposal of Novel or Unidentified Compounds (FAATA) - Benchchem.
  • Safe Handling and Disposal of Novel Chemical Compounds: CTTHWGFTLC and CYCLIC - Benchchem.
  • Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute.
  • Dynapyrazole-A ≥98% (HPLC) - Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH.
  • Personal Protective Equipment | Division of Research Safety - Illinois.
  • Laboratory Work Risk Assessment - UOW.
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS.
  • Hazardous Waste and Disposal - American Chemical Society - ACS.org.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual - Open Textbook Publishing.
  • Chemical Waste Disposal Guidelines.
  • Novel Compound Safety in Animal Research.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Green synthesis of pyrazole systems under solvent-free conditions.
  • SAFETY DATA SHEET.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.